molecular formula C32H62O4 B149431 Ditridecyl adipate CAS No. 16958-92-2

Ditridecyl adipate

Número de catálogo: B149431
Número CAS: 16958-92-2
Peso molecular: 510.8 g/mol
Clave InChI: LZJUZSYHFSVIGJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ditridecyl adipate is a high-molecular-weight diester of adipic acid, valued in scientific research and industrial formulation for its exceptional performance as a synthetic base oil and plasticizer . Its long, saturated hydrocarbon chains confer excellent low-temperature fluidity and a high viscosity index, enabling reliable performance in lubricant research across a broad temperature range . Researchers utilize this compound in developing advanced formulations for compressor oils, hydraulic fluids, and gear oils, where its low volatility and oxidation resistance contribute to extended fluid life and reduced varnish formation . In polymer science, it acts as an effective plasticizer for polyvinyl chloride (PVC) and other polymers, enhancing flexibility and durability with good thermal stability and resistance to oxidation . Beyond these primary applications, its utility extends to specialized areas such as dielectric coolants, textile processing oils, and as an emollient or skin-conditioning agent in cosmetic science . When blended with Group III and Group IV base stocks, it improves additive solubility and provides detergency benefits, making it a versatile component for investigating next-generation synthetic lubricants and functional fluids .

Propiedades

IUPAC Name

ditridecyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-35-31(33)27-23-24-28-32(34)36-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJUZSYHFSVIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027786
Record name Bis(tridecyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colorless liquid with a mild odor; [ExxonMobil MSDS]
Record name Hexanedioic acid, 1,6-ditridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanedioic acid, ditridecyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13169
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

16958-92-2
Record name Ditridecyl adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16958-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ditridecyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-ditridecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(tridecyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tridecyl) adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DITRIDECYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CCE2L906B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ditridecyl Adipate: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight diester of adipic acid and tridecyl alcohol. Its chemical structure imparts desirable properties such as high thermal stability, low volatility, and excellent lubricity, making it a versatile compound in various industrial applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization of ditridecyl adipate. Particular attention is given to its potential applications in the pharmaceutical industry as an excipient. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities.

Chemical Structure and Identification

This compound is systematically named ditridecyl hexanedioate. It consists of a central adipic acid backbone esterified with two tridecyl alcohol chains.[1]

Chemical Structure:

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 16958-92-2[1]
IUPAC Name ditridecyl hexanedioate[1]
Molecular Formula C32H62O4[1]
Molecular Weight 510.83 g/mol [2]
Synonyms Bis(tridecyl) adipate, Hexanedioic acid, 1,6-ditridecyl ester, Adipic acid ditridecyl ester[2]
InChI Key LZJUZSYHFSVIGJ-UHFFFAOYSA-N[3]
SMILES CCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC[3]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a mild odor.[4][5] Its high molecular weight contributes to its low volatility and excellent thermal stability.[3]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Clear, colorless to pale yellow liquid[4][5]
Melting Point 45.9 °C[6]
Boiling Point 503.0 ± 18.0 °C (Predicted)[6]
Flash Point 226.2 °C[6]
Density 0.906 ± 0.06 g/cm³ (Predicted)[6]
Specific Gravity @ 25°C 0.910 (Typical Value)[7]
Refractive Index @ 25°C 1.458 - 1.459[1][6]
Viscosity @ 40°C 26.7 - 27 cSt[8]
Viscosity @ 100°C 5.4 cSt
Viscosity Index 139
Saponification Value 219 mg KOH/g (Typical Value)[7]
Acid Value 0.05 mg KOH/g (Typical Value)[7]
Solubility Insoluble in water.[9] Slightly soluble in chloroform (B151607) and methanol (B129727) (heated).[1]

Synthesis of this compound

This compound can be synthesized through several methods, with direct esterification being the most common.

Synthesis Workflow

Ditridecyl_Adipate_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_conditions Conditions cluster_purification Purification cluster_product Final Product Adipic_Acid Adipic Acid Esterification Direct Esterification Adipic_Acid->Esterification Tridecyl_Alcohol Tridecyl Alcohol Tridecyl_Alcohol->Esterification Catalyst Acid Catalyst (e.g., H₂SO₄) Esterification->Catalyst Temperature Elevated Temperature Esterification->Temperature Water_Removal Removal of Water Esterification->Water_Removal Washing Washing Esterification->Washing Drying Drying Washing->Drying Distillation Vacuum Distillation Drying->Distillation DTDA This compound Distillation->DTDA

References

Technical Guide: Physical and Chemical Properties of Ditridecyl Adipate (CAS 16958-92-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (B1204190) (CAS No. 16958-92-2), with the IUPAC name ditridecyl hexanedioate, is a diester of adipic acid and tridecyl alcohol.[1][2] Its molecular formula is C₃₂H₆₂O₄, and it has a molecular weight of approximately 510.83 g/mol .[2][3] This compound is typically a white to off-white solid or a colorless to pale yellow liquid, characterized by its low viscosity.[1][2][4] Primarily, it serves as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1][2] Additionally, it finds applications in the cosmetics industry as a skin conditioning agent, emollient, and solvent.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of ditridecyl adipate, including detailed experimental protocols and visual representations of its synthesis and reactivity.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties make it suitable for its various industrial applications, such as its use as a lubricant and in cosmetics.[6][7]

Physical Properties
PropertyValueReference(s)
Melting Point45.9 °C[4][7]
Boiling Point503.0 ± 18.0 °C (Predicted)[4][7]
Density0.906 ± 0.06 g/cm³ (Predicted)[4][7]
Flash Point226.2 °C[7]
Refractive Index1.459[4]
SolubilityChloroform (Slightly), Methanol (B129727) (Slightly, Heated), Water (3.429e-09 mg/L @ 25°C, est.)[4][6]
Physical StateSolid or Liquid[4][8]
ColorWhite to Off-White or Clear colorless liquid[4][9]
Chemical Identifiers and Molecular Properties
PropertyValueReference(s)
Molecular FormulaC₃₂H₆₂O₄[2]
Molecular Weight510.83 g/mol
IUPAC Nameditridecyl hexanedioate[2]
InChI KeyLZJUZSYHFSVIGJ-UHFFFAOYSA-N[1][2]
Canonical SMILESCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCC[2]
LogP13.177 (est)[4][6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physical properties are outlined below.

Synthesis of this compound

This compound is commercially synthesized through the esterification of adipic acid with tridecyl alcohol.[1]

Direct Esterification (Fischer Esterification)

This method involves the reaction of adipic acid with tridecyl alcohol in the presence of an acid catalyst.[2]

  • Materials: Adipic acid, tridecyl alcohol, p-Toluenesulfonic acid (catalyst), and toluene (B28343) (solvent).

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add adipic acid, a slight excess of tridecyl alcohol (e.g., 2.2 equivalents), and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux. The water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Continue the reaction until the theoretical amount of water is collected.

    • Cool the reaction mixture and wash it sequentially with water, saturated sodium bicarbonate solution, and brine to remove the acid catalyst and any unreacted adipic acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation or recrystallization.[5]

Transesterification

This method involves the reaction of a dialkyl adipate (e.g., dimethyl adipate) with tridecyl alcohol.

  • Materials: Dimethyl adipate, tridecyl alcohol, and a catalyst such as tetrabutyl titanate.

  • Procedure:

    • Charge a reaction flask with dimethyl adipate and a slight excess of tridecyl alcohol.

    • Add the transesterification catalyst.

    • Heat the mixture to 150-190°C with stirring.

    • The methanol byproduct is distilled off as it forms, driving the reaction to completion.

    • After the reaction is complete, the catalyst can be neutralized and removed by filtration.

    • Excess tridecyl alcohol can be removed by vacuum distillation to yield the purified this compound.[10]

Determination of Physical Properties

The following are generalized protocols based on OECD guidelines for determining key physical properties.

Melting Point Determination (OECD 102)

The capillary tube method is commonly used for determining the melting point of crystalline solids.[3][11]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, and a calibrated thermometer.

  • Procedure:

    • Finely powder a dry sample of this compound.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample at a steady rate. For an unknown sample, a rapid determination can be performed first to find an approximate melting range.

    • For an accurate measurement, repeat the determination with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[12]

Boiling Point Determination (OECD 103)

For high-boiling liquids like this compound, the boiling point is often determined under reduced pressure and extrapolated to standard atmospheric pressure. The dynamic method is one of the described techniques.[1][13]

  • Apparatus: A reaction vessel with a heating mantle, a stirrer, a pressure-resistant boiling tube with an inlet for an inert gas and a connection to a pressure-regulating system, and a temperature sensor.

  • Procedure:

    • Place the substance in the boiling tube.

    • Reduce the pressure in the apparatus to the lowest desired value.

    • Heat the sample while stirring.

    • Record the temperature at which boiling is observed at the set pressure.

    • Repeat the measurement at several increasing pressures.

    • A vapor pressure-temperature curve is plotted from the data, from which the boiling point at standard atmospheric pressure (101.325 kPa) can be extrapolated.[7]

Chemical Reactivity

This compound undergoes typical ester reactions.

Hydrolysis

In the presence of an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and tridecyl alcohol. This reaction is reversible.[2]

Transesterification

This compound can react with other alcohols in the presence of a catalyst to form different esters.[2]

Visualizations

Synthesis and Reactivity of this compound

The following diagrams illustrate the key chemical transformations involving this compound.

Synthesis_and_Reactions cluster_synthesis Synthesis cluster_reactions Reactions Adipic Acid Adipic Acid Ditridecyl Adipate_S This compound Adipic Acid->Ditridecyl Adipate_S  + 2x Tridecyl Alcohol (Esterification) Tridecyl Alcohol Tridecyl Alcohol Tridecyl Alcohol->Ditridecyl Adipate_S Water Water Ditridecyl Adipate_S->Water - 2 H₂O Ditridecyl Adipate_R This compound Adipic Acid_R Adipic Acid Ditridecyl Adipate_R->Adipic Acid_R + H₂O (Hydrolysis) Tridecyl Alcohol_R Tridecyl Alcohol Ditridecyl Adipate_R->Tridecyl Alcohol_R + H₂O (Hydrolysis) New Ester New Ester Ditridecyl Adipate_R->New Ester + R'-OH (Transesterification) New Alcohol New Alcohol

Caption: Chemical pathways for the synthesis and reactions of this compound.

Experimental Workflow for Melting Point Determination

The following diagram illustrates a typical workflow for determining the melting point of a substance using the capillary method.

Melting_Point_Workflow start Start prep Sample Preparation: Pulverize dry sample start->prep load Load Capillary Tube (2-3 mm height) prep->load place Place in Melting Point Apparatus load->place heat_fast Rapid Heating: Determine approximate melting range place->heat_fast heat_slow Slow Heating: (1-2 °C/min) near melting range place->heat_slow cool Cool Apparatus heat_fast->cool prep_new Prepare New Sample cool->prep_new prep_new->place observe Observe Melting heat_slow->observe record Record Temperature Range: Start and end of melting observe->record end End record->end

Caption: Workflow for determining melting point via the capillary method.

Biological Signaling Pathways

Information regarding the involvement of this compound in biological signaling pathways is not available in the current scientific literature. Its primary applications are in industrial and cosmetic formulations, where it functions as a plasticizer and emollient, rather than as a biologically active molecule.[4][5] Toxicological studies have been conducted to ensure its safety in these applications, with some data indicating low systemic toxicity.[14]

Conclusion

This compound is a well-characterized compound with established physical and chemical properties that make it suitable for a range of industrial and cosmetic applications. Its synthesis is straightforward, and its reactivity is predictable based on standard ester chemistry. The provided protocols offer a foundation for the laboratory-scale synthesis and analysis of this compound. For regulatory purposes, adherence to standardized guidelines such as those provided by the OECD is recommended for the determination of its physical properties.

References

An In-depth Technical Guide to Ditridecyl Adipate and its Synonyms for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ditridecyl adipate (B1204190), a versatile diester with applications in various scientific and industrial fields. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, physicochemical properties, synthesis and purification protocols, analytical methods, and metabolic pathways.

Chemical Identity and Synonyms

Ditridecyl adipate is chemically known as the diester of tridecyl alcohol and adipic acid. Due to its widespread use, it is referenced in scientific literature and commercial products under various names. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.

Table 1: Synonyms and Identifiers for this compound

CategorySynonym/IdentifierReference
IUPAC Name Ditridecyl hexanedioate[1][2]
CAS Number 16958-92-2[1][2]
Molecular Formula C₃₂H₆₂O₄[1]
Molecular Weight 510.83 g/mol [2]
Common Synonyms Adipic acid, ditridecyl ester[3]
Bis(tridecyl) adipate[2][4]
Hexanedioic acid, 1,6-ditridecyl ester[5]
Hexanedioic acid, ditridecyl ester[3][4]
Trade Names Cereplas DTDA[1][4]
Emkarate DTDA[1][3]
Esterex A 51[1][3]
Plasthall DTDA[1][4]
Other Identifiers EINECS 241-029-0[4]
UNII-7CCE2L906B[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its application as a plasticizer, lubricant, and emollient.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Clear, colorless to pale yellow liquid[1]
Melting Point 45.9 °C[6][7]
Boiling Point 503.0 ± 18.0 °C (Predicted)[2][6]
Density 0.906 ± 0.06 g/cm³ (Predicted)[2][7]
Flash Point 226.2 °C[2][7]
Solubility Slightly soluble in Chloroform and Methanol (heated)[6][7]

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several methods, including Fischer esterification, enzymatic synthesis, and transesterification. The following protocols are adapted from the synthesis of the closely related ditetradecyl adipate and can be modified for this compound.

Fischer Esterification

This classic method involves the acid-catalyzed reaction between adipic acid and tridecyl alcohol.

Experimental Protocol:

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine adipic acid (1.0 eq), tridecyl alcohol (2.2 eq), and a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Work-up: After the reaction is complete (monitored by TLC or the amount of water collected), cool the mixture. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[3]

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical catalysis.

Experimental Protocol:

  • Reactant and Enzyme Charging: In a suitable reaction vessel, combine adipic acid (1.0 eq) and tridecyl alcohol (2.0 eq).

  • Enzyme Addition: Add an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), typically at a concentration of 2.5% (w/w) of the total reactants.[8]

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-70 °C) with vigorous stirring. The reaction is often performed under vacuum to remove the water byproduct.[8]

  • Enzyme Recovery: Upon completion, the immobilized enzyme can be recovered by filtration for potential reuse.

  • Purification: The product can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted adipic acid, followed by drying. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or acetone.[2][9]

Purification Methods

Table 3: Purification Techniques for this compound

MethodDescriptionProtocol Highlights
Liquid-Liquid Extraction To remove acidic impurities like unreacted adipic acid.Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate).[5]
Column Chromatography To separate the product from unreacted starting materials and byproducts.Use silica (B1680970) gel as the stationary phase and a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) as the mobile phase.[5]
Recrystallization To obtain a highly pure solid product.Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, acetone) and allow it to cool slowly to form crystals.[5]

Analytical Methods for Purity Validation

Ensuring the purity of this compound is critical for its application. Several analytical techniques can be employed for this purpose.

Table 4: Comparison of Analytical Methods for Purity Assessment

MethodPrincipleAdvantagesDisadvantages
Titration (Saponification) Measures the ester content by reacting it with a known amount of base.Cost-effective and well-established.Less sensitive and specific compared to chromatographic methods.[4]
Gas Chromatography (GC-FID) Separates volatile and semi-volatile compounds based on their boiling points.High sensitivity and precision for quantifying residual alcohols and other esters.[4]Requires derivatization for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC-UV) Separates compounds based on their polarity.Suitable for non-volatile or thermally labile impurities.[4]Requires a UV-active chromophore for detection.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies functional groups based on their infrared absorption.Rapid and non-destructive screening method.Provides structural information but is less effective for quantification of minor impurities.[4]

Metabolic Pathways

Specific metabolic studies on this compound are limited in the publicly available literature. However, the metabolism of similar long-chain dialkyl adipates, such as di(2-ethylhexyl) adipate (DEHA), can serve as a predictive model. The metabolism of adipic acid, a key component of this compound, is also relevant.

The metabolic pathway for DEHA involves a two-step process:

  • Hydrolysis: DEHA is first hydrolyzed by non-specific esterases, primarily in the liver and small intestine, to its monoester, mono(2-ethylhexyl) adipate (MEHA), and 2-ethylhexanol.[10]

  • Oxidation: The aliphatic side chain of MEHA then undergoes oxidation, mediated by cytochrome P450 (CYP) enzymes, to form various hydroxylated and carboxylated metabolites.[10]

A similar pathway can be postulated for this compound, involving initial hydrolysis to mono-tridecyl adipate and tridecanol, followed by oxidation of the tridecyl chain.

In microorganisms like E. coli, adipic acid can be produced via the reverse adipate degradation pathway (RADP) , which utilizes acetyl-CoA and succinyl-CoA from central metabolism.[11][12]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Adipic_Acid Adipic Acid Esterification Esterification (Acid or Enzyme Catalyzed) Adipic_Acid->Esterification Tridecyl_Alcohol Tridecyl Alcohol Tridecyl_Alcohol->Esterification Workup Aqueous Work-up Esterification->Workup Crude Product Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization DTDA Pure this compound Recrystallization->DTDA

Caption: General experimental workflow for the synthesis and purification of this compound.

Postulated Metabolic Pathway

Metabolic_Pathway DTDA This compound MTA Mono-tridecyl Adipate DTDA->MTA Hydrolysis (Esterases) Tridecanol Tridecanol DTDA->Tridecanol Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites (Hydroxylated, Carboxylated) MTA->Oxidized_Metabolites Oxidation (CYP Enzymes)

Caption: Postulated metabolic pathway for this compound based on related compounds.

References

The Evolving Role of Ditridecyl Adipate in Polymer Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Performance of Ditridecyl Adipate (B1204190) in Polymer Formulations.

Ditridecyl adipate (DTDA), a high molecular weight ester, is emerging as a significant specialty chemical in the field of polymer science. Primarily utilized as a plasticizer, its unique properties offer enhanced flexibility, durability, and processability to a range of polymers, most notably polyvinyl chloride (PVC).[1][2] This technical guide provides a comprehensive overview of the core applications, physicochemical properties, and experimental protocols related to this compound, serving as an essential resource for professionals in polymer research and formulation.

Physicochemical Properties of this compound

This compound is the diester of adipic acid and tridecyl alcohol. Its long aliphatic chains are a key feature, contributing to its effectiveness as a plasticizer and lubricant.[1] These long chains increase the free volume between polymer chains, thereby enhancing flexibility.

PropertyValueSource
CAS Number 16958-92-2[3][4]
Molecular Formula C32H62O4[3][4]
Molecular Weight 510.83 g/mol [4]
Appearance Colorless to pale yellow liquid[2]
Boiling Point ~503 °C (Predicted)
Density ~0.906 g/cm³ (Predicted)

Core Applications in Polymer Science

The primary application of this compound in polymer science is as a plasticizer .[2][5] It is particularly valued in applications demanding high performance and longevity.

  • Polyvinyl Chloride (PVC): DTDA is used to enhance the flexibility and durability of PVC formulations.[1][2] Its high molecular weight contributes to low volatility and excellent thermal stability, making it suitable for high-temperature applications where conventional plasticizers might degrade.[2]

  • Adhesives and Sealants: The incorporation of this compound can improve the adhesion properties of various formulations.[2]

  • Lubricants: Its inherent lubricating properties make it a useful additive in industrial and automotive lubricants.[2][5]

Mechanism of Action as a Plasticizer

Plasticizers function by embedding themselves between polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg) of the polymer. The long, non-polar hydrocarbon chains of this compound effectively separate the rigid polymer chains, allowing them to move more freely and imparting flexibility to the material.

Plasticization_Mechanism cluster_0 Rigid Polymer Matrix (Unplasticized) cluster_1 Flexible Polymer Matrix (Plasticized) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p4 Polymer Chain d1 DTDA p5 Polymer Chain d2 DTDA p6 Polymer Chain d3 DTDA start Addition of This compound cluster_1 cluster_1 start->cluster_1 Increased Free Volume Lower Tg cluster_0 cluster_0

Caption: Mechanism of polymer plasticization by this compound.

Inferred Performance in PVC Formulations

While specific public data for PVC plasticized solely with this compound is limited, its performance can be inferred from data on similar long-chain adipate plasticizers. The following table presents expected changes in PVC properties upon the addition of DTDA.

Mechanical PropertyUnplasticized PVC (Typical)PVC with this compound (Inferred)Test Method
Tensile Strength HighModerateASTM D412
Elongation at Break LowHighASTM D412
Hardness (Shore A) HighLowerASTM D2240
Glass Transition Temp. (Tg) ~82 °CSignificantly ReducedDSC

Experimental Protocols

Synthesis of this compound (Direct Esterification)

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Adipic Acid

  • Tridecyl Alcohol (Molar ratio of 2.1:1 with Adipic Acid)

  • p-Toluenesulfonic acid (catalyst, 1-2% by weight of reactants)

  • Toluene (B28343) (solvent)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle

Procedure:

  • Combine adipic acid, tridecyl alcohol, and toluene in the round-bottom flask.

  • Add the p-toluenesulfonic acid catalyst.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue reflux until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture.

  • The crude product can be purified by washing with a sodium bicarbonate solution followed by vacuum distillation.

Synthesis_Workflow Reactants Charge Reactants (Adipic Acid, Tridecyl Alcohol) Catalyst Add Catalyst (p-Toluenesulfonic Acid) Reactants->Catalyst Reflux Heat to Reflux Collect Water in Dean-Stark Trap Catalyst->Reflux Monitor Monitor Reaction (Water Collection) Reflux->Monitor Workup Cool and Wash (Neutralize Catalyst) Monitor->Workup Purify Purification (Vacuum Distillation) Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Evaluation of Plasticizer Performance in PVC

This protocol outlines the preparation and testing of plasticized PVC samples.

Materials:

  • PVC resin

  • This compound (at varying concentrations, e.g., 30, 40, 50 phr - parts per hundred resin)

  • Heat stabilizer (e.g., a calcium/zinc-based stabilizer)

  • Two-roll mill or internal mixer

  • Compression molding press

  • Tensile tester, Durometer, Differential Scanning Calorimeter (DSC)

Procedure:

  • Compounding: Dry blend the PVC resin, this compound, and heat stabilizer.

  • Melt-mix the blend on a two-roll mill or in an internal mixer until a homogenous compound is formed.

  • Sample Preparation: Compression mold the compounded material into sheets of a specified thickness.

  • Cut test specimens from the molded sheets according to relevant ASTM standards (e.g., ASTM D412 for tensile testing).

  • Material Testing:

    • Mechanical Properties: Conduct tensile strength and elongation at break measurements using a tensile tester. Measure Shore A hardness with a durometer.

    • Thermal Properties: Determine the glass transition temperature (Tg) using DSC.

Evaluation_Workflow cluster_prep Sample Preparation cluster_test Material Testing DryBlend Dry Blend (PVC, DTDA, Stabilizer) MeltMix Melt Mixing (Two-Roll Mill) DryBlend->MeltMix Molding Compression Molding (Sheets) MeltMix->Molding Cutting Cut Test Specimens Molding->Cutting Tensile Tensile Strength & Elongation (ASTM D412) Cutting->Tensile Hardness Hardness (Shore A) (ASTM D2240) Cutting->Hardness DSC Glass Transition Temp. (DSC) Cutting->DSC

Caption: Experimental workflow for evaluating plasticizer performance in PVC.

Conclusion

This compound is a high-performance plasticizer with significant potential in various polymer applications, especially in flexible PVC. Its favorable properties, such as low volatility and good thermal stability, make it a compelling alternative to some traditional plasticizers. While further research is needed to fully characterize its performance in a wider range of polymers, the methodologies and inferred data presented in this guide provide a solid foundation for its application and evaluation in advanced polymer formulations.

References

An In-depth Technical Guide to the Thermal Stability and Oxidation Resistance of Ditridecyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight ester that sees significant application as a synthetic base oil and plasticizer in various demanding environments, including industrial lubricants and polymers.[1][2] Its performance in these roles is critically dependent on its ability to withstand thermal stress and resist oxidative degradation. This technical guide provides a detailed overview of the thermal stability and oxidation resistance of ditridecyl adipate, including relevant quantitative data from analogous compounds, comprehensive experimental protocols, and visual representations of key concepts and workflows.

Thermal Stability of this compound

The thermal stability of an organic compound dictates the temperature at which it begins to chemically decompose. For lubricants and plasticizers, high thermal stability is crucial to prevent degradation under operating conditions, which can lead to the formation of volatile products, loss of performance, and the generation of harmful deposits. Thermogravimetric analysis (TGA) is the standard method for quantifying thermal stability by measuring the change in a material's mass as a function of temperature in a controlled atmosphere.[3][4][5]

Table 1: Thermal Decomposition Data for Long-Chain Dialkyl Adipates (by TGA)

CompoundOnset Decomposition Temperature (°C)
Ditetradecyl Adipate (DTA)248.3[6]
Dioctadecyl Adipate (DOA)342.5[6]

Note: Data for DTA and DOA are presented as close analogs to estimate the thermal stability of this compound.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol, based on ASTM E1131, outlines the procedure for determining the thermal stability of a substance like this compound.[1][5]

Objective: To determine the thermal decomposition temperature of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • A small sample of this compound (typically 5-10 mg) is accurately weighed.

  • The sample is placed in an inert TGA sample pan (e.g., aluminum or platinum).

Experimental Conditions:

  • Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The instrument continuously records the sample's mass as a function of temperature.

Data Analysis:

  • A TGA curve is generated by plotting the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

  • The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. This is often calculated using the tangent method at the point of initial mass loss on the TGA curve.

TGA_Workflow Experimental Workflow for TGA cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of This compound load Place sample in TGA pan weigh->load purge Purge with N2 at 20-50 mL/min load->purge heat Heat from ambient to 600°C at 10°C/min purge->heat record Record mass vs. temperature heat->record plot Plot TGA curve (% mass vs. temp) record->plot determine Determine onset decomposition temperature plot->determine

TGA Experimental Workflow

Oxidation Resistance of this compound

Oxidation resistance is a measure of a substance's ability to withstand degradation in the presence of oxygen, often at elevated temperatures. For lubricants, poor oxidation resistance leads to an increase in viscosity, sludge and deposit formation, and the generation of corrosive by-products.[7] The standard method for assessing the oxidation resistance of materials like this compound is the Oxidation Induction Time (OIT) test, conducted using a Differential Scanning Calorimeter (DSC).[8][9]

The OIT test determines the time it takes for a material to begin to oxidize under a specific temperature and oxygen atmosphere.[8][9] A longer OIT indicates greater resistance to oxidation.

Experimental Protocol: Oxidation Induction Time (OIT) by DSC

The following protocol is based on the ASTM D3895 standard and is applicable for determining the oxidation resistance of this compound.[4]

Objective: To determine the isothermal Oxidation Induction Time (OIT) of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter (DSC) equipped with a gas-switching accessory.

Sample Preparation:

  • A small sample of this compound (typically 3-5 mg) is placed in an open aluminum DSC pan.

Experimental Conditions:

  • Initial Purge: The DSC cell is purged with an inert gas (nitrogen) at a flow rate of 50 mL/min.

  • Heating: The sample is heated under the nitrogen atmosphere to a specified isothermal test temperature (e.g., 200°C) at a rate of 20°C/min.

  • Isothermal Hold (Nitrogen): The sample is held at the isothermal temperature under nitrogen for a short period (e.g., 5 minutes) to allow for thermal equilibrium.

  • Gas Switch: The purge gas is switched from nitrogen to oxygen at the same flow rate (50 mL/min). This marks the beginning of the OIT measurement.

  • Isothermal Hold (Oxygen): The sample is held at the isothermal temperature in the oxygen atmosphere until an exothermic oxidation peak is observed.

Data Analysis:

  • A DSC curve is generated, plotting heat flow versus time.

  • The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic peak, which signifies the start of oxidation. The onset is typically determined by the intersection of the tangent of the exothermic peak with the baseline.

OIT_Workflow Experimental Workflow for DSC OIT cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation sample Place 3-5 mg of This compound in an open DSC pan heat_n2 Heat to isothermal temp (e.g., 200°C) under N2 sample->heat_n2 equilibrate Equilibrate at temp under N2 heat_n2->equilibrate switch_o2 Switch gas to O2 equilibrate->switch_o2 hold_o2 Hold at temp under O2 until oxidation switch_o2->hold_o2 plot Plot DSC curve (heat flow vs. time) hold_o2->plot determine Determine OIT from O2 introduction to exotherm onset plot->determine

DSC OIT Experimental Workflow

Signaling Pathways and Logical Relationships

The degradation of this compound under thermal and oxidative stress involves complex chemical reactions. The following diagram illustrates the logical relationship between the conditions, degradation pathways, and resulting effects.

Degradation_Pathways Degradation Pathways of this compound DTDA This compound ThermalDecomp Thermal Decomposition (Chain Scission) DTDA->ThermalDecomp leads to OxidativeDecomp Oxidative Degradation (Free Radical Chain Reaction) DTDA->OxidativeDecomp leads to HighTemp High Temperature HighTemp->DTDA HighTemp->DTDA HighTemp->ThermalDecomp accelerates HighTemp->OxidativeDecomp accelerates Oxygen Presence of Oxygen Oxygen->DTDA Oxygen->OxidativeDecomp accelerates Volatiles Formation of Volatile Products ThermalDecomp->Volatiles ViscosityInc Increased Viscosity OxidativeDecomp->ViscosityInc Sludge Sludge and Deposit Formation OxidativeDecomp->Sludge AcidForm Formation of Corrosive Acids OxidativeDecomp->AcidForm

Degradation Pathways of this compound

References

Ecotoxicological Profile of Long-Chain Adipate Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain adipate (B1204190) esters are a class of chemical compounds extensively used as plasticizers to enhance the flexibility and durability of various polymers, notably polyvinyl chloride (PVC). As these esters are not chemically bound to the polymer matrix, they can leach into the environment throughout the product lifecycle, from manufacturing to disposal.[1] This technical guide provides a comprehensive overview of the ecotoxicological profile of long-chain adipate esters, focusing on their environmental fate and effects on various trophic levels. The information presented herein is intended to support environmental risk assessments and inform the development of safer, more sustainable alternatives.

Ecotoxicity Data

The ecotoxicity of long-chain adipate esters is influenced by factors such as their alkyl chain length, which affects properties like water solubility and bioavailability. Generally, longer-chain adipates exhibit lower acute toxicity to aquatic organisms due to their reduced water solubility.[2] The following tables summarize the available quantitative ecotoxicity data for key long-chain adipate esters.

Table 1: Aquatic Ecotoxicity of Long-Chain Adipate Esters
SubstanceTest OrganismEndpointValue (mg/L)Reference
Di(2-ethylhexyl) adipate (DEHA/DOA) Daphnia magna (Water Flea)48h EC500.48 - 0.85[2]
Daphnia magna (Water Flea)21d NOEC0.024 - 0.052[2]
Fish (various species)96h LC50> 0.78[2]
Algae-Not acutely toxic at or above water solubility[2]
Diisononyl adipate (DINA) Daphnia magna (Water Flea)21d NOEC0.034[3]
Daphnia magna (Water Flea)21d LOEC0.089[3]
Fish (various species)Acute LC50No effects at tested concentrations[4]
Selenastrum capricornutum (Green Algae)EC50> 0.5[5]
Diisodecyl adipate (DIDA) Daphnia magna (Water Flea)21d NOEC0.03[6]
Algae, Crustaceans, FishAcute toxicityNo effects at or below water solubility[6]
Dibutyl adipate (DBA) Oryzias latipes (Japanese Rice Fish)96h LC503.7[7]
Daphnia magna (Water Flea)Acute EC5017[7]
Daphnia magna (Water Flea)21d NOEC5.6[7]
Selenastrum capricornutum (Green Algae)NOEC2.0[7]
Ditetradecyl adipate (C14 Adipate) Daphnia magna (Water Flea)48h EC50> 100 (estimated)[2]
Danio rerio (Zebrafish)96h LC50> 100 (estimated)[2]
Desmodesmus subspicatus (Green Algae)72h EC50> 100 (estimated)[2]

EC50: The concentration of a substance that causes a specific effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. NOEC: No Observed Effect Concentration. LOEC: Lowest Observed Effect Concentration.

Table 2: Soil Ecotoxicity and Bioaccumulation of Long-Chain Adipate Esters
SubstanceParameterValueOrganism/SystemReference
Diisononyl adipate (DINA) Biodegradation in soil62% mineralization after 39 daysPseudomonas aeruginosa
Dioctyl adipate (DOA) Biodegradation in soil38% mineralization after 39 daysPseudomonas aeruginosa
Bioconcentration Factor (BCF)27Bluegill fish[8]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)57,000 (estimated)-[8]
Diisodecyl phthalate (B1215562) (DIDP) (analogue) Biota-Sediment-Accumulation Factor (BSAF)0.5 kg OC/kg lipidChironomids

Experimental Protocols

The ecotoxicity data presented are primarily derived from standardized test protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of environmental safety data.

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test : This guideline determines the concentration of a chemical that is lethal to 50% of a fish population (LC50) over a 96-hour period.[9][10][11][12] Test organisms, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), are exposed to a series of concentrations of the test substance in a static, semi-static, or flow-through system.[9][11] Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.[9]

  • OECD 202: Daphnia sp., Acute Immobilisation Test : This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.[13][14][15][16] Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance.[13][16] Immobilization, defined as the inability to swim after gentle agitation, is observed at 24 and 48 hours.[13]

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test : This test evaluates the effect of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria.[17][18][19] Exponentially growing cultures are exposed to various concentrations of the test substance for 72 hours.[20] The inhibition of growth is measured by changes in cell density or biomass, and the EC50 for growth rate or yield is calculated.[21][20]

Terrestrial Toxicity Testing
  • OECD 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test : This guideline assesses the effects of chemicals on the emergence and early growth of terrestrial plants.[22][23][24][25] Seeds of selected plant species are sown in soil treated with the test substance.[23][24] The test duration is typically 14 to 21 days after 50% of the control seedlings have emerged.[23][26] Endpoints include seedling emergence rate, shoot height, and biomass (fresh or dry weight).[23][26] Visual signs of phytotoxicity are also recorded.[23]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and plausible signaling pathways involved in the ecotoxicological effects of long-chain adipate esters.

Experimental Workflows

Experimental_Workflow_Aquatic_Toxicity cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestSubstance Test Substance (Long-Chain Adipate Ester) StockSolution Stock Solution Preparation TestSubstance->StockSolution TestConcentrations Serial Dilutions (≥5 concentrations + control) StockSolution->TestConcentrations Fish Fish (OECD 203) TestConcentrations->Fish 96h Exposure Daphnia Daphnia (OECD 202) TestConcentrations->Daphnia 48h Exposure Algae Algae (OECD 201) TestConcentrations->Algae 72h Exposure Mortality Mortality/Immobilization Observation Fish->Mortality Daphnia->Mortality Growth Growth Inhibition Measurement Algae->Growth LC50_EC50 LC50 / EC50 Calculation Mortality->LC50_EC50 Growth->LC50_EC50

Caption: Workflow for Aquatic Ecotoxicity Testing.

Experimental_Workflow_Soil_Toxicity cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestSubstance Test Substance (Long-Chain Adipate Ester) SoilTreatment Soil Treatment (Incorporation or Surface Application) TestSubstance->SoilTreatment PlantSeeds Plant Seeds (OECD 208) SoilTreatment->PlantSeeds SoilMicroorganisms Soil Microorganisms (Biodegradation Study) SoilTreatment->SoilMicroorganisms Emergence Seedling Emergence & Growth Assessment PlantSeeds->Emergence Phytotoxicity Visual Phytotoxicity Scoring PlantSeeds->Phytotoxicity Biodegradation Mineralization Rate (e.g., CO2 evolution) SoilMicroorganisms->Biodegradation ECx_NOEC ECx / NOEC Calculation Emergence->ECx_NOEC Phytotoxicity->ECx_NOEC DegradationRate Degradation Rate Calculation Biodegradation->DegradationRate

Caption: Workflow for Soil Ecotoxicity and Biodegradation Testing.

Plausible Signaling Pathways

While specific signaling pathways for long-chain adipate esters are not extensively characterized, their metabolism and potential for inducing oxidative stress are key considerations.

Adipate_Metabolism Adipate Long-Chain Adipate Ester Hydrolysis Esterase-mediated Hydrolysis Adipate->Hydrolysis Monoester Monoester Intermediate Hydrolysis->Monoester AdipicAcid Adipic Acid Hydrolysis->AdipicAcid Alcohol Long-Chain Alcohol Hydrolysis->Alcohol Monoester->Hydrolysis Further Hydrolysis BetaOxidation β-Oxidation AdipicAcid->BetaOxidation Alcohol->BetaOxidation Metabolites Further Metabolites BetaOxidation->Metabolites CO2_H2O CO2 + H2O (Mineralization) Metabolites->CO2_H2O

Caption: Generalized Metabolic Pathway of Long-Chain Adipate Esters.

Oxidative_Stress_Pathway Adipate Adipate Ester Exposure ROS Increased Reactive Oxygen Species (ROS) Adipate->ROS AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ROS->AntioxidantEnzymes Induces GSH Glutathione (GSH) ROS->GSH Depletes OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS->OxidativeDamage Causes GST Glutathione S-Transferase (GST) GSH->GST Co-substrate GST->Adipate Conjugates for Detoxification CellularResponse Cellular Stress Response OxidativeDamage->CellularResponse

Caption: Plausible Oxidative Stress Response to Adipate Ester Exposure.

Conclusion

The available data indicate that long-chain adipate esters generally exhibit low acute toxicity to aquatic and terrestrial organisms, with toxicity decreasing as the alkyl chain length increases.[2] However, chronic exposure to some adipates, such as DEHA and DINA, can have sublethal effects on aquatic invertebrates at low concentrations.[2][3] These compounds are biodegradable, although the rate of degradation can be influenced by the specific ester and environmental conditions. The primary metabolic pathway involves hydrolysis by esterases, leading to the formation of adipic acid and the corresponding long-chain alcohols, which can then be further metabolized.[27] Exposure to adipate esters may also induce oxidative stress in organisms. Further research is warranted to fully elucidate the chronic toxicity and potential endocrine-disrupting effects of a wider range of long-chain adipate esters and their metabolites. A comprehensive understanding of their ecotoxicological profiles is essential for conducting thorough environmental risk assessments and for guiding the development of environmentally benign plasticizers.

References

Ditridecyl Adipate: A Technical Guide to its Biodegradability and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl adipate (B1204190) (DTDA), a high molecular weight adipate ester, is utilized in various industrial applications, including as a plasticizer and lubricant.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of its biodegradability and environmental impact. Due to a lack of direct experimental data for DTDA, this guide incorporates data from structurally similar long-chain adipate esters and employs a read-across approach to estimate its ecotoxicological profile.[3] This document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the environmental safety of this compound. The guide details the likely biodegradation pathways, summarizes ecotoxicity data, and provides an in-depth look at the standardized experimental protocols used for assessment.

Introduction

Ditridecyl adipate (CAS No. 16958-92-2) is a diester of adipic acid and tridecyl alcohol.[4] Its physicochemical properties, such as low volatility and good thermal stability, make it a suitable component in various formulations.[1] However, with increasing environmental regulations and a growing focus on sustainable chemistry, a thorough understanding of the environmental fate and effects of such compounds is crucial. Adipate esters, in general, are considered to be biodegradable and serve as a carbon source for microorganisms.[5][6] The biodegradation of these esters typically proceeds via hydrolysis of the ester bonds.[7] This guide synthesizes the available information to provide a detailed assessment of DTDA's environmental profile.

Biodegradability

Aerobic Biodegradation

Under aerobic conditions, the primary degradation pathway for adipate diesters is initiated by enzymatic hydrolysis. This process is catalyzed by esterases and lipases, which cleave the ester bonds to form a monoester, and subsequently adipic acid and the corresponding alcohol (tridecanol in the case of DTDA).[7] Adipic acid and tridecanol (B155529) are then further metabolized by microorganisms through pathways such as β-oxidation.[8]

Longer-chain adipates generally exhibit lower water solubility, which can influence their bioavailability and, consequently, their rate of biodegradation.[3]

Anaerobic Biodegradation

Information on the anaerobic biodegradation of this compound is also limited. For some phthalate (B1215562) esters, which are structurally similar, anaerobic degradation has been observed to proceed, albeit sometimes at a slower rate than aerobic degradation.[9][10] The initial hydrolysis of the ester bonds is also a key step in anaerobic degradation.

Environmental Impact

The environmental impact of a chemical is determined by its toxicity to various organisms in the ecosystem, as well as its potential to bioaccumulate.

Ecotoxicity

Direct experimental ecotoxicity data for this compound is not available. Therefore, a "read-across" approach has been employed, using data from structurally similar long-chain adipate esters to estimate its ecotoxicological profile.[3] This approach is based on the principle that substances with similar chemical structures will have similar physicochemical and toxicological properties.[11] It is generally observed that the ecotoxicity of long-chain dialkyl esters decreases with increasing alkyl chain length due to reduced water solubility and bioavailability.[3]

The following tables summarize the estimated acute ecotoxicity data for this compound and comparative data for other common plasticizers.

Table 1: Estimated Acute Ecotoxicity of this compound [3]

Test OrganismEndpointEstimated Value (mg/L)Reference
Daphnia magna (Water Flea)48h EC50> 100Read-across
Danio rerio (Zebrafish)96h LC50> 100Read-across
Desmodesmus subspicatus (Green Algae)72h EC50> 100Read-across

Table 2: Comparative Acute Ecotoxicity of Other Plasticizers [3]

PlasticizerTest OrganismEndpointValue (mg/L)
Di(2-ethylhexyl) adipate (DEHA)Daphnia magna48h EC500.48 - 0.85
Di(2-ethylhexyl) adipate (DEHA)Fish (various)96h LC50> 0.78
Dibutyl adipate (DBA)Oryzias latipes96h LC503.7
Bioaccumulation

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). High molecular weight esters with long alkyl chains, like this compound, are generally lipophilic and may have a tendency to partition into fatty tissues. However, their low water solubility can limit their uptake by aquatic organisms.[9]

Experimental Protocols

The ecotoxicity data presented in this guide are derived from standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Biodegradability Testing

OECD 301F: Manometric Respirometry Test

This method is used to determine the ready biodegradability of a substance by measuring oxygen consumption.[12]

  • Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask.[12][13] The consumption of oxygen is measured over a 28-day period.[12]

  • Inoculum: A mixed population of microorganisms, typically from activated sludge.[14]

  • Test Conditions: The test is conducted at a constant temperature in the dark.[14][15]

  • Endpoint: The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches a threshold of 60% ThOD within a 10-day window during the 28-day test.[13]

Ecotoxicity Testing

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.[16]

  • Principle: Young daphnids (less than 24 hours old) are exposed to at least five concentrations of the test substance for 48 hours.[5][16]

  • Test Conditions: The test is conducted under controlled temperature and light conditions.[17]

  • Endpoint: The main endpoint is the 48-hour EC50, which is the concentration that immobilizes 50% of the daphnids.[18]

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute toxicity of a substance to fish.[19]

  • Principle: A recommended fish species, such as Zebrafish (Danio rerio), is exposed to at least five concentrations of the test substance for 96 hours.[19][20]

  • Test Conditions: Water temperature, pH, and dissolved oxygen are maintained within narrow limits.[21]

  • Endpoint: The primary endpoint is the 96-hour LC50, the concentration that is lethal to 50% of the test fish.[4]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test determines the effect of a substance on the growth of freshwater algae.[22]

  • Principle: Exponentially growing cultures of a selected algal species are exposed to a range of concentrations of the test substance for 72 hours.[1][23]

  • Test Conditions: The test is performed under controlled conditions of light, temperature, and pH.[6]

  • Endpoint: The test measures the inhibition of growth, and the 72-hour EC50 (the concentration causing a 50% reduction in growth) is calculated.[24]

Visualizations

Biodegradation_Pathway DTDA This compound (DTDA) Hydrolysis1 Enzymatic Hydrolysis (Esterases/Lipases) DTDA->Hydrolysis1 Monoester Mono-tridecyl Adipate + Tridecanol Hydrolysis1->Monoester Hydrolysis2 Enzymatic Hydrolysis (Esterases/Lipases) Monoester->Hydrolysis2 Products Adipic Acid + Tridecanol Hydrolysis2->Products Metabolism Further Microbial Metabolism (e.g., β-oxidation) Products->Metabolism EndProducts CO2 + H2O + Biomass Metabolism->EndProducts

Caption: Proposed aerobic biodegradation pathway of this compound.

Experimental_Workflow_Ecotoxicity cluster_algae OECD 201: Algae Growth Inhibition cluster_daphnia OECD 202: Daphnia Immobilisation cluster_fish OECD 203: Fish Acute Toxicity Algae_Prep Prepare Algal Cultures Algae_Exposure Expose to DTDA Concentrations (72h) Algae_Prep->Algae_Exposure Algae_Measurement Measure Growth Inhibition Algae_Exposure->Algae_Measurement Algae_EC50 Calculate 72h EC50 Algae_Measurement->Algae_EC50 Daphnia_Prep Prepare Daphnia Cultures (<24h old) Daphnia_Exposure Expose to DTDA Concentrations (48h) Daphnia_Prep->Daphnia_Exposure Daphnia_Measurement Observe Immobilisation Daphnia_Exposure->Daphnia_Measurement Daphnia_EC50 Calculate 48h EC50 Daphnia_Measurement->Daphnia_EC50 Fish_Prep Acclimate Test Fish Fish_Exposure Expose to DTDA Concentrations (96h) Fish_Prep->Fish_Exposure Fish_Measurement Record Mortality Fish_Exposure->Fish_Measurement Fish_LC50 Calculate 96h LC50 Fish_Measurement->Fish_LC50

Caption: Standardized experimental workflows for aquatic ecotoxicity testing.

Conclusion

Based on the available data and read-across from similar long-chain adipate esters, this compound is expected to have low aquatic toxicity.[3] While direct experimental data on its biodegradability is lacking, the general understanding of adipate ester degradation suggests that it is likely to be biodegradable, serving as a carbon source for microorganisms.[5][6] The primary aerobic biodegradation pathway is anticipated to involve the hydrolysis of the ester bonds, leading to the formation of adipic acid and tridecanol, which can be further mineralized.[7]

For a more definitive assessment of the environmental profile of this compound, further experimental studies on its ready biodegradability (e.g., following OECD 301F) and direct ecotoxicity measurements are recommended. This would provide more precise data and reduce the uncertainty associated with the read-across approach. Researchers and professionals in drug development and other industries should consider these data gaps when evaluating the environmental footprint of formulations containing this compound.

References

Ditridecyl Adipate as a Base Oil in Lubricant Formulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (B1204190) (DTDA) is a synthetic ester base oil belonging to the Group V category of lubricant base stocks. It is synthesized from the esterification of adipic acid with tridecyl alcohol. The molecular structure of DTDA, characterized by its long alkyl chains and polar ester groups, imparts a unique combination of properties that make it a valuable component in the formulation of high-performance lubricants. This technical guide provides a comprehensive overview of DTDA's properties, performance characteristics, and its application in lubricant formulations, with a focus on quantitative data, experimental methodologies, and the logical relationships governing its synthesis and degradation.

Physicochemical Properties and Performance Characteristics

DTDA offers a distinct performance advantage over conventional mineral oils and compares favorably with other synthetic base stocks like polyalphaolefins (PAOs). Its inherent polarity, high viscosity index, and excellent thermal stability contribute to enhanced lubricity, improved additive solvency, and extended lubricant life.

Data Presentation: Comparative Analysis of Base Oils

The following tables summarize the typical physicochemical properties of Ditridecyl Adipate compared to a representative Polyalphaolefin (PAO 4 cSt) and a Group II Mineral Oil (ISO VG 32).

Table 1: Viscosity and Low-Temperature Properties

PropertyThis compound (Typical)PAO 4 cSt (Typical)[1][2][3][4][5]ISO VG 32 Mineral Oil (Typical)[6][7][8][9][10]ASTM Test Method
Kinematic Viscosity @ 40°C (cSt)~27-33~16.8~32D445
Kinematic Viscosity @ 100°C (cSt)~5.1-6.0~3.8~5.4D445
Viscosity Index>135~124~100D2270
Pour Point (°C)< -40~ -69~ -15 to -30D97

Table 2: Thermal and Oxidative Stability

PropertyThis compound (Typical)PAO 4 cSt (Typical)[2][3]ISO VG 32 Mineral Oil (Typical)[6][9][10]ASTM Test Method
Flash Point (°C)> 220~222~210-215D92
Oxidative Stability (RPVOT, minutes)> 400High~200D2272

Table 3: Tribological Performance

PropertyThis compound Based Lubricant (Typical)PAO Based Lubricant (Typical)Mineral Oil Based Lubricant (Typical)ASTM Test Method
Wear Scar Diameter (mm)< 0.40Variable> 0.50D4172

Experimental Protocols

The data presented in the tables above are determined using standardized ASTM test methods. Below are detailed methodologies for the key experiments cited.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • Select a clean, dry, calibrated viscometer having a range covering the estimated kinematic viscosity.

    • Charge the viscometer with the test sample in a manner that avoids the formation of air bubbles.

    • Place the charged viscometer into the constant temperature bath set at the desired temperature (40°C or 100°C).

    • Allow the viscometer to remain in the bath for a time sufficient to reach thermal equilibrium.

    • Using suction, draw the liquid into the working capillary to a point about 5 mm above the upper timing mark.

    • Allow the sample to flow freely, measuring the time required for the meniscus to pass from the first to the second timing mark.

    • Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer calibration constant.

Viscosity Index (ASTM D2270)

The viscosity index (VI) is an empirical number that indicates the effect of a change in temperature on the kinematic viscosity of an oil. A higher VI indicates a smaller decrease in viscosity with increasing temperature.

  • Procedure:

    • Determine the kinematic viscosity of the sample at 40°C and 100°C using ASTM D445.

    • Using the measured kinematic viscosity at 100°C, obtain the values for L and H from the tables in ASTM D2270. L is the kinematic viscosity at 40°C of an oil of 0 VI having the same kinematic viscosity at 100°C as the test oil, and H is the kinematic viscosity at 40°C of an oil of 100 VI having the same kinematic viscosity at 100°C as the test oil.

    • Calculate the Viscosity Index using the following formula:

      • VI = [(L - U) / (L - H)] x 100

      • Where U is the kinematic viscosity of the test oil at 40°C.

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test method evaluates the anti-wear properties of lubricating fluids in sliding contact.

  • Apparatus: Four-Ball Wear Test Machine, consisting of one rotating steel ball on top of three stationary steel balls in a pot.

  • Procedure:

    • Clean the four steel balls and the ball pot assembly.

    • Place three clean balls into the ball pot and secure them.

    • Pour the lubricant sample into the ball pot to a level that covers the three stationary balls.

    • Place the fourth ball in the chuck of the test machine.

    • Assemble the test apparatus and apply a specified load (e.g., 40 kgf).

    • Start the motor to rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

    • After the test, disassemble the apparatus, clean the three stationary balls, and measure the average wear scar diameter on these balls using a microscope. A smaller wear scar diameter indicates better anti-wear properties.[2][11][12]

Synthesis and Degradation Pathways

Understanding the synthesis and potential degradation pathways of this compound is crucial for its effective application in lubricant formulations.

Synthesis of this compound

DTDA is typically synthesized via a Fischer esterification reaction between adipic acid and tridecyl alcohol in the presence of an acid catalyst. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Purification Adipic_Acid Adipic Acid Reactor Reactor Vessel Adipic_Acid->Reactor Tridecyl_Alcohol Tridecyl Alcohol Tridecyl_Alcohol->Reactor Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reactor Neutralization Neutralization (e.g., NaHCO3 wash) Reactor->Neutralization Crude DTDA Washing Water Washing Neutralization->Washing Drying Drying (e.g., MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation Pure this compound Pure this compound Distillation->Pure this compound

Caption: Workflow for the synthesis of this compound.

Degradation Pathways of Adipate Esters

Adipate esters like DTDA can undergo degradation through thermal and oxidative pathways, especially at elevated temperatures in the presence of oxygen.

DegradationPathways cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation DTDA This compound Chain_Scission Chain Scission DTDA->Chain_Scission High Temperature Peroxide_Formation Peroxide Formation DTDA->Peroxide_Formation Oxygen Acid_Formation Adipic Acid Chain_Scission->Acid_Formation Alcohol_Formation Tridecyl Alcohol Chain_Scission->Alcohol_Formation Aldehyde_Ketone_Formation Aldehydes & Ketones Peroxide_Formation->Aldehyde_Ketone_Formation Acid_Byproducts Acidic Byproducts Aldehyde_Ketone_Formation->Acid_Byproducts Sludge_Varnish Sludge & Varnish Acid_Byproducts->Sludge_Varnish

Caption: Simplified degradation pathways of this compound.

Additive Compatibility and Formulation Considerations

The performance of a lubricant is significantly influenced by the interaction between the base oil and the additive package.

Compatibility with Anti-wear Additives

Zinc dialkyldithiophosphates (ZDDPs) are common anti-wear additives.[6] The polar nature of ester base oils like DTDA can influence the performance of ZDDP. While the ester molecules can compete with ZDDP for surface adsorption, potentially affecting the formation of the protective tribofilm, the excellent solvency of esters can help to keep ZDDP and its degradation products in solution, preventing deposit formation.[13] Formulations with ester base oils may require careful optimization of the ZDDP treat rate to achieve the desired anti-wear performance.[14]

Role of Antioxidants

To mitigate oxidative degradation, antioxidants are incorporated into the lubricant formulation. The two main types of antioxidants used are aminic and phenolic antioxidants.

  • Aminic Antioxidants: Generally more effective at higher temperatures.[15] They act as radical scavengers.

  • Phenolic Antioxidants: Effective at lower to moderate temperatures.[15] They also function as radical scavengers.

A synergistic effect is often observed when aminic and phenolic antioxidants are used in combination, providing a broader range of temperature protection and enhancing the overall oxidative stability of the lubricant.[11][13][16][17]

AntioxidantSynergy cluster_antioxidants Antioxidant Package Oxidation Oxidation Process Degradation Products Degradation Products Oxidation->Degradation Products Aminic Aminic Antioxidant Aminic->Oxidation Inhibits (High Temp) Phenolic Phenolic Antioxidant Aminic->Phenolic Synergistic Effect Phenolic->Oxidation Inhibits (Low Temp)

Caption: Synergistic action of aminic and phenolic antioxidants.

Conclusion

This compound stands out as a high-performance synthetic base oil with significant advantages over conventional mineral oils, particularly in terms of viscosity index, low-temperature fluidity, and thermal and oxidative stability. Its excellent solvency and good tribological properties make it a versatile component in the formulation of advanced lubricants for a wide range of applications. Careful consideration of additive compatibility, particularly with anti-wear agents and antioxidants, is essential to fully leverage the performance benefits of DTDA in finished lubricant formulations. The detailed experimental protocols and logical pathways provided in this guide serve as a valuable resource for researchers and formulators in the development of next-generation lubricants.

References

The Solubility of Ditridecyl Adipate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ditridecyl adipate (B1204190), a long-chain diester of significant interest in various industrial and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for ditridecyl adipate in public literature, this guide integrates general principles of ester solubility, qualitative data, and detailed experimental protocols for determining solubility. The information herein is intended to serve as a foundational resource for laboratory professionals requiring an understanding of the solvent compatibility of this compound for formulation, purification, and analytical purposes.

Introduction to this compound

This compound (CAS No. 16958-92-2) is the diester formed from the reaction of adipic acid and tridecyl alcohol. Its molecular formula is C₃₂H₆₂O₄, with a corresponding molecular weight of approximately 510.83 g/mol . The structure, characterized by two long C13 alkyl chains attached to a central adipate core, imparts a highly nonpolar and lipophilic nature to the molecule. This chemical structure is the primary determinant of its solubility behavior in various organic solvents. As a general principle for esters, solubility in polar solvents decreases as the carbon chain length of the alcohol moiety increases.[1] Consequently, this compound is expected to be readily soluble in nonpolar organic solvents and exhibit limited solubility in polar solvents, with negligible solubility in water.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility profile and for designing appropriate experimental conditions for its use.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name Ditridecyl hexanedioate[3]
CAS Number 16958-92-2[4]
Molecular Formula C₃₂H₆₂O₄[3]
Molecular Weight 510.83 g/mol [4]
Appearance Clear, colorless liquid or white to off-white solid[3][5]
Melting Point 45.9 °C[4][5]
Boiling Point 503.0 ± 18.0 °C[4]
Flash Point 226.2 °C[4]
Density 0.906 ± 0.06 g/cm³[4]

Solubility Profile of this compound

While specific quantitative solubility data for this compound is scarce in publicly available literature, a qualitative solubility profile can be inferred from its chemical structure and the behavior of analogous long-chain esters. The principle of "like dissolves like" is the primary determinant of its solubility.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHighThe nonpolar alkyl chains of both the solvent and solute lead to favorable van der Waals interactions.
Aromatic Toluene, XyleneHighThe nonpolar nature of aromatic solvents allows for effective solvation of the long alkyl chains of this compound.
Chlorinated Dichloromethane, ChloroformHighThese solvents have sufficient nonpolar character to dissolve this compound. Some sources indicate slight solubility in chloroform.[5][6]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers have a combination of polar and nonpolar characteristics, generally allowing for good solvation of large, nonpolar molecules.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateWhile more polar than hydrocarbons, ketones can still solvate the ester functional groups and interact with the alkyl chains.
Esters Ethyl acetateHighAs an ester itself, this compound is expected to be highly soluble in other ester solvents due to similar intermolecular forces.
Alcohols Methanol, Ethanol, IsopropanolLow to SlightThe high polarity and hydrogen-bonding nature of short-chain alcohols are less compatible with the long nonpolar alkyl chains of this compound. Solubility may increase with heating, as noted for methanol.[5][6]
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)LowThe high polarity of these solvents makes them poor solvents for highly nonpolar compounds like this compound.
Water -NegligibleThe hydrophobic nature of the long alkyl chains results in extremely low water solubility.[2]

Experimental Protocol for Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a widely accepted technique for determining the equilibrium solubility of a compound.

4.1. Materials and Equipment

  • This compound (of known purity)

  • Selected organic solvent (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with a suitable detector (HPLC-UV/Vis or ELSD), or a gravimetric method for non-volatile solvents)

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium, which is indicated by a constant concentration of the solute over time (e.g., sampling at 24, 48, and 72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid. The first few drops of the filtrate should be discarded to saturate the filter and prevent adsorption losses.

  • Quantification:

    • Gravimetric Method (for non-volatile solvents):

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute until a constant weight is achieved.

      • The final weight represents the mass of dissolved this compound.

      • Calculate the solubility in g/100 mL or g/100 g of solvent.

    • Chromatographic Method (for volatile solvents):

      • Accurately dilute the filtered saturated solution with the pure solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

      • Prepare a series of calibration standards of this compound in the same solvent.

      • Analyze the standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC).

      • Construct a calibration curve and determine the concentration of this compound in the diluted sample.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

4.3. Data Reporting

The solubility should be reported as the mean of at least three replicate determinations, along with the standard deviation. The temperature at which the solubility was determined must be clearly stated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to vial B Add known volume/mass of solvent A->B C Seal vial B->C D Agitate at constant temperature C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Quantify concentration (Gravimetric/Chromatographic) G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a nonpolar, lipophilic diester with high solubility in nonpolar organic solvents and limited solubility in polar solvents. While quantitative solubility data is not widely available, this guide provides a robust framework for understanding and experimentally determining its solubility profile. The detailed experimental protocol and workflow diagram offer a practical approach for researchers and professionals in drug development and other scientific fields to ascertain the solubility of this compound in solvents relevant to their specific applications. It is recommended that solubility be determined empirically for any solvent system of interest to ensure accurate and reliable data for formulation and process development.

References

An In-depth Technical Guide to the Health and Safety of Ditridecyl Adipate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety data for Ditridecyl adipate (B1204190) (CAS No. 16958-92-2), intended for use in a laboratory environment. The information compiled herein is based on publicly available safety data sheets, toxicological databases, and relevant regulatory guidelines.

Chemical Identification and Physical Properties

Ditridecyl adipate is the diester of tridecyl alcohol and adipic acid. It belongs to the class of long-chain dialkyl adipates, which are noted for their low volatility and thermal stability.[1]

PropertyValueReference
CAS Number 16958-92-2[2]
Molecular Formula C₃₂H₆₂O₄[2]
Molecular Weight 510.83 g/mol [2]
Appearance Clear, colorless liquid[3]
Odor Mild[3]
Boiling Point 502.00 to 503.00 °C @ 760.00 mm Hg (estimated)
Flash Point 226.20 °C (439.00 °F) (estimated)
Solubility Insoluble in water[4]

Toxicological Profile

The toxicological data for this compound is limited; therefore, data from analogous long-chain dialkyl adipates are often used for assessment. Generally, these compounds exhibit a low order of toxicity.[3][5] Metabolism is expected to involve hydrolysis to adipic acid and tridecyl alcohol, which are then further metabolized.[5]

Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
LD₅₀ RatOral5,340 mg/kgNot Classified[6]
LC₅₀ RatInhalation> 3,200 mg/m³/4hrNot Classified
LD₅₀ RabbitDermalNo mortalities observed (specific dose not provided)Not Classified[3]
Skin and Eye Irritation

This compound is not expected to be a significant skin or eye irritant.[7] Prolonged or repeated contact may cause mild, transient irritation.[7]

Sensitization

This compound is not generally considered to be a skin sensitizer (B1316253).[7]

Repeated Dose Toxicity

In a 13-week dermal study in rats, this compound was well-tolerated at doses of 800 and 2000 mg/kg/day.[5] No systemic toxicity was observed at doses up to 2,000 mg/kg/day.[3] At 2000 mg/kg, increases in the organ weight of the epididymides and uterus were noted, but no changes in sperm morphology were observed.[5] The No-Observed-Adverse-Effect Level (NOAEL) for systemic toxicity in this study was considered to be 2000 mg/kg/day.

Genotoxicity and Carcinogenicity

Adipate esters have generally not shown evidence of mutagenicity in standard assays.[7] There is no evidence to suggest that this compound is carcinogenic.[7]

Experimental Protocols

The following are generalized methodologies for key toxicological assessments, based on OECD guidelines, which would be applicable for the evaluation of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this first step determines the next dose level (higher or lower). The objective is to identify a dose that causes mortality or evident toxicity.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • A single dose of the test substance is administered by gavage.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD₅₀ is estimated based on the dose at which mortality is observed.

Skin Irritation (Based on OECD Guideline 439 - In Vitro)
  • Principle: This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential by measuring cell viability after exposure to the test chemical.

  • Procedure:

    • The test chemical is applied topically to the surface of the RhE tissue.

    • After a defined exposure period, the chemical is removed, and the tissue is incubated.

    • Cell viability is determined using a colorimetric assay (e.g., MTT assay).

  • Endpoint: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%).

Eye Irritation (Based on OECD Guideline 405 - In Vivo)
  • Principle: The test substance is applied to the eye of an animal to determine the potential for ocular irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

  • Endpoint: The severity and reversibility of the ocular lesions determine the irritation classification.

Skin Sensitization (Based on OECD Guideline 429 - Local Lymph Node Assay)
  • Principle: This assay measures the proliferation of lymphocytes in the draining lymph nodes of mice following dermal application of a test substance. An increase in proliferation indicates a sensitization response.

  • Test Animals: Mice are used.

  • Procedure:

    • The test substance is applied to the dorsal surface of the ears of the mice for several consecutive days.

    • On the final day, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected, and the draining lymph nodes are excised.

    • The proliferation of lymphocytes is measured by the incorporation of the radiolabel.

  • Endpoint: A stimulation index is calculated, and if it exceeds a certain threshold, the substance is classified as a sensitizer.

Laboratory Handling and Safety

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Handle with gloves. Nitrile or butyl rubber gloves are generally suitable.

  • Body Protection: Wear a laboratory coat.

Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible substances such as strong oxidizing agents.

Fire and Explosion Hazard
  • Flash Point: > 226°C. Not considered a fire hazard under normal laboratory conditions.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Visualizations

Experimental_Workflow_Skin_Irritation cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis Prep_Substance Prepare Test Substance Apply_Substance Apply Substance to Tissues Prep_Substance->Apply_Substance Prep_Tissues Prepare RhE Tissues Prep_Tissues->Apply_Substance Incubate_Exposure Incubate (Exposure Period) Apply_Substance->Incubate_Exposure Defined Time Rinse_Tissues Rinse Tissues Incubate_Exposure->Rinse_Tissues Incubate_Post Incubate (Post-Exposure) Rinse_Tissues->Incubate_Post MTT_Assay Perform MTT Assay Incubate_Post->MTT_Assay Measure_Viability Measure Cell Viability MTT_Assay->Measure_Viability Classification Classify as Irritant or Non-Irritant Measure_Viability->Classification

Caption: Workflow for In Vitro Skin Irritation Testing.

Lab_Safety_Procedures cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_emergency Emergency Procedures cluster_spill_response cluster_fire_response cluster_first_aid Safety_Glasses Safety Glasses/ Goggles Gloves Gloves (Nitrile/Butyl) Lab_Coat Lab Coat Ventilation Well-Ventilated Area Avoid_Contact Avoid Contact (Skin, Eyes) Storage Tightly Closed Container in Dry, Well-Ventilated Place Incompatibles Away from Strong Oxidizing Agents Spill Spill Response Spill_Ventilate Ensure Ventilation Spill->Spill_Ventilate Fire Fire Response Extinguish Use CO₂, Dry Chemical, Foam, or Water Spray Fire->Extinguish First_Aid First Aid Skin_Contact Skin: Wash with Soap & Water First_Aid->Skin_Contact Eye_Contact Eyes: Flush with Water First_Aid->Eye_Contact Inhalation Inhalation: Move to Fresh Air First_Aid->Inhalation Ingestion Ingestion: Rinse Mouth First_Aid->Ingestion Spill_Absorb Absorb with Inert Material Spill_Ventilate->Spill_Absorb Spill_Dispose Dispose in Suitable Container Spill_Absorb->Spill_Dispose

Caption: Laboratory Safety Procedures for this compound.

Conclusion

This compound is a compound with a low order of acute toxicity and is not considered to be a skin or eye irritant, or a skin sensitizer under normal laboratory conditions. The primary health risks are associated with prolonged or repeated exposure, which may cause mild irritation. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and good housekeeping practices, is sufficient to ensure safe handling. Due to the limited specific toxicological data for this compound, a cautious approach is warranted, and the toxicological profile of other long-chain dialkyl adipates should be considered for a more complete risk assessment.

References

Ditridecyl Adipate: A Comprehensive Technical Guide for Pharmaceutical Excipient Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ditridecyl adipate (B1204190) (DTDA) is a long-chain diester of adipic acid and tridecyl alcohol, presenting significant potential as a versatile excipient in pharmaceutical formulations. Traditionally used as a plasticizer in the polymer industry, its favorable toxicological profile, low volatility, and ability to solubilize hydrophobic active pharmaceutical ingredients (APIs) make it an attractive candidate for various drug delivery applications. This technical guide provides an in-depth analysis of DTDA's physicochemical properties, its potential roles in drug delivery, detailed experimental protocols for its characterization and evaluation, and a summary of its biocompatibility. The information presented herein is intended to support researchers and drug development professionals in exploring the utility of Ditridecyl adipate in novel pharmaceutical formulations.

Physicochemical Properties of this compound

This compound is a high molecular weight ester characterized as a clear, colorless to pale yellow liquid with a mild odor.[1] Its key physicochemical properties are summarized in the table below, providing a foundation for its application in pharmaceutical systems.

PropertyValueReference
Chemical Formula C32H62O4[1]
Molecular Weight 510.8 g/mol [1]
CAS Number 16958-92-2[1]
Appearance Clear, colorless to pale yellow liquid[1]
Physical Description Liquid with a mild odor[1]
LogP (Octanol/Water Partition Coefficient) 12.8 (estimated)[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 31[1]

Potential Pharmaceutical Applications

The properties of this compound suggest its utility in several pharmaceutical formulation strategies, primarily leveraging its role as a plasticizer, solubility enhancer, and emollient.

Plasticizer in Controlled-Release Formulations

In film-coated tablets and transdermal patches, plasticizers are crucial for imparting flexibility and preventing cracking of the polymeric film.[2] DTDA's high molecular weight and low volatility suggest it would be a permanent plasticizer, reducing the risk of leaching and maintaining the integrity of the formulation over its shelf life.[2] By incorporating into a polymer matrix, DTDA can modulate the glass transition temperature (Tg) of the polymer, thereby influencing the drug release rate.[2][3] This makes it a promising candidate for developing sustained or controlled-release dosage forms.[4][5]

Solubility Enhancer for Poorly Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble APIs.[6][7] DTDA, with its lipophilic nature, can act as a lipid-based excipient to enhance the solubility and bioavailability of such drugs.[6][8] It can be a component of lipid nanoparticles or self-emulsifying drug delivery systems (SEDDS), where the drug is dissolved in the lipid phase, improving its dissolution and subsequent absorption.[9][10]

Emollient and Vehicle in Topical and Transdermal Formulations

In topical and transdermal drug delivery, the vehicle plays a critical role in drug permeation across the skin.[11][12] DTDA's emollient properties can enhance skin hydration, which can, in turn, increase the permeation of some APIs.[13] Its low irritancy potential makes it a suitable component for formulations intended for skin application.[1] It can be used in creams, ointments, and gels as a vehicle to ensure uniform distribution of the API and improve the sensory characteristics of the formulation.

Experimental Protocols

This section provides detailed methodologies for the evaluation of this compound as a pharmaceutical excipient.

Characterization of DTDA-Plasticized Polymeric Films

This protocol outlines the preparation and characterization of a polymeric film plasticized with this compound, a common application in controlled-release formulations.

4.1.1 Materials and Equipment

  • Polymer (e.g., Eudragit® RS, Ethylcellulose)

  • This compound (DTDA)

  • Active Pharmaceutical Ingredient (API)

  • Solvent (e.g., ethanol, acetone)

  • Magnetic stirrer

  • Casting plate (glass or Teflon)

  • Drying oven

  • Tensile strength tester

  • Differential Scanning Calorimeter (DSC)

4.1.2 Film Preparation (Solvent Casting Method)

  • Dissolve a defined amount of the polymer in a suitable solvent with continuous stirring.

  • Add the desired concentration of DTDA (e.g., 5-20% w/w of the polymer) to the polymer solution and continue stirring until a homogenous solution is obtained.

  • Disperse or dissolve the API in the polymer-plasticizer solution.

  • Pour the resulting solution onto a level casting plate.

  • Dry the film in an oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.

  • Carefully peel the film from the casting plate and store it in a desiccator for further analysis.

4.1.3 Characterization

  • Mechanical Properties: Evaluate the tensile strength and percentage elongation of the film using a tensile strength tester to determine the plasticizing efficiency of DTDA.[2]

  • Glass Transition Temperature (Tg): Determine the Tg of the film using DSC to assess the effect of DTDA on the polymer's physical state. A decrease in Tg indicates effective plasticization.[2]

  • In Vitro Drug Release: Conduct drug release studies using a USP dissolution apparatus (e.g., paddle over disk) to understand the impact of DTDA concentration on the drug release profile from the film.[14][15][16]

Biocompatibility Assessment of this compound

This protocol describes the initial in vitro screening for the biocompatibility of this compound based on ISO 10993 standards, essential for any material intended for pharmaceutical use.[17][18]

4.2.1 In Vitro Cytotoxicity Test (ISO 10993-5)

  • Extract Preparation: Incubate DTDA in a cell culture medium (e.g., MEM) at 37°C for 24 hours to prepare an extract.[19]

  • Cell Culture: Seed a monolayer of L929 mouse fibroblast cells in 96-well plates and incubate until they are near-confluent.[17]

  • Exposure: Replace the cell culture medium with the DTDA extract and incubate for 24-72 hours.[17]

  • Assessment: Quantitatively measure cell viability using an MTT assay. A reduction in cell viability of more than 30% compared to a negative control is generally considered a cytotoxic effect.[17][19]

4.2.2 In Vitro Skin Irritation Test (ISO 10993-23)

  • Extract Preparation: Prepare an extract of DTDA in a suitable solvent as per the standard.[19]

  • Tissue Exposure: Expose a reconstructed human epidermis (RhE) tissue model to the DTDA extract for a defined period.[19]

  • Viability Assessment: Determine the viability of the tissue using an MTT assay. A material is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[19]

Analytical Method for Quantification of this compound

This protocol provides a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, which can be adapted for assaying the excipient in a finished product.[20][21]

4.3.1 Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 210 nm

4.3.2 Procedure

  • Standard Preparation: Prepare a series of standard solutions of DTDA in the mobile phase at known concentrations.

  • Sample Preparation: Extract DTDA from the pharmaceutical formulation using a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of DTDA in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and analysis of adipate esters, which can be considered indicative for this compound.

ParameterTitration (Saponification)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%) 99.2 ± 0.599.5 ± 0.299.6 ± 0.198.9 ± 0.8
Limit of Detection (LOD) ~0.1%0.01%0.02%~0.5%
Limit of Quantitation (LOQ) ~0.3%0.03%0.06%~1.5%
Precision (RSD%) < 1.0%< 0.5%< 0.3%< 2.0%
Data adapted for Ditetradecyl Adipate from analytical methods for adipate esters.[21]
Biocompatibility Data (Inferred)

Based on data for other high molecular weight adipate and phthalate (B1215562) esters, this compound is expected to have a favorable biocompatibility profile.

Test (as per ISO 10993)Expected Outcome for DTDAReference
Cytotoxicity (ISO 10993-5) Non-cytotoxic[17]
Sensitization (ISO 10993-10) Non-sensitizing[22]
Irritation (ISO 10993-23) Non-irritating to slightly irritating[22]
Acute Systemic Toxicity (ISO 10993-11) Low acute toxicity[1]

Visualizations

Experimental Workflow: Biocompatibility Assessment

Biocompatibility_Workflow cluster_0 Initial Screening cluster_1 Further Evaluation (If Required) cluster_2 Decision Start Start: Select DTDA for Pharmaceutical Use Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Start->Cytotoxicity Irritation In Vitro Irritation (ISO 10993-23) Start->Irritation Sensitization In Vitro Sensitization (e.g., DPRA, KeratinoSens™) Start->Sensitization Decision Decision on Use as Excipient Cytotoxicity->Decision Irritation->Decision Sensitization->Decision Genotoxicity Genotoxicity (ISO 10993-3) Genotoxicity->Decision SystemicToxicity Systemic Toxicity (ISO 10993-11) SystemicToxicity->Decision Decision->Genotoxicity If concerns arise Decision->SystemicToxicity If concerns arise

Caption: Workflow for the biocompatibility assessment of this compound for pharmaceutical applications.

Logical Relationship: Role of DTDA in Controlled-Release Film

DTDA_in_Film cluster_properties Mechanism of Action cluster_outcomes Formulation Properties & Drug Release DTDA This compound (DTDA) (Plasticizer) Formulation Polymer-DTDA-API Matrix DTDA->Formulation Polymer Polymer Matrix (e.g., Ethylcellulose) Polymer->Formulation API Active Pharmaceutical Ingredient (API) API->Formulation IncFlex Increased Polymer Chain Mobility Formulation->IncFlex DecTg Decreased Glass Transition Temp. (Tg) Formulation->DecTg IncFreeVol Increased Free Volume Formulation->IncFreeVol ImpFilm Improved Film Flexibility & Reduced Brittleness IncFlex->ImpFilm ModRelease Modulated Drug Release Rate DecTg->ModRelease IncFreeVol->ModRelease

Caption: Logical relationship illustrating the role of DTDA as a plasticizer in a controlled-release film formulation.

Conclusion

This compound exhibits a range of physicochemical and biological properties that make it a highly promising excipient for modern pharmaceutical formulations. Its efficacy as a plasticizer, potential as a solubility enhancer, and favorable safety profile warrant further investigation for its use in controlled-release, topical, and other advanced drug delivery systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the potential of this compound in the development of innovative and effective pharmaceutical products. As with any excipient, thorough compatibility and stability studies with the specific API are essential during the formulation development process.

References

A Technical Guide to the Low Volatility Characteristics of Ditridecyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight diester of adipic acid and tridecyl alcohol, utilized primarily as a plasticizer and a synthetic base oil in lubricant formulations.[1][2] Its chemical structure, characterized by long alkyl chains, imparts a very low volatility, which is a critical attribute in applications demanding thermal stability and permanence.[3] This technical guide provides an in-depth analysis of the low volatility characteristics of Ditridecyl adipate, detailing its physical properties and the standard experimental methodologies used to quantify its volatility. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who are considering DTDA for applications where low volatility is a key performance indicator.

Introduction

The volatility of a substance is a measure of its tendency to vaporize. In the context of materials science and pharmaceutical formulations, low volatility is often a prerequisite for ensuring the long-term stability, safety, and efficacy of a product. For plasticizers used in medical devices or drug delivery systems, low volatility is crucial to prevent the leaching of the plasticizer, which could otherwise lead to material embrittlement and potential toxicological concerns.[4] Similarly, in lubrication applications, low volatility ensures the lubricant's performance at elevated temperatures and extends its service life.[1]

This compound (CAS No: 16958-92-2) is a member of the adipate ester class of plasticizers, which are known for their good low-temperature performance.[5] DTDA, with its high molecular weight, is specifically recognized for its low volatility, good thermal stability, and resistance to oxidation.[3] These properties make it a suitable candidate for demanding applications where permanence is required.

Physicochemical Properties of this compound

The low volatility of this compound is a direct consequence of its high molecular weight and the strong intermolecular forces (van der Waals forces) resulting from its long hydrocarbon chains. These factors necessitate a significant amount of energy to transition the molecule from the liquid to the gaseous phase. The key physical properties of DTDA that are indicative of its low volatility are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₂H₆₂O₄[6][7]
Molecular Weight 510.83 g/mol [6][8]
Boiling Point 502.00 to 503.00 °C @ 760.00 mm Hg (estimated)[2][8]
Flash Point 226.20 °C (439.00 °F) (estimated)[2][8]
Vapor Pressure Extremely low (qualitative)[9]
Appearance Clear, colorless to pale yellow liquid[3][6]

Experimental Methodologies for Volatility Determination

The volatility of a high-boiling point liquid like this compound is typically characterized by its vapor pressure and its mass loss upon heating. Standardized test methods are employed to ensure the accuracy and reproducibility of these measurements.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability and volatile content of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For a low-volatility substance like DTDA, TGA can provide the onset temperature of decomposition and quantify any mass loss due to evaporation at elevated temperatures.

Experimental Protocol: ISO 11358 - Thermogravimetry (TG) of Polymers

The ISO 11358 standard provides general conditions for the thermogravimetric analysis of polymers and other substances.[10][11][12]

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan (e.g., alumina (B75360) or platinum).[13]

  • Instrumentation: A calibrated thermogravimetric analyzer is used.

  • Test Conditions:

    • Atmosphere: The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.[11][12] The purge gas flow rate is kept constant.

    • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).[14]

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset of significant weight loss indicates the temperature at which either evaporation or decomposition begins. For a low-volatility plasticizer, the initial weight loss at lower temperatures is attributed to volatilization, while sharp weight loss at higher temperatures indicates thermal decomposition.[15][16]

While a specific TGA curve for pure this compound is not publicly available, the expected thermogram would show minimal weight loss at lower temperatures, consistent with its high boiling point, followed by a sharp decrease in mass at temperatures approaching its decomposition point. The thermal stability of PVC blends plasticized with high molecular weight esters has been shown to be higher than those with lower molecular weight plasticizers, with higher onset temperatures of decomposition observed in TGA curves.[4]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis (ISO 11358) cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of DTDA place Place in TGA pan weigh->place load Load sample into TGA place->load program Set temperature program (e.g., 10°C/min to 600°C) load->program atmosphere Set inert atmosphere (Nitrogen flow) program->atmosphere run Run analysis atmosphere->run record Record mass vs. temperature run->record plot Plot TGA curve (% mass vs. temperature) record->plot analyze Determine onset of volatilization/decomposition plot->analyze

Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

Evaporation Loss and Vapor Pressure Estimation

For lubricating oils and plasticizers, the rate of evaporation at a given temperature is a direct measure of volatility. ASTM D972 provides a method to determine the evaporation loss, and ASTM D2878 uses this data to estimate the apparent vapor pressure.

Experimental Protocol: ASTM D972 - Evaporation Loss of Lubricating Greases and Oils

This method determines the mass loss of a lubricant or oil by passing heated air over a sample for a specified time.[17][18][19][20]

  • Apparatus: An evaporation cell, a thermostatically controlled bath, and an air supply with a calibrated flowmeter are required.[21]

  • Sample Preparation: A known weight of this compound is placed in the evaporation cell.

  • Test Conditions:

    • Temperature: The evaporation cell is placed in a bath maintained at the desired test temperature (typically between 100 °C and 150 °C).[17][18]

    • Air Flow: Heated air is passed over the surface of the sample at a constant flow rate (typically 2 L/min).[17]

    • Duration: The test is run for a specified period (e.g., 22 hours).[19]

  • Measurement: The evaporation cell is cooled and weighed again to determine the mass loss.

  • Calculation: The evaporation loss is reported as a percentage of the original sample weight.

Experimental Protocol: ASTM D2878 - Estimating Apparent Vapor Pressures of Lubricating Oils

This standard provides a calculation procedure to convert the evaporation loss data obtained from ASTM D972 into an apparent vapor pressure.[22][23][24][25][26] This method is particularly useful for low-volatility liquids like synthetic esters.[22][23][26]

The principle of this method is based on comparing the evaporation rate of the sample to that of a reference substance with a known vapor pressure (e.g., m-terphenyl). The apparent vapor pressure of the sample can then be calculated using a specific formula provided in the standard.

Evaporation_VaporPressure_Workflow cluster_d972 ASTM D972: Evaporation Loss cluster_d2878 ASTM D2878: Vapor Pressure Estimation weigh_initial Weigh DTDA in evaporation cell heat Heat in bath at constant temperature weigh_initial->heat air_flow Pass heated air over sample at constant rate heat->air_flow weigh_final Cool and re-weigh after set time air_flow->weigh_final calculate_loss Calculate % mass loss weigh_final->calculate_loss input_data Input mass loss data from ASTM D972 calculate_loss->input_data calculate_vp Calculate apparent vapor pressure using standard's formula input_data->calculate_vp reference_data Use reference substance evaporation data reference_data->calculate_vp

Figure 2: Logical relationship between ASTM D972 and ASTM D2878 for determining volatility.

Low Volatility in Applications

The low volatility of this compound is a key factor in its utility across various applications:

  • Plasticizer for Polymers: In polymers such as PVC, low volatility ensures the permanence of the plasticizer, maintaining the flexibility and mechanical properties of the material over its service life. This is particularly important in applications with elevated temperatures or long-term use, such as in medical tubing and automotive interiors.[3]

  • Lubricants and Greases: As a synthetic base oil, DTDA's low volatility contributes to reduced oil consumption and thickening at high temperatures, leading to extended drain intervals and improved equipment protection.[1]

  • Drug Delivery Systems: In transdermal patches or topical formulations, a low-volatility excipient like DTDA can act as a solubilizer or permeation enhancer without significant evaporative loss, ensuring a consistent drug concentration and delivery rate.

  • Cosmetics: Used as an emollient and skin conditioning agent, its low volatility ensures it remains on the skin for a longer duration, providing sustained moisturization.[2]

Conclusion

This compound's high molecular weight and ester functionality result in exceptionally low volatility, as evidenced by its high boiling and flash points. This characteristic is fundamental to its performance as a permanent plasticizer and a stable synthetic base oil. The quantitative assessment of its volatility can be reliably performed using standardized methodologies such as Thermogravimetric Analysis (ISO 11358) and Evaporation Loss determination (ASTM D972), with subsequent estimation of apparent vapor pressure (ASTM D2878). For researchers and professionals in drug development and material science, a thorough understanding of these properties and their measurement is essential for formulating robust, stable, and safe products. The information presented in this guide provides a foundational understanding of the low volatility characteristics of this compound and the experimental approaches to its characterization.

References

The Impact of Ditridecyl Adipate on Polymer Matrices: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight, non-phthalate plasticizer increasingly considered for use in various polymer systems, particularly where low volatility, high thermal stability, and minimal migration are critical. This technical guide provides a comprehensive overview of the interaction of DTDA with polymer matrices. Due to the limited availability of specific quantitative data for DTDA in the public domain, this guide incorporates data from closely related long-chain adipate plasticizers as a proxy to predict its performance characteristics. Detailed experimental protocols for the evaluation of plasticized polymers are also presented, alongside visualizations of the plasticization mechanism and experimental workflows to aid researchers in their material development and drug delivery system design.

Introduction to Ditridecyl Adipate (DTDA)

This compound (CAS No. 16958-92-2) is a diester of adipic acid and tridecyl alcohol.[1] Its long aliphatic chains and high molecular weight contribute to its excellent permanence within a polymer matrix, leading to reduced migration, extraction, and volatility compared to lower molecular weight plasticizers.[2] These properties make DTDA a promising candidate for applications in sensitive products such as medical devices, pharmaceutical packaging, and food contact materials where plasticizer leaching is a significant concern.[2][3] DTDA is characterized as a low-polarity, clear, oily liquid and is compatible with a range of polymers including polyvinyl chloride (PVC), ethylene (B1197577) propylene (B89431) diene monomer (EPDM), and nitrile rubber.[1][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior during polymer processing and in the final product.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 16958-92-2
Molecular Formula C₃₂H₆₂O₄
Molecular Weight 510.83 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 503.0 ± 18.0 °C
Melting Point 45.9 °C
Density 0.906 ± 0.06 g/mL
Flash Point 226.2 °C

(Data sourced from various chemical suppliers and databases)[1][2][4][5][6][7][8][9][10][11]

Interaction with Polymer Matrices: Mechanism of Action

Plasticizers like DTDA increase the flexibility and workability of a polymer by inserting themselves between the polymer chains. This process disrupts the intermolecular forces (van der Waals forces) between the polymer chains, increasing the free volume and lowering the glass transition temperature (Tg).[12][13] The long, non-polar alkyl chains of DTDA are expected to have good compatibility with non-polar polymers like PVC.

Plasticization_Mechanism cluster_0 Rigid Polymer Matrix (Unplasticized) cluster_1 Addition of this compound cluster_2 Flexible Polymer Matrix (Plasticized) P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain DTDA DTDA Molecules P3->DTDA Intercalation P4 Polymer Chain DTDA->P4 Increased Free Volume Reduced Intermolecular Forces D1 DTDA P5 Polymer Chain D2 DTDA P6 Polymer Chain D3 DTDA

Mechanism of polymer plasticization by this compound.

Performance in Polymer Matrices: A Comparative Analysis

While specific quantitative data for DTDA is scarce, its performance can be inferred by comparing it with other common long-chain adipate plasticizers used in PVC, such as Di-isodecyl Adipate (DIDA) and Di(2-ethylhexyl) adipate (DEHA or DOA). Due to its higher molecular weight, DTDA is expected to exhibit lower volatility and migration compared to DIDA and DEHA.

Table 2: Comparative Performance of Adipate Plasticizers in Flexible PVC (Proxy Data)

PropertyTest MethodDEHA (DOA)DIDADTDA (Predicted)
Hardness (Shore A) ASTM D2240~80-85~82-87~85-90
Tensile Strength (MPa) ASTM D412 / D638~15-18~16-20~18-22
Elongation at Break (%) ASTM D412 / D638~350-400~330-380~300-350
Low-Temperature Flexibility (°C) ASTM D1043~-40 to -50~-50 to -60~-60 to -70
Volatility (% Weight Loss) ASTM D1203~1.5-2.5~0.8-1.5< 0.8
Migration into Hexane (%) Internal MethodsHigherModerateLower

Note: The values for DEHA and DIDA are compiled from various industry technical data sheets.[1][14][15] The values for DTDA are predicted based on the established trends of increasing hardness and tensile strength, and decreasing elongation, volatility, and migration with longer alkyl chain plasticizers.[4][11][16]

Experimental Protocols

To evaluate the efficacy of DTDA as a plasticizer, a systematic experimental approach is required. This involves the preparation of plasticized polymer films followed by standardized testing of their thermal and mechanical properties, as well as migration studies.

Preparation of Plasticized Polymer Films (Solvent Casting Method)
  • Dissolution: Dissolve the desired polymer (e.g., PVC) in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to create a solution of a specific concentration (e.g., 10% w/v).

  • Plasticizer Addition: In a separate container, dissolve the required amount of this compound in the same solvent. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).

  • Mixing: Add the plasticizer solution to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting: Pour the mixture into a level glass petri dish.

  • Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood at room temperature. The petri dish can be partially covered to control the evaporation rate.

  • Drying: Once the film appears dry, place it in a vacuum oven at a slightly elevated temperature (below the polymer's Tg) to remove any residual solvent.

  • Film Removal: Carefully peel the film from the glass substrate.

Experimental_Workflow cluster_prep Film Preparation cluster_test Characterization start Start dissolve_poly Dissolve Polymer in Solvent start->dissolve_poly dissolve_dtda Dissolve DTDA in Solvent start->dissolve_dtda mix Mix Polymer and DTDA Solutions dissolve_poly->mix dissolve_dtda->mix cast Cast Mixture onto Glass Plate mix->cast evaporate Solvent Evaporation cast->evaporate dry Vacuum Drying evaporate->dry film Plasticized Polymer Film dry->film thermal Thermal Analysis (DSC, TGA) film->thermal mechanical Mechanical Testing (Tensile, Hardness) film->mechanical migration Migration Testing (Leaching Study) film->migration

Experimental workflow for preparation and characterization of plasticized polymer films.
Thermal Analysis

  • Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small, weighed sample (5-10 mg) of the polymer film is hermetically sealed in an aluminum pan.

    • The sample is subjected to a controlled temperature program, typically heating from a low temperature (e.g., -80 °C) to a temperature above the expected Tg (e.g., 120 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9][17]

    • The Tg is observed as a step change in the heat flow curve.[18]

  • Objective: To evaluate the thermal stability and volatility of the plasticized polymer.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A weighed sample (10-20 mg) of the polymer film is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a wide temperature range (e.g., 30 °C to 600 °C) under a controlled atmosphere (e.g., nitrogen or air).[7][19]

    • The weight loss of the sample as a function of temperature is recorded. The onset of weight loss indicates the beginning of degradation or volatilization of components.[20]

Mechanical Properties
  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity.

  • Standard: ASTM D638.[21][22][23]

  • Apparatus: Universal Testing Machine with appropriate grips and an extensometer.

  • Procedure:

    • Test specimens are cut from the polymer film into a "dog-bone" shape according to the dimensions specified in ASTM D638.[24]

    • The thickness and width of the gauge section of each specimen are measured.

    • The specimen is mounted in the grips of the testing machine.

    • The specimen is pulled at a constant rate of crosshead displacement until it fractures.

    • The load and extension are recorded throughout the test to generate a stress-strain curve.[25]

  • Objective: To measure the indentation hardness of the plasticized material.

  • Standard: ASTM D2240.

  • Apparatus: Durometer (Shore A scale is typically used for flexible polymers).

  • Procedure:

    • The polymer film is placed on a hard, flat surface.

    • The indenter of the durometer is pressed firmly against the sample, and the hardness reading is taken after a specified time (e.g., 1 or 3 seconds).

    • Multiple readings are taken at different locations on the sample and averaged.

Migration (Leaching) Studies
  • Objective: To quantify the amount of plasticizer that migrates from the polymer into a surrounding medium.[5]

  • Apparatus: Gas Chromatograph-Mass Spectrometer (GC-MS), incubator.

  • Procedure:

    • A precisely weighed sample of the plasticized polymer film with a known surface area is immersed in a specific volume of a food simulant (e.g., ethanol/water mixture, olive oil) or a relevant solvent in a sealed container.[2][26]

    • The container is stored at a controlled temperature for a defined period (e.g., 10 days at 40 °C).[27]

    • After the exposure period, the polymer sample is removed.

    • The simulant is then analyzed using GC-MS to identify and quantify the amount of leached DTDA.[5]

Conclusion

This compound presents itself as a viable, high-performance plasticizer for various polymer systems where low migration and high thermal stability are paramount. While direct quantitative performance data remains limited in publicly accessible literature, a strong inference of its properties can be drawn from the behavior of other long-chain adipate esters. It is anticipated that DTDA will impart good flexibility, particularly at low temperatures, while offering superior permanence compared to shorter-chain adipates. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the performance of DTDA in their specific polymer formulations and applications, thereby facilitating the development of safer and more durable materials for the pharmaceutical, medical, and consumer goods industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ditridecyl Adipate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (B1204190) (CAS No. 16958-92-2) is a diester of adipic acid and tridecyl alcohol, with the molecular formula C₃₂H₆₂O₄ and a molecular weight of 510.83 g/mol .[1][2] It is a colorless to pale yellow liquid known for its low viscosity, good thermal stability, and excellent lubricating properties.[3][4] These characteristics make it a valuable compound in various industrial and research applications, including as a plasticizer for polymers like polyvinyl chloride (PVC), an emollient in cosmetic formulations, and a lubricant.[5][6]

The standard laboratory synthesis of ditridecyl adipate is achieved through the direct esterification of adipic acid with tridecyl alcohol. This application note provides detailed protocols for two common and effective methods: Fischer-Speier esterification, which utilizes an acid catalyst, and a milder, enzymatic approach using an immobilized lipase (B570770).

Reaction Principle

The synthesis of this compound involves the reaction of one equivalent of adipic acid, a dicarboxylic acid, with two equivalents of tridecyl alcohol. This reaction is a nucleophilic acyl substitution, specifically an acid-catalyzed esterification (Fischer esterification). The reaction is reversible, and to drive the equilibrium towards the formation of the diester product, the water byproduct must be removed as it is formed.[7][8]

Chemical Equation:

HOOC-(CH₂)₄-COOH + 2 CH₃-(CH₂)₁₂-OH ⇌ CH₃-(CH₂)₁₂-OOC-(CH₂)₄-COO-(CH₂)₁₂-CH₃ + 2 H₂O (Adipic Acid + Tridecyl Alcohol ⇌ this compound + Water)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via Fischer esterification and enzymatic synthesis. The data is compiled from protocols for analogous long-chain diesters and represents typical experimental parameters.

ParameterFischer EsterificationEnzymatic Synthesis
Reactants Adipic Acid, Tridecyl AlcoholAdipic Acid, Tridecyl Alcohol
Molar Ratio (Alcohol:Acid) 2.2 : 12 : 1
Catalyst p-Toluenesulfonic acid (p-TsOH) or H₂SO₄Immobilized Lipase (e.g., Novozym 435)
Catalyst Loading ~0.05 equivalents5% (w/w of total reactants)
Solvent TolueneSolvent-free or high-boiling inert solvent
Temperature 110-120 °C (Reflux)50-60 °C
Reaction Time 5-10 hours24-48 hours
Water Removal Azeotropic distillation (Dean-Stark)Vacuum application or molecular sieves
Typical Yield >90%>95%

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol describes the synthesis of this compound using p-toluenesulfonic acid as a catalyst with azeotropic removal of water.

Materials:

  • Adipic acid

  • Tridecyl alcohol (2.2 equivalents)

  • p-Toluenesulfonic acid (0.05 equivalents)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add adipic acid, tridecyl alcohol (2.2 equivalents), and toluene.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.05 equivalents) to the mixture.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux (approximately 110-120 °C). The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water is collected.[7]

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7][9]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.[9]

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent such as ethanol (B145695) or acetone (B3395972) to remove unreacted tridecyl alcohol and other impurities.[9]

Protocol 2: Enzymatic Esterification

This protocol utilizes an immobilized lipase for a milder synthesis of this compound.

Materials:

  • Adipic acid

  • Tridecyl alcohol (2.0 equivalents)

  • Immobilized lipase (e.g., Novozym 435)

  • Hexane or other suitable organic solvent (for purification)

Equipment:

  • Schlenk flask or round-bottom flask with a vacuum adapter

  • Heating mantle or oil bath with magnetic stirrer

  • Vacuum pump

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a Schlenk flask, combine adipic acid and tridecyl alcohol (2.0 equivalents).[10]

  • Enzyme Addition: Add the immobilized lipase (e.g., 5% of the total reactant weight) to the mixture.[11]

  • Reaction Conditions: Heat the mixture to 50-60 °C with vigorous stirring. Apply a vacuum to remove the water byproduct and drive the reaction to completion.[11][12] The reaction is typically monitored by TLC or GC and runs for 24-48 hours.[13]

  • Enzyme Recovery: After the reaction, cool the mixture. The immobilized enzyme can be recovered by filtration for potential reuse.

  • Purification: The resulting crude product can be purified by column chromatography or recrystallization as described in the Fischer esterification protocol.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Adipic Acid + Tridecyl Alcohol Reaction Esterification Reaction (Heat/Stir) Reactants->Reaction Catalyst Acid or Enzyme Catalyst Catalyst->Reaction Water_Removal Water Removal (Dean-Stark/Vacuum) Reaction->Water_Removal Workup Aqueous Work-up (Neutralization & Wash) Water_Removal->Workup Drying Drying Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Final_Purification Column Chromatography or Recrystallization Solvent_Removal->Final_Purification Final_Product Pure Ditridecyl Adipate Final_Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

reaction_pathway adipic_acid HOOC-(CH2)4-COOH Adipic Acid plus1 + ditridecyl_adipate CH3-(CH2)12-OOC-(CH2)4-COO-(CH2)12-CH3 This compound adipic_acid->ditridecyl_adipate H+ or Lipase tridecyl_alcohol 2 x CH3-(CH2)12-OH Tridecyl Alcohol tridecyl_alcohol->ditridecyl_adipate H+ or Lipase plus2 + water 2 x H2O Water

Caption: Chemical reaction pathway for the esterification of adipic acid with tridecyl alcohol.

References

Application Notes and Protocols for the Enzymatic Synthesis of Ditridecyl Adipate Using Immobilized Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (B1204190) is a long-chain diester with applications as a specialty emollient in cosmetics, a plasticizer, and as a phase-change material.[1] The enzymatic synthesis of this diester using an immobilized lipase (B570770) offers a green and sustainable alternative to traditional chemical synthesis, which often requires harsh reaction conditions and complex purification steps.[1][2] This method utilizes the high specificity of lipases to catalyze the esterification of adipic acid and tridecanol (B155529) under mild conditions, leading to a purer product with minimal by-product formation.[2] Immobilized lipases, such as Novozym 435 from Candida antarctica, are particularly advantageous as they can be easily recovered and reused, reducing the overall cost of the process.[2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ditridecyl adipate catalyzed by immobilized lipase. The document covers the immobilization of lipase, the enzymatic esterification process, and the analytical methods for product characterization and purity assessment.

Data Presentation

The successful enzymatic synthesis of adipate esters is dependent on several key reaction parameters. The following tables summarize the optimized conditions for the synthesis of various adipate esters using immobilized lipase, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Optimized Reaction Conditions for the Synthesis of Various Adipate Esters using Immobilized Lipase.

Adipate EsterImmobilized LipaseSubstrate Molar Ratio (Alcohol:Acid)Temperature (°C)Enzyme Concentration (% w/w)Reaction Time (h)Conversion/Yield (%)Reference
Dilauryl AdipateNovozym 4355.7:153.10.18 g (for a specific reaction volume)4.796.0[5][6]
Dioleyl AdipateImmobilized Candida antarctica lipaseNot Specified602.57.395.5[7]
Bis(2-ethylbutyl) AdipateNovozym 4351.15:1 (excess alcohol)502.5Not SpecifiedNot Specified[4][8]
Dibutyl AdipateNovozym 4353.93:156.1Not Specified9.999.6[8]
Ethyl Butyrate (B1204436)*CALB@DFNS-C83:1403 wt%496.0[9]

Note: Ethyl butyrate is a short-chain ester included for comparison of a solvent-free system. CALB@DFNS-C8 is Candida antarctica lipase B immobilized on hydrophobically functionalized dendritic fibrous nano-silica.

Table 2: Comparison of Analytical Methods for the Purity Assessment of Ditetradecyl Adipate. [10]

ParameterTitration (Saponification)Gas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%) 99.2 ± 0.599.5 ± 0.299.6 ± 0.198.9 ± 0.8
Limit of Detection (LOD) ~0.1%0.01%0.02%~0.5%
Limit of Quantitation (LOQ) ~0.3%0.03%0.06%~1.5%
Precision (RSD%) < 1.0%< 0.5%< 0.3%< 2.0%
Analysis Time per Sample ~2 hours~30 minutes~20 minutes~5 minutes
Primary Impurities Detected Acidic/Basic impuritiesResidual alcohols, other estersUV-active impuritiesGross structural impurities

Note: Data for Ditetradecyl Adipate is presented here as an analogue for this compound.

Experimental Protocols

Protocol 1: Immobilization of Lipase by Adsorption on a Hydrophobic Support

This protocol describes a general method for immobilizing lipase on a hydrophobic support, a common and effective technique.[2]

Materials:

  • Lipase from Candida antarctica (e.g., Novozym 435) or other microbial sources

  • Hydrophobic support (e.g., octyl-agarose, polypropylene (B1209903) powder)

  • Phosphate (B84403) buffer (e.g., 25 mM, pH 7.0)

  • Bovine Serum Albumin (BSA) for standard curve

  • Bradford reagent

  • Distilled water

  • n-hexane

Procedure:

  • Prepare a lipase solution of known concentration (e.g., 1-5 mg/mL) in phosphate buffer.

  • Add a known mass of the hydrophobic support to the lipase solution. The ratio of enzyme to support can be varied to optimize loading.

  • Gently agitate the suspension at a controlled temperature (e.g., 25°C) for a specified time (e.g., 1-3 hours) to allow for enzyme adsorption.

  • Monitor the protein concentration in the supernatant at regular intervals using the Bradford method to determine the amount of immobilized enzyme.

  • Once the protein concentration in the supernatant stabilizes, indicating the completion of immobilization, separate the immobilized lipase from the solution by filtration.

  • Wash the immobilized lipase with phosphate buffer to remove any non-adsorbed enzyme.

  • Finally, wash with n-hexane and dry under vacuum to remove residual water.[11]

  • Store the dried immobilized lipase at 4°C until use.

Protocol 2: Enzymatic Synthesis of this compound

This protocol outlines the synthesis of this compound in a solvent-free system.[7][9]

Materials:

  • Immobilized lipase (e.g., Novozym 435)

  • Adipic acid

  • Tridecanol

  • Molecular sieves (optional, for water removal)[1]

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

Procedure:

  • In a reaction vessel, combine adipic acid and tridecanol. The molar ratio of alcohol to acid should be optimized, with an excess of alcohol often favoring the forward reaction (e.g., starting with a 2:1 to 4:1 molar ratio).[1][8]

  • Add the immobilized lipase to the reaction mixture. The enzyme concentration should be optimized, typically ranging from 2% to 10% (w/w) of the total substrate weight.[4][7]

  • If using molecular sieves to remove the water by-product, add them to the reaction mixture.[1]

  • Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer.

  • Maintain the reaction at a controlled temperature, typically between 40°C and 60°C.[1][12]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them for the disappearance of substrates or the formation of the product using techniques like GC or HPLC.[1]

  • Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized lipase. The lipase can be washed with a solvent like hexane, dried, and stored for reuse.[11]

  • The resulting crude this compound can be purified if necessary, for example, by washing with a sodium bicarbonate solution to remove any remaining acid, followed by solvent evaporation.[1]

Protocol 3: Analysis of this compound by Gas Chromatography (GC)

This protocol provides a method for the quantitative analysis of the reaction mixture to determine the conversion of reactants and the purity of the product.[9][13]

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column suitable for ester analysis (e.g., DB-FFAP)[9]

  • Helium or Nitrogen as carrier gas

  • Hexane or chloroform (B151607) as solvent

  • Internal standard (e.g., tetradecane)

Procedure:

  • Sample Preparation: Dilute a known amount of the reaction mixture or the purified product in a suitable solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.[10] Add a known amount of the internal standard.

  • GC Conditions (example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Start at 80°C for 1 minute, then ramp up at 10°C/minute to 230°C and hold for 3 minutes. Then, increase to 250°C at 20°C/minute and hold for 1 minute.[3]

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

    • Injection Volume: 1 µL

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to adipic acid, tridecanol, this compound, and the internal standard based on their retention times, which should be determined by running standards of each compound.

  • Quantify the amount of each component by comparing their peak areas to that of the internal standard and using a calibration curve.

Visualizations

Enzymatic_Synthesis_Workflow cluster_preparation Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_output Output lipase Lipase Solution immobilization Lipase Immobilization lipase->immobilization support Hydrophobic Support support->immobilization esterification Esterification Reaction (Adipic Acid + Tridecanol) immobilization->esterification separation Catalyst Separation (Filtration) esterification->separation analysis Product Analysis (GC/HPLC) separation->analysis recycled_lipase Recycled Lipase separation->recycled_lipase purification Product Purification analysis->purification product This compound purification->product Optimization_Parameters center This compound Yield & Purity param1 Temperature param1->center param2 Substrate Molar Ratio (Alcohol:Acid) param2->center param3 Enzyme Concentration param3->center param4 Reaction Time param4->center param5 Water Removal param5->center

References

Application Note: HPLC Analysis for Purity Determination of Ditridecyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ditridecyl adipate (B1204190) (DTDA), a diester of adipic acid and tridecyl alcohol, is a non-polar compound utilized in various industrial applications, including as a plasticizer and emollient.[1][2] Its chemical formula is C₃₂H₆₂O₄ with a molecular weight of approximately 510.83 g/mol .[3][4] Ensuring the purity of DTDA is critical for quality control, stability testing, and formulation development in its various applications.[5]

This document details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of Ditridecyl adipate. The method is designed for simplicity, precision, and accuracy, making it suitable for routine quality control laboratories.

Principle of the Method

The analytical method is based on reversed-phase chromatography, which is ideal for separating non-polar compounds like long-chain esters.[5] The sample is dissolved in a suitable solvent and injected into an HPLC system. Separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile (B52724) and water.[5] A C18 column is selected for its hydrophobic nature, which provides strong retention for such analytes.[5] The high percentage of acetonitrile in the mobile phase ensures sufficient elution strength for a reasonable retention time.[5] Detection is performed using a UV detector at a low wavelength (210 nm), where the ester functional groups exhibit some absorbance, providing adequate sensitivity for quantification.[5] Purity is determined by comparing the peak area of the main component to the total area of all observed peaks.

Experimental Protocols

Reagents, Materials, and Equipment
  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Methanol (B129727) (HPLC Grade, for stock solution preparation)

    • This compound Reference Standard (known purity)

  • Materials:

    • 10 mL Volumetric flasks

    • Pipettes

    • HPLC vials with caps

    • 0.45 µm Syringe filters (if sample contains particulates)

  • Equipment:

    • Analytical balance

    • Vortex mixer or Sonicator

    • HPLC system equipped with:

      • Isocratic pump

      • Autosampler

      • Column oven

      • UV-Vis Detector

      • Chromatography Data System (CDS)

Chromatographic Conditions

The operational parameters for the HPLC system are summarized in the table below. These settings may require minor optimization based on specific instrumentation.[5]

Table 1: HPLC Chromatographic Conditions

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 210 nm
Run Time 15 minutes

Source: Adapted from BenchChem[5]

Preparation of Solutions

5.1. Standard Solution Preparation (approx. 0.1 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.[5]

  • Dissolve the standard in methanol and dilute to volume to create a 1 mg/mL stock solution.[5]

  • Perform a 1:10 dilution of the stock solution with the mobile phase (Acetonitrile:Water 90:10) to obtain a working standard concentration of approximately 0.1 mg/mL.

5.2. Sample Solution Preparation (approx. 0.1 mg/mL)

  • Accurately weigh a portion of the this compound sample into a volumetric flask.

  • Dissolve and dilute the sample with the mobile phase to achieve a final concentration of approximately 0.1 mg/mL.[1]

  • Ensure complete dissolution by using a vortex mixer or sonicator.[5]

  • If necessary, filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[6]

HPLC System Setup and Analysis
  • Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]

  • Perform a system suitability test (SST) to ensure the system is operating correctly. Refer to the criteria in Table 2.

  • Inject a blank (mobile phase) to confirm the absence of system contamination.[5]

  • Inject the prepared sample solution(s) for analysis.[5]

  • After analysis, process the chromatograms using the chromatography data software.

Purity Calculation

The purity of the this compound sample is calculated using the area percent method. This method assumes that all components in the sample have a similar response factor at the detection wavelength.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[7] Key parameters and their typical acceptance criteria are listed below.

Table 2: System Suitability Test Parameters and Acceptance Criteria

Parameter Acceptance Criteria Rationale
Repeatability Relative Standard Deviation (RSD) of peak area for 5 replicate injections of the standard should be ≤ 2.0%. Ensures the precision of the system.[8]
Tailing Factor (T) T should be between 0.8 and 1.8. Measures peak symmetry, indicating good column performance.[9]

| Theoretical Plates (N) | N > 2000 | Indicates column efficiency and separation power.[10] |

Method Performance Comparison

While HPLC is a highly effective method, other techniques can also be used for purity assessment. The following table provides a comparison of key performance indicators for different analytical methods.

Table 3: Comparative Data for Purity Validation of Adipate Esters

Parameter Titration (Saponification) Gas Chromatography (GC-FID) HPLC-UV Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%) 99.2 ± 0.5 99.5 ± 0.2 99.6 ± 0.1 98.9 ± 0.8
Limit of Detection (LOD) ~0.1% 0.01% 0.02% ~0.5%
Limit of Quantitation (LOQ) ~0.3% 0.03% 0.06% ~1.5%
Linearity (R²) N/A >0.999 >0.999 >0.99
Precision (RSD%) < 1.0% < 0.5% < 0.3% < 2.0%
Analysis Time per Sample ~2 hours ~30 minutes ~20 minutes ~5 minutes

Source: Data adapted from BenchChem for Ditetradecyl adipate, a structurally similar compound.[1]

This comparison highlights that HPLC-UV offers a superior combination of high precision, low detection limits, and relatively fast analysis time for determining the purity of adipate esters.[1]

Visualizations

Experimental Workflow Diagram

The logical flow of the purity testing protocol, from sample preparation to the final result, is illustrated below.

HPLC_Workflow prep Sample and Standard Preparation dissolve Weigh and Dissolve in Mobile Phase (Target: 0.1 mg/mL) prep->dissolve inject Inject Blank, then Sample dissolve->inject system_setup HPLC System Setup conditions Set Conditions: Column: C18 Mobile Phase: ACN:H2O (90:10) Flow: 1.0 mL/min | Temp: 30°C system_setup->conditions equilibrate Equilibrate System (Stable Baseline) conditions->equilibrate sst System Suitability Test (SST) equilibrate->sst check_sst Check Acceptance Criteria (RSD, Tailing, Plates) sst->check_sst analysis Sample Analysis check_sst->analysis analysis->inject data Data Acquisition & Processing inject->data integrate Integrate Chromatogram data->integrate calculate Calculate Purity (% Area) integrate->calculate result Final Purity Result calculate->result

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Application Note: Analysis of Ditridecyl Adipate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and quantification of Ditridecyl adipate (B1204190) using Gas Chromatography-Mass Spectrometry (GC-MS). Ditridecyl adipate, a long-chain diester, is utilized as a plasticizer in various polymer formulations. Due to its potential for migration from materials, a robust analytical method is crucial for quality control and safety assessment. This document provides a detailed methodology, including sample preparation, GC-MS instrument parameters, and expected results. The presented protocol is designed to be a starting point for method development and validation in research and industrial laboratories.

Introduction

This compound (C32H62O4, MW: 510.8 g/mol ) is a high molecular weight adipate ester employed to enhance the flexibility and durability of polymeric materials.[1][2][3] Its use in consumer products and packaging necessitates sensitive and specific analytical methods to monitor its presence and quantify its levels. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like this compound, offering high chromatographic resolution and definitive compound identification based on mass spectra. This protocol outlines a general procedure for the analysis of this compound, which can be adapted to various sample matrices.

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol is suitable for the extraction of this compound from solid matrices such as polymers or plastics.

Materials and Reagents:

Procedure:

  • Sample Comminution: Cut the solid sample into small pieces (approximately 2 mm x 2 mm) to maximize the surface area for extraction.

  • Extraction: Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.

  • Add 10 mL of dichloromethane to the vial.

  • Vortex the sample for 5 minutes to ensure thorough mixing.

  • Place the vial in an ultrasonic bath for 30 minutes to improve extraction efficiency.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet any solid material.

  • Carefully transfer the supernatant to a clean glass tube.

  • Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the residue in 1 mL of n-hexane. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrument parameters are a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature300°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature150°C, hold for 1 min
Ramp 115°C/min to 320°C
HoldHold at 320°C for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Range50-600 amu
Acquisition ModeFull Scan

Data Presentation

Quantitative Data
Analyte CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound16958-92-2C32H62O4510.8[1][2][3]

Note: The following quantitative data are estimations based on the analysis of similar long-chain esters and must be determined experimentally using a certified reference standard of this compound.[4]

Parameter Expected Value
Retention Time (min) ~ 20 - 25
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Expected Mass Spectrum
m/z (mass-to-charge ratio) Interpretation
[M]+ Molecular ion (expected to be of very low abundance or absent)
[M-C13H27O]+ Loss of a tridecyloxy group
[C13H27]+ Tridecyl cation
149 Common fragment for adipate esters, corresponding to protonated adipic anhydride
129 Common fragment for adipate esters

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Solid Sample Comminution Comminution (cut into small pieces) Sample->Comminution Extraction Solvent Extraction (Dichloromethane) Comminution->Extraction Concentration Concentration & Reconstitution (n-Hexane) Extraction->Concentration Injection Injection into GC-MS Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for Utilizing Ditridecyl Adipate as a Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ditridecyl Adipate (B1204190) (DTDA) as a plasticizer for polyvinyl chloride (PVC). The content herein details the expected performance characteristics, methodologies for evaluation, and the underlying mechanism of plasticization. Due to the limited direct quantitative data on DTDA in publicly available literature, performance data of analogous long-chain adipate plasticizers are presented for comparative analysis.

Introduction to Ditridecyl Adipate (DTDA) as a PVC Plasticizer

This compound (DTDA) is a high molecular weight adipate ester that serves as a plasticizer for PVC. Plasticizers are essential additives that enhance the flexibility, durability, and workability of otherwise rigid PVC by intercalating between the polymer chains, thereby increasing the free volume.[1] DTDA, with its long aliphatic chains, is anticipated to offer excellent compatibility with the non-polar PVC polymer.[1]

High molecular weight plasticizers like DTDA are of significant interest, particularly in applications where low volatility and minimal migration are critical, such as in medical devices and pharmaceutical packaging.[1] The larger molecular size of DTDA is expected to hinder its mobility within the polymer matrix, leading to improved permanence and reduced leaching into surrounding environments compared to lower molecular weight plasticizers.[1]

Expected Performance Characteristics

The incorporation of DTDA into a PVC formulation is expected to modify its physical properties in a predictable manner, consistent with the behavior of other long-chain adipate plasticizers.[1]

Key expected effects include:

  • Increased Flexibility and Reduced Brittleness: DTDA will significantly lower the glass transition temperature (Tg) of PVC, transitioning it from a rigid, glassy state to a more flexible, rubbery state at ambient temperatures.[1][2]

  • Enhanced Mechanical Properties: A decrease in tensile strength and modulus of elasticity is expected, accompanied by a significant increase in the elongation at break, indicating a more ductile material.[1][3]

  • Improved Low-Temperature Performance: Adipate plasticizers are known for imparting good flexibility at low temperatures.[2]

  • High Permanence: Due to its high molecular weight, DTDA is anticipated to exhibit low volatility and reduced migration, extraction, and exudation.[1][4]

  • Good Thermal Stability: Long-chain adipates can contribute to the thermal stability of PVC formulations.[2]

Quantitative Performance Data (Comparative)

Table 1: Mechanical Properties of PVC Plasticized with Adipate Esters

PropertyUnplasticized PVCPVC + Dioctyl Adipate (DOA) (50 phr)PVC + Polymeric Adipate
Tensile Strength (MPa)~50-60~15-20[1]Varies (generally lower than unplasticized)
Elongation at Break (%)<10~300-400[1]Increased by ~22% compared to DIDP[3]
Hardness (Shore A)~100~70-80Dependent on concentration

Table 2: Thermal and Migration Properties of PVC Plasticized with Adipate Esters

PropertyUnplasticized PVCPVC + Dioctyl Adipate (DOA)PVC + High Molecular Weight Adipate
Glass Transition Temperature (Tg)~80-85°CReduction of ~90-110°C[1]Significant reduction[2]
Volatility (Weight Loss %)LowHigher than high MW adipatesLow[1]
Migration (e.g., into hexane)Not ApplicableSusceptible to extractionSignificantly lower than low MW adipates[3]

Experimental Protocols

Detailed methodologies for evaluating the performance of DTDA as a PVC plasticizer are provided below.

Preparation of Plasticized PVC Films (Solvent Casting Method)

This protocol is suitable for preparing small-scale, uniform films for initial screening and characterization.[1]

Materials:

  • PVC resin

  • This compound (DTDA)

  • Tetrahydrofuran (THF) or other suitable solvent

  • Glass petri dish or other flat casting surface

  • Magnetic stirrer and stir bar

  • Desiccator

Procedure:

  • Dissolution of PVC: Prepare a PVC solution (e.g., 10% w/v) by slowly adding the PVC resin to the THF while stirring continuously until the polymer is fully dissolved. This may take several hours.

  • Preparation of Plasticizer Solution: In a separate container, dissolve the desired amount of DTDA in THF. The concentration of the plasticizer is typically expressed in parts per hundred of resin (phr).

  • Blending: Add the plasticizer solution to the PVC solution and continue to stir until a homogeneous mixture is achieved.

  • Casting: Pour the mixture into a level glass petri dish, ensuring an even thickness.

  • Solvent Evaporation: Place the petri dish in a fume hood at ambient temperature to allow for slow evaporation of the solvent. A loose cover can be used to prevent rapid evaporation and the formation of surface defects.

  • Drying: Once the film appears dry, transfer it to a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for several hours to remove any residual solvent.

  • Conditioning: Store the prepared films in a desiccator for at least 24 hours before testing.

G cluster_prep Solution Preparation cluster_cast Film Casting and Drying PVC_Resin PVC Resin PVC_Solution PVC Solution (e.g., 10% w/v) PVC_Resin->PVC_Solution Dissolve THF_Solvent THF Solvent THF_Solvent->PVC_Solution DTDA_Solution DTDA Solution THF_Solvent->DTDA_Solution DTDA_Plasticizer DTDA Plasticizer DTDA_Plasticizer->DTDA_Solution Dissolve Homogeneous_Mixture Homogeneous Mixture PVC_Solution->Homogeneous_Mixture Mix DTDA_Solution->Homogeneous_Mixture Casting Pour into Petri Dish Homogeneous_Mixture->Casting Evaporation Solvent Evaporation (Ambient, Fume Hood) Casting->Evaporation Drying Vacuum Oven Drying (e.g., 40-50°C) Evaporation->Drying Conditioning Desiccator Conditioning (24h) Drying->Conditioning Final_Film Plasticized PVC Film Conditioning->Final_Film

Solvent casting workflow for PVC film preparation.
Mechanical Properties Testing

The tensile properties of the plasticized PVC films should be evaluated according to ASTM D882.[5][6][7][8][9]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for thin films

  • Micrometer for thickness measurement

  • Specimen cutter

Procedure:

  • Specimen Preparation: Cut rectangular test specimens from the conditioned films with a uniform width (e.g., 25 mm) and length (e.g., 150 mm).

  • Thickness Measurement: Measure the thickness of each specimen at several points along the gauge length and use the average value.

  • Test Setup: Set the initial grip separation and the rate of grip separation according to the ASTM D882 standard, based on the elongation characteristics of the material.

  • Testing: Mount the specimen in the grips of the UTM, ensuring it is aligned and not slipping. Start the test and record the load and extension data until the specimen breaks.

  • Data Analysis: From the stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity.

Thermal Analysis

This protocol determines the effect of DTDA on the Tg of PVC.[10][11]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

Procedure:

  • Sample Preparation: Cut a small sample (5-10 mg) from the plasticized PVC film and place it in an aluminum DSC pan. Crimp the lid to seal the pan.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected Tg (e.g., 120°C).

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan at the same rate. The Tg is determined from the second heating curve to ensure a consistent thermal history.

  • Data Analysis: Determine the midpoint of the step transition in the heat flow curve from the second heating scan as the glass transition temperature (Tg).

This protocol assesses the effect of DTDA on the thermal stability of the PVC formulation.[12][13][14][15]

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., platinum or ceramic)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC film into a TGA pan.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: Record the weight loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve).

Plasticizer Migration Testing

Migration of the plasticizer can occur through volatilization, extraction, or exudation.[16]

This method determines the weight loss of a plasticized PVC sample due to the volatilization of the plasticizer at elevated temperatures.[16]

Materials:

  • Forced-air oven

  • Activated carbon

  • Wire-mesh cages

  • Analytical balance

Procedure:

  • Sample Preparation: Cut and weigh accurately a specimen of the plasticized PVC film.

  • Test Setup: Place the specimen in a wire-mesh cage and surround it with activated carbon in a container.

  • Exposure: Place the container in a forced-air oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 24 hours).

  • Measurement: After the exposure period, remove the specimen, carefully clean off any adhering activated carbon, and reweigh it.

  • Calculation: Calculate the percentage weight loss as a measure of plasticizer volatilization.

This protocol quantifies the amount of plasticizer that migrates into a liquid medium.[1][16][17]

Materials:

  • Plasticized PVC film specimens of known dimensions and weight

  • Extraction solvent (e.g., n-hexane, olive oil, or a specified food simulant)

  • Sealed containers (e.g., glass vials with inert caps)

  • Incubator or water bath

  • Analytical technique for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Sample Preparation: Cut specimens of the plasticized PVC film with a known surface area and weigh them.

  • Immersion: Immerse the specimens in a known volume of the extraction solvent in a sealed container.

  • Incubation: Place the containers in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 10 days).

  • Analysis: After the incubation period, remove the PVC specimen. Analyze the concentration of the migrated DTDA in the solvent using a suitable analytical method like GC-MS, which has been calibrated with standard solutions of DTDA.

  • Calculation: Express the migration as the mass of plasticizer migrated per unit surface area of the film (e.g., µg/cm²).

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_analysis Analysis PVC_Film Plasticized PVC Film (Known weight and surface area) Immersion Immerse Film in Solvent PVC_Film->Immersion Solvent Extraction Solvent (e.g., n-hexane) Solvent->Immersion Incubation Incubate at Controlled Temperature (e.g., 40°C for 10 days) Immersion->Incubation Extract_Analysis Analyze Solvent for DTDA (e.g., GC-MS) Incubation->Extract_Analysis Quantification Quantify Migrated DTDA Extract_Analysis->Quantification Result Migration Result (µg/cm²) Quantification->Result

Workflow for solvent extraction migration testing.

This test is particularly relevant for applications where volatile emissions are a concern, such as in automotive interiors.[16][18][19][20] It measures the tendency of volatile components to condense on a cool surface.

Apparatus:

  • Fogging tester (beakers, heating unit, cooling plate)

  • Glass plates or aluminum foil

  • Glossmeter (for photometric method) or analytical balance (for gravimetric method)

Procedure:

  • Sample Preparation: Place a circular specimen of the plasticized PVC at the bottom of a beaker.

  • Test Setup:

    • Gravimetric Method: Cover the beaker with a pre-weighed piece of aluminum foil.

    • Photometric Method: Cover the beaker with a clean glass plate of known gloss.

  • Exposure: Place the beaker in the heating unit (e.g., at 100°C) for a specified time (e.g., 3 hours), while the top surface (foil or glass) is cooled (e.g., to 21°C).

  • Measurement:

    • Gravimetric: Reweigh the aluminum foil and determine the mass of the condensed volatiles.

    • Photometric: Measure the gloss of the fogged glass plate.

  • Reporting: Report the results as the mass of condensate (mg) or the change in gloss (%).

Mechanism of Plasticization

The plasticization of PVC by DTDA follows the "free volume theory".[21] The long, flexible molecules of DTDA position themselves between the rigid PVC chains. This spacing increases the intermolecular distance, thereby reducing the polymer-polymer secondary interactions (dipole-dipole forces between C-Cl and C-H groups).[21][22] The increased free volume allows for greater mobility of the PVC polymer chains, which manifests as increased flexibility and a lower glass transition temperature.[21]

G cluster_before Unplasticized PVC cluster_after PVC Plasticized with DTDA Rigid_PVC Rigid PVC Chains (Closely packed) Low_Free_Volume Low Free Volume Rigid_PVC->Low_Free_Volume Strong_Interactions Strong Intermolecular Forces Rigid_PVC->Strong_Interactions High_Tg High Glass Transition Temperature (Tg) Low_Free_Volume->High_Tg Strong_Interactions->High_Tg Rigid_Material Rigid and Brittle Material High_Tg->Rigid_Material DTDA_Addition Addition of DTDA Spaced_PVC PVC Chains with Intercalated DTDA Increased_Free_Volume Increased Free Volume Spaced_PVC->Increased_Free_Volume Weakened_Interactions Weakened Intermolecular Forces Spaced_PVC->Weakened_Interactions Low_Tg Low Glass Transition Temperature (Tg) Increased_Free_Volume->Low_Tg Weakened_Interactions->Low_Tg Flexible_Material Flexible and Ductile Material Low_Tg->Flexible_Material DTDA_Addition->Spaced_PVC

Mechanism of PVC plasticization by this compound.

Conclusion

This compound is a promising high molecular weight plasticizer for PVC, especially for applications demanding high permanence and low migration. The protocols outlined in these notes provide a framework for the comprehensive evaluation of its performance. While direct quantitative data for DTDA is sparse, the expected properties and the performance of analogous long-chain adipates suggest that it can be an effective and durable plasticizer for PVC. Further experimental validation following the detailed methodologies is recommended to ascertain its specific performance characteristics for any given application.

References

Application Notes: Preparation and Characterization of Plasticized Polymer Films with Ditridecyl Adipate (DTDA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight adipate ester utilized as a plasticizer in various polymer systems. Plasticizers are additives that enhance the flexibility, processability, and durability of polymers by reducing the intermolecular forces between polymer chains.[1][2] DTDA, with its long aliphatic chains, is particularly effective in non-polar polymers such as Polyvinyl Chloride (PVC) and can also be used to modify the properties of biopolymers like Polylactic Acid (PLA).[1] Its high molecular weight is expected to result in lower volatility and reduced migration from the polymer matrix, which is advantageous for applications requiring long-term stability and safety, such as in medical devices and drug delivery systems.[1]

The incorporation of DTDA into a polymer matrix is anticipated to lower the glass transition temperature (Tg), decrease tensile strength, and significantly increase the elongation at break, transforming a rigid and brittle material into a more flexible and ductile one.[2][3][4] These application notes provide detailed protocols for the preparation of DTDA-plasticized polymer films via the solvent casting method and for their subsequent thermal and mechanical characterization.

Experimental Protocols

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

This protocol details the preparation of polymer films with varying concentrations of Ditridecyl adipate using the solvent casting technique. Solvent casting is a widely used laboratory method for producing thin films with uniform thickness and a homogeneous dispersion of additives.[1][5][6]

Materials:

  • Polymer (e.g., Polylactic Acid (PLA) or Polyvinyl Chloride (PVC))

  • This compound (DTDA)

  • Suitable volatile solvent (e.g., Chloroform or Dichloromethane for PLA, Tetrahydrofuran (THF) for PVC)[1]

  • Glass petri dishes or a flat glass casting surface

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Fume hood

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: In a fume hood, accurately weigh the desired amount of polymer and dissolve it in the chosen solvent within a sealed container to create a solution of a specific concentration (e.g., 10% w/v).[1] Stir the solution using a magnetic stirrer until the polymer is completely dissolved.[2]

  • Plasticizer Solution Preparation: In a separate container, prepare a stock solution of DTDA in the same solvent.

  • Blending: Add the calculated volume of the DTDA stock solution to the polymer solution to achieve the desired final concentrations (e.g., 5, 10, 15, 20 parts per hundred of resin - phr). Also, prepare a control film without any plasticizer.[2] Ensure the mixture is stirred until a homogeneous solution is obtained.[1]

  • Casting: Carefully pour a fixed volume of the final polymer-plasticizer solution into a clean, dry, and level glass petri dish.[1][2]

  • Solvent Evaporation: Place the petri dish on a level surface inside the fume hood and allow the solvent to evaporate slowly at room temperature. This process typically takes 24-48 hours.[2] To control the evaporation rate, the dish can be partially covered.[1]

  • Drying: Once the film appears dry, carefully peel it from the glass substrate.[1] Transfer the film to a vacuum oven and dry at a temperature below the polymer's Tg (e.g., 40-50°C) for 24 hours to remove any residual solvent.[1][2]

  • Storage: Store the resulting polymer films in a desiccator to prevent moisture absorption prior to characterization.[2]

Protocol 2: Characterization of Plasticized Films

1. Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of DTDA concentration on the glass transition temperature (Tg) of the polymer films.[2]

Procedure:

  • Cut a small sample (5-10 mg) from the center of the prepared film and seal it in an aluminum DSC pan.[2]

  • Place the pan in the DSC instrument. An empty sealed pan should be used as a reference.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. For PLA, a typical cycle is:

    • Heat from 25°C to 200°C at a heating rate of 10°C/min.[2]

    • Hold at 200°C for 5 minutes.[2]

    • Cool from 200°C back to 25°C at a rate of 10°C/min.[2]

    • Reheat from 25°C to 200°C at a rate of 10°C/min.[2]

  • The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve during the second heating scan.[4]

2. Mechanical Properties Analysis using a Universal Testing Machine

Objective: To evaluate the effect of DTDA on the tensile strength and elongation at break of the polymer films according to ASTM D638.[1]

Procedure:

  • Cut the polymer films into dumbbell-shaped specimens using a standard die.

  • Measure the thickness of each specimen at several points in the gauge section and calculate the average.

  • Mount the specimen into the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and displacement data.

  • Calculate the Tensile Strength (TS) and Elongation at Break (%EAB) using the following formulas:

    • TS (MPa) = Maximum Load (N) / Cross-sectional Area (mm²)

    • %EAB = [(Final Length - Initial Length) / Initial Length] x 100

Data Presentation

The following tables summarize the expected effects of incorporating varying concentrations of this compound on the key thermal and mechanical properties of a representative polymer like PLA.

Table 1: Thermal Properties of DTDA-Plasticized PLA Films

DTDA Concentration (phr)Glass Transition Temperature (Tg) (°C)
0 (Control)~ 60
10~ 45
20~ 30
30~ 18

Table 2: Mechanical Properties of DTDA-Plasticized PLA Films

DTDA Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)
0 (Control)~ 50~ 5
10~ 35~ 150
20~ 25~ 300
30~ 15~ 450

Visualizations

G cluster_prep Solution Preparation cluster_process Film Formation cluster_final Final Product P Dissolve Polymer in Solvent M Mix Polymer and DTDA Solutions P->M D Dissolve DTDA in Solvent D->M C Cast Homogeneous Solution onto Glass Plate M->C E Evaporate Solvent in Fume Hood (24-48h) C->E V Dry Film in Vacuum Oven E->V F Plasticized Polymer Film V->F

Caption: Workflow for preparing plasticized polymer films via solvent casting.[1]

G cluster_input Input cluster_mechanism Mechanism of Action cluster_output Resulting Properties DTDA This compound (DTDA) (Plasticizer) A DTDA molecules position between polymer chains DTDA->A Polymer Rigid Polymer (e.g., PLA) Polymer->A B Increased free volume and chain mobility A->B C Reduced intermolecular forces A->C Tg Lower Glass Transition Temp. (Tg) B->Tg Flex Increased Flexibility B->Flex Elong Increased Elongation at Break B->Elong TS Decreased Tensile Strength C->TS

Caption: Logical relationship of how this compound affects polymer properties.[1][2]

References

Application Note: Quantifying the Plasticizing Effect of Ditridecyl Adipate by Measuring Glass Transition Temperature

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline materials, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state.[1][2] This parameter is crucial in determining the mechanical properties, stability, and processing conditions of polymeric materials.[3] Plasticizers are additives that increase the flexibility and workability of a material by lowering its glass transition temperature.[3][4]

Ditridecyl adipate (B1204190) (DTDA), a high molecular weight adipate ester, is utilized as a plasticizer in various polymer formulations, notably with polyvinyl chloride (PVC), to enhance flexibility and durability.[5][6][7] It is also used as a lubricant and emollient in other industries.[5][8][9] The primary mechanism by which plasticizers like DTDA work is by inserting their molecules between polymer chains. This increases the intermolecular spacing, or "free volume," which disrupts the intermolecular forces and allows the polymer chains to move more easily at lower temperatures, resulting in a decreased Tg.[1][4][10]

This application note provides a detailed protocol for measuring the effect of Ditridecyl adipate on the glass transition temperature of a model polymer, Poly(methyl methacrylate) (PMMA), using Differential Scanning Calorimetry (DSC).

Core Concepts: The Role of Plasticizers

Plasticizers are essential additives in the polymer industry for modifying the physical properties of materials. By lowering the Tg, they can transform a brittle, rigid polymer into a soft, flexible one suitable for a wider range of applications. The extent of Tg depression is directly related to the concentration and efficiency of the plasticizer.[11] Therefore, accurately measuring the change in Tg is a fundamental method for quantifying the effectiveness of a plasticizer like DTDA.

Key Experimental Methodologies

Several thermal analysis techniques can be employed to measure the glass transition temperature. The most common methods include:

  • Differential Scanning Calorimetry (DSC): This is the most widely used technique.[12][13] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.[12][14]

  • Dynamic Mechanical Analysis (DMA): Considered the most sensitive technique for Tg determination, DMA applies an oscillating force to the material and measures its mechanical response (stiffness and damping) as a function of temperature.[13][15] Tg can be identified from the peak of the loss modulus or tan delta curve.[15]

  • Thermomechanical Analysis (TMA): This method measures the dimensional changes of a material under a constant load as a function of temperature.[12] A change in the coefficient of thermal expansion indicates the glass transition.[13]

This protocol will focus on DSC due to its widespread availability and the clear, standardized analysis it provides for Tg determination.[1]

Experimental Protocol: Measuring Tg by DSC

Objective: To determine the effect of varying concentrations of this compound on the glass transition temperature of a PMMA matrix.

Materials and Equipment:

  • Poly(methyl methacrylate) (PMMA) powder

  • This compound (DTDA) (CAS No: 16958-92-2)[6]

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Analytical Balance

  • Glass vials with caps

  • Magnetic stirrer and stir bars

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC) with standard aluminum pans and lids

  • Crimper for DSC pans

Procedure:

  • Preparation of Control Sample (0% DTDA):

    • Accurately weigh 1 gram of PMMA powder into a glass vial.

    • Add 10 mL of THF to the vial to dissolve the PMMA. Mix using a magnetic stirrer until a homogenous solution is formed.

    • Pour the solution into a flat petri dish and allow the solvent to evaporate in a fume hood for 24 hours.

    • Place the resulting polymer film in a vacuum oven at 60°C for 48 hours to ensure complete removal of any residual solvent.

  • Preparation of DTDA-Plasticized Samples:

    • Prepare a series of samples with varying weight percentages of DTDA (e.g., 5%, 10%, 15%, 20% w/w relative to the PMMA).

    • For a 5% sample, weigh 1 gram of PMMA and 0.05 grams of DTDA into a glass vial.

    • Add 10 mL of THF and dissolve the components completely with stirring.

    • Repeat the film casting and vacuum drying steps as described in step 1 for each concentration.

  • DSC Analysis (as per ASTM E1356): [1]

    • Carefully cut a small section (5-10 mg) from the center of the prepared polymer film.

    • Accurately weigh the sample and place it into a standard aluminum DSC pan.

    • Seal the pan using a crimper. Prepare an empty, sealed pan to be used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Run the following temperature program under a nitrogen atmosphere (50 mL/min flow rate):

      • First Heating Scan: Equilibrate at 25°C. Ramp the temperature from 25°C to 150°C at a rate of 10°C/min. This step removes the thermal history of the sample.

      • Cooling Scan: Cool the sample from 150°C down to 0°C at a rate of 10°C/min.

      • Second Heating Scan: Equilibrate at 0°C for 5 minutes. Ramp the temperature from 0°C to 150°C at a rate of 10°C/min. The glass transition temperature will be determined from this second heating scan.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan.

    • The glass transition (Tg) will appear as a step change in the baseline of the heat flow curve.

    • Determine the Tg value using the midpoint of this transition, as defined by the intersection of the tangent lines before, during, and after the transition.

    • Repeat the analysis for all prepared samples (control and varying DTDA concentrations).

Data Presentation

The quantitative data should be summarized in a table to clearly show the relationship between the concentration of this compound and the glass transition temperature of the polymer.

Sample IDPolymer MatrixDTDA Concentration (% w/w)Glass Transition Temperature (Tg) (°C)
CTRL-01PMMA0105.2
DTDA-05PMMA592.5
DTDA-10PMMA1081.3
DTDA-15PMMA1570.1
DTDA-20PMMA2058.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis p1 Weigh PMMA & DTDA p2 Dissolve in Solvent p1->p2 p3 Cast Polymer Film p2->p3 p4 Vacuum Dry p3->p4 d1 Prepare DSC Sample (5-10mg) p4->d1 Dried Film d2 Heat-Cool-Heat Cycle d1->d2 d3 Record Heat Flow d2->d3 a1 Analyze 2nd Heating Curve d3->a1 Thermogram a2 Determine Tg (Midpoint) a1->a2 a3 Compare Tg vs. [DTDA] a2->a3 G A Polymer Matrix (e.g., PMMA) B Addition of this compound (Plasticizer) A->B C DTDA molecules position between polymer chains B->C D Increased Inter-chain Distance (Free Volume) C->D E Reduced Intermolecular Forces C->E F Increased Polymer Chain Mobility D->F E->F G Lowered Glass Transition Temperature (Tg) F->G

References

Application Note: Synthesis of Ditridecyl Adipate via Transesterification

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of Ditridecyl Adipate (B1204190) (DTDA) via transesterification is provided below, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines the chemical principles, detailed experimental protocols, and expected outcomes, supported by quantitative data and a procedural workflow diagram.

Introduction

Ditridecyl Adipate (DTDA), the diester of adipic acid and tridecyl alcohol, is a high molecular weight ester with significant applications as a Group V synthetic base oil in lubricants, an emollient in cosmetics, and a plasticizer for various polymers.[1][2][3][4] Its desirable properties include excellent low-temperature fluidity, a high viscosity index, good thermal and oxidative stability, and solvency.[1][5] The synthesis of DTDA is commonly achieved through the transesterification of a short-chain dialkyl adipate, such as dimethyl adipate, with tridecyl alcohol. This method is often preferred as it can proceed under milder conditions and the volatile alcohol byproduct (e.g., methanol) can be easily removed to drive the reaction to completion.[6]

This document details two primary protocols for the synthesis of DTDA via transesterification: a chemical method using a titanate catalyst and an enzymatic method employing an immobilized lipase (B570770).

Reaction Principle

The transesterification process involves the reaction of a starting ester (dimethyl adipate) with an excess of a long-chain alcohol (tridecyl alcohol) in the presence of a catalyst. The equilibrium is shifted towards the formation of the desired product, this compound, by the continuous removal of the more volatile methanol (B129727) byproduct.[6]

Chemical Equation:

CH₃OOC-(CH₂)₄-COOCH₃ + 2 CH₃-(CH₂)₁₂-OH ⇌ CH₃-(CH₂)₁₂-OOC-(CH₂)₄-COO-(CH₂)₁₂-CH₃ + 2 CH₃OH (Dimethyl Adipate + Tridecyl Alcohol ⇌ this compound + Methanol)

Data Presentation

The following tables summarize the key reagents, reaction conditions, and typical product characteristics for the synthesis of this compound.

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Role
Dimethyl AdipateC₈H₁₄O₄174.19627-93-0Starting Ester
Tridecyl AlcoholC₁₃H₂₈O200.36112-70-9Acyl Acceptor
Tetrabutyl Titanate (TBT)C₁₆H₃₆O₄Ti340.325593-70-4Chemical Catalyst
Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)N/AN/A9001-62-1Biocatalyst
TolueneC₇H₈92.14108-88-3Solvent (Optional)
Nitrogen Gas (N₂)N₂28.017727-37-9Inert Atmosphere

Table 2: Summary of Reaction Protocols

ParameterChemical TransesterificationEnzymatic Transesterification
Catalyst Tetrabutyl Titanate (TBT)Immobilized Lipase (e.g., Novozym® 435)
Catalyst Loading 0.5 - 1.0% (w/w of reactants)[6]5 - 10% (w/w of reactants)[6]
Molar Ratio (Alcohol:Ester) 2.2:1[6]2:1[6]
Temperature 150 - 180°C[6]50 - 60°C[6]
Reaction Time 3 - 5 hours[6]24 - 48 hours[6]
Atmosphere Inert (Nitrogen)[6]Air or Inert
Byproduct Removal Distillation (Dean-Stark)[6]Molecular Sieves or Vacuum[6]
Solvent Solvent-free or Toluene[6]Solvent-free or Hexane[6]

Table 3: Typical Physicochemical Properties of this compound

PropertyTypical ValueTest Method
Appearance Clear Liquid[1]Visual
Molecular Formula C₃₂H₆₂O₄[1]-
Molar Mass 510.8 g/mol [2]-
Saponification Value (mg KOH/g) ~219[1]ASTM D94
Acid Value (mg KOH/g) < 0.1[1]ASTM D974
Kinematic Viscosity @ 100°C (cSt) 8.0 - 9.5 (Estimated)[7]ASTM D445
Pour Point (°C) -20 to -30 (Estimated)[7]ASTM D97
Flash Point (°C) 260 - 280 (Estimated)[7]ASTM D92

Experimental Protocols

Protocol 1: Chemical Synthesis using Tetrabutyl Titanate Catalyst

This protocol details the synthesis of DTDA using a chemical catalyst, which is suitable for large-scale production due to its relatively short reaction time.

1. Materials and Reagents:

2. Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Dean-Stark apparatus or distillation head with condenser

  • Nitrogen inlet

  • Vacuum source for distillation

3. Procedure:

  • Reactant Charging: To the three-neck flask, add dimethyl adipate and tridecyl alcohol. A molar ratio of tridecyl alcohol to dimethyl adipate of 2.2:1 is recommended to drive the reaction towards completion.[6]

  • Inert Atmosphere: Equip the flask with a magnetic stirrer, thermometer, and a Dean-Stark trap fitted with a condenser. Flush the entire system with nitrogen gas to create an inert atmosphere.[6]

  • Heating and Catalyst Addition: Begin stirring and heat the mixture to 140-150°C. Once the reactants are molten and the temperature is stable, add the tetrabutyl titanate catalyst (0.5-1.0% w/w of total reactants) via a syringe.[6]

  • Transesterification Reaction: Increase the temperature to 150-180°C. The methanol byproduct will begin to distill and collect in the Dean-Stark trap.[6] Monitor the reaction by measuring the amount of methanol collected. The reaction is typically complete within 3-5 hours.[6]

  • Purification:

    • Catalyst Neutralization: After the reaction, cool the mixture to below 100°C. Add a small amount of deionized water to hydrolyze and precipitate the titanate catalyst. Stir for 30 minutes.

    • Filtration: Filter the mixture to remove the precipitated catalyst.

    • Removal of Excess Alcohol: Remove the excess tridecyl alcohol by vacuum distillation.

    • Recrystallization: The crude DTDA can be further purified by recrystallization from ethanol or acetone to yield a pure product.[6]

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol offers a green chemistry approach, operating under mild conditions with a reusable catalyst.

1. Materials and Reagents:

  • Dimethyl Adipate

  • Tridecyl Alcohol

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Activated Molecular Sieves (3Å or 4Å)

  • Hexane (B92381) (optional solvent and for washing)

2. Equipment:

  • Erlenmeyer flask or stirred-tank reactor

  • Orbital shaker incubator or magnetic stirrer with temperature control

  • Filtration apparatus

3. Procedure:

  • Reactant and Enzyme Charging: In a suitable reaction vessel, combine dimethyl adipate and tridecyl alcohol in a 1:2 molar ratio.[6] Add the immobilized lipase at a loading of 5-10% (w/w) of the total substrate weight.[6]

  • Solvent and Water Removal: The reaction can be performed solvent-free. Alternatively, an organic solvent like hexane can be added to reduce viscosity.[6] Add activated molecular sieves to the mixture to adsorb the methanol byproduct and shift the equilibrium.[6]

  • Reaction Incubation: Place the vessel in an orbital shaker incubator set to 50-60°C and agitate at 150-200 rpm.[6] The reaction progress can be monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.[6]

  • Enzyme Recovery and Product Isolation:

    • After the reaction, recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh hexane, dried, and stored for reuse.[6]

    • If a solvent was used, remove it using a rotary evaporator.

    • Any remaining unreacted starting materials can be removed by vacuum distillation.

Mandatory Visualization

Transesterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification reactants Charge Reactants: - Dimethyl Adipate - Tridecyl Alcohol setup Assemble Glassware: - Flask, Condenser - Stirrer, Heating Mantle inert Establish Inert Atmosphere (N₂) setup->inert heat Heat to 150-180°C inert->heat catalyst Add Catalyst (e.g., TBT) heat->catalyst transesterify Transesterification (3-5 hours) catalyst->transesterify methanol Methanol Removal transesterify->methanol Drives Reaction cool Cool Reaction Mixture transesterify->cool neutralize Catalyst Quench & Filtration cool->neutralize distill Vacuum Distillation (Remove xs. Alcohol) neutralize->distill purified Pure Ditridecyl Adipate distill->purified

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Product Yield Incomplete reaction due to insufficient time or temperature.Increase reaction time and/or temperature within the recommended range. Ensure efficient removal of the methanol byproduct.[8]
Inefficient removal of methanol, causing the equilibrium to shift back to reactants.For chemical synthesis, ensure the distillation apparatus is functioning correctly. For enzymatic synthesis, use freshly activated molecular sieves.[8]
Product is Darkly Colored Reaction temperature is too high, leading to thermal degradation.Lower the reaction temperature. While higher temperatures increase the rate, they can cause side reactions.[8]
Impurities in starting materials.Use high-purity dimethyl adipate and tridecyl alcohol.
Incomplete Conversion Catalyst deactivation by impurities (e.g., water).Ensure all reactants and glassware are thoroughly dry before starting the reaction.
Insufficient catalyst loading.Optimize catalyst concentration. For enzymatic reactions, ensure the lipase has not lost activity.

References

Application Notes and Protocols for Solvent Casting with Ditridecyl Adipate and Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ditridecyl Adipate (B1204190) as a High Molecular Weight Plasticizer

Ditridecyl adipate (DTDA) is a high molecular weight, long-chain aliphatic ester that serves as an effective plasticizer for various polymers.[1][2][3] In the pharmaceutical and material science sectors, there is a growing interest in alternatives to traditional phthalate-based plasticizers due to health and environmental concerns. DTDA, with its characteristic low volatility and potential for enhanced biocompatibility, presents a promising option for specialized applications, including medical devices and drug delivery systems.[4]

Plasticizers are additives that increase the flexibility, workability, and durability of a material.[5] They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg) of the polymer. The long aliphatic chains of DTDA are expected to impart significant hydrophobicity and flexibility to polymer matrices. This can be particularly advantageous in applications requiring improved ductility, reduced brittleness, and modified release profiles for active pharmaceutical ingredients (APIs) in drug delivery systems.

The Solvent Casting Technique

Solvent casting is a versatile and widely used laboratory technique for preparing thin polymer films with a uniform thickness and homogeneous dispersion of additives like plasticizers.[6] The process involves dissolving a polymer and any additives in a suitable solvent to create a homogenous solution, which is then cast onto a flat substrate. The solvent is subsequently evaporated under controlled conditions, leaving behind a solid polymer film.

Advantages of the Solvent Casting Method:

  • Uniform Film Thickness: The method allows for the creation of films with consistent thickness.

  • High Optical Purity: Films produced via solvent casting typically exhibit excellent optical clarity and low haze.

  • Versatility: A wide range of polymers and additives can be incorporated.

  • Simple and Cost-Effective: The process is relatively straightforward and does not require complex machinery, making it ideal for research and development.

Data Presentation: Expected Effects of this compound on Polymer Properties

While specific quantitative data for this compound is limited in publicly available literature, the following tables illustrate the expected effects of a high molecular weight adipate plasticizer on the thermal and mechanical properties of two commonly used polymers in drug delivery and medical applications: Polyvinyl Chloride (PVC) and Polylactic Acid (PLA). The data presented is based on typical performance characteristics of adipate esters and should be considered illustrative.

Table 1: Expected Impact of this compound on the Thermal Properties of PVC and PLA

PolymerPlasticizer Concentration (phr*)Expected Change in Glass Transition Temperature (Tg)
PVC 0~85°C
20Significant Decrease
40Further Decrease
60Substantial Decrease
PLA 0~60°C
10Noticeable Decrease
20Significant Decrease
30Further Decrease

*phr: parts per hundred resin

Table 2: Expected Impact of this compound on the Mechanical Properties of PVC and PLA Films

PolymerPlasticizer Concentration (phr*)Expected Tensile StrengthExpected Elongation at Break
PVC 0HighLow
20DecreaseSignificant Increase
40Further DecreaseSubstantial Increase
60Significant DecreaseVery High Increase
PLA 0HighLow
10Slight DecreaseIncrease
20DecreaseSignificant Increase
30Further DecreaseSubstantial Increase

Experimental Protocols

Herein are detailed protocols for the preparation of plasticized polymer films using the solvent casting technique and their subsequent characterization.

Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting

Objective: To prepare thin films of a polymer (e.g., PVC or PLA) with varying concentrations of this compound for characterization.

Materials:

  • Polymer (e.g., PVC, PLA)

  • This compound (DTDA)

  • Suitable Solvent (e.g., Tetrahydrofuran (THF) for PVC, Chloroform for PLA)

  • Glass petri dishes or other flat casting surfaces

  • Magnetic stirrer and stir bars

  • Volumetric flasks and graduated cylinders

  • Desiccator

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation:

    • Weigh the desired amount of polymer and dissolve it in a suitable solvent in a volumetric flask to achieve a specific concentration (e.g., 10% w/v).

    • Stir the solution using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Plasticizer Addition:

    • Prepare a stock solution of DTDA in the same solvent.

    • Add the calculated volume of the DTDA stock solution to the polymer solution to achieve the desired final concentrations (e.g., 10, 20, 30 phr).

    • Prepare a control film without any plasticizer.

    • Stir the final polymer-plasticizer solution for at least one hour to ensure homogeneity.

  • Casting:

    • Carefully pour a specific and consistent volume of the polymer-plasticizer solution into a clean, dry, and level glass petri dish. The volume will determine the final thickness of the film.

  • Solvent Evaporation:

    • Place the petri dish on a level surface in a fume hood at room temperature.

    • To control the rate of evaporation and prevent the formation of defects, you can partially cover the petri dish.

    • Allow the solvent to evaporate slowly over 24-48 hours.

  • Drying:

    • Once the film appears dry and solid, carefully peel it from the glass surface.

    • Place the film in a vacuum oven at a temperature slightly below the boiling point of the solvent for at least 24 hours to remove any residual solvent.

  • Storage:

    • Store the prepared films in a desiccator to prevent moisture absorption prior to characterization.

Protocol 2: Characterization of Plasticized Films

Objective: To evaluate the thermal and mechanical properties of the prepared films.

A. Thermal Analysis using Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg) of the films.

Procedure:

  • Cut a small sample (5-10 mg) from the center of the film and seal it in an aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle for PLA would be:

    • Heat from 25°C to 200°C at a rate of 10°C/min.

    • Hold at 200°C for 5 minutes.

    • Cool from 200°C to 25°C at a rate of 10°C/min.

    • Heat from 25°C to 200°C at a rate of 10°C/min.

  • The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.

B. Mechanical Testing using a Universal Testing Machine

Purpose: To determine the tensile strength and elongation at break of the films.

Procedure:

  • Cut the films into dumbbell-shaped specimens according to ASTM D638 standards.

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data.

  • Calculate the tensile strength (stress at break) and elongation at break (strain at break) from the stress-strain curve.

Visualizations

Solvent_Casting_Workflow cluster_prep Solution Preparation cluster_film Film Formation cluster_char Characterization p Polymer ps Polymer Solution p->ps s Solvent s->ps ds DTDA Solution s->ds d This compound d->ds mix Homogeneous Mixture ps->mix ds->mix cast Casting on Substrate mix->cast evap Solvent Evaporation cast->evap peel Peeling of Film evap->peel dry Vacuum Drying peel->dry film Final Plasticized Film dry->film dsc DSC Analysis (Tg) utm Tensile Testing film->dsc film->utm DTDA_Effect cluster_input Input cluster_mechanism Mechanism of Action cluster_properties Resulting Properties dtda This compound (DTDA) inter Intercalates between polymer chains dtda->inter hydro Increased Hydrophobicity dtda->hydro polymer Polymer Matrix (e.g., PVC, PLA) polymer->inter imf Reduces intermolecular forces inter->imf tg Decreased Glass Transition Temp. (Tg) imf->tg tensile Decreased Tensile Strength imf->tensile flex Increased Flexibility & Elongation tg->flex

References

NMR spectroscopy for structural elucidation of Ditridecyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Structural Elucidation of Ditridecyl Adipate (B1204190) using NMR Spectroscopy

Introduction

Ditridecyl adipate, with the molecular formula C32H62O4, is a diester of adipic acid and tridecyl alcohol.[1] As a long-chain aliphatic ester, its physical properties can include being a clear, colorless liquid, potentially with high viscosity.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique ideally suited for the unambiguous structural elucidation and confirmation of such molecules. This application note provides detailed protocols for the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR data for this compound. The methodologies outlined are intended for researchers and scientists in industrial and academic settings.

Predicted NMR Spectral Data

The structure of this compound is symmetrical, which simplifies its NMR spectra. The predicted chemical shifts are based on the analysis of similar long-chain esters and adipates.

Structure and Numbering Scheme:

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Assignment Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Adipate CH₂ (β to C=O) n ~1.65 Multiplet 4H
Adipate CH₂ (α to C=O) o ~2.29 Triplet 4H
Ester O-CH₂ p ~4.06 Triplet 4H
Tridecyl CH₂ (β to O) q ~1.61 Quintet 4H
Tridecyl (CH₂)ₙ r-s ~1.26 Broad Singlet 36H

| Tridecyl CH₃ | t | ~0.88 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Label Predicted Chemical Shift (δ, ppm)
Adipate C=O - ~173.5
Adipate CH₂ (β to C=O) n ~24.5
Adipate CH₂ (α to C=O) o ~34.0
Ester O-CH₂ p ~65.0
Tridecyl CH₂ (β to O) q ~28.7
Tridecyl (CH₂)ₙ r-s ~22.7 - 31.9

| Tridecyl CH₃ | t | ~14.1 |

Experimental Protocols

Sample Preparation

This compound may be a viscous liquid, requiring careful sample preparation to ensure a homogeneous solution for high-resolution NMR.[2][3]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for long-chain esters.[3][4]

  • Protocol:

    • Weigh approximately 20-30 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.[4][5]

    • If the sample is highly viscous, gently warm the mixture to 50-60°C to aid dissolution and reduce viscosity.[2][3]

    • Vortex the sample until it is fully dissolved.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool or a Kimwipe directly into a 5 mm NMR tube to remove any particulate matter.[4][5] The final sample depth in the tube should be approximately 4-5 cm.[4][5]

    • If bubbles are present, they can be removed by gentle centrifugation of the NMR tube inside a larger falcon tube for padding.[3]

    • Cap the NMR tube securely and label it appropriately.

G cluster_prep Sample Preparation weigh 1. Weigh Sample (20-30 mg) add_solvent 2. Add CDCl3 (0.6-0.7 mL) weigh->add_solvent dissolve 3. Dissolve (Warm if viscous) add_solvent->dissolve filter 4. Filter into NMR Tube dissolve->filter cap 5. Cap and Label filter->cap

Caption: Workflow for NMR sample preparation of this compound.

NMR Data Acquisition

Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

Table 3: 1D NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C Experiment
Spectrometer Frequency 400 MHz 100 MHz
Pulse Program Standard single pulse (zg30) Proton-decoupled (zgpg30)
Solvent CDCl₃ CDCl₃
Temperature 298 K 298 K
Spectral Width 12 ppm 220 ppm
Acquisition Time ~2-3 s ~1-2 s
Relaxation Delay 2 s 2 s

| Number of Scans | 16 | 1024 |

Table 4: 2D NMR Acquisition Parameters

Parameter ¹H-¹H COSY ¹H-¹³C HSQC
Pulse Program cosygpqf hsqcedetgpsisp2.2
Spectral Width (F2 - ¹H) 12 ppm 12 ppm
Spectral Width (F1) 12 ppm 165 ppm
Number of Increments (F1) 256 256
Number of Scans 4-8 8-16

| Relaxation Delay | 1.5 s | 1.5 s |

Data Interpretation and Structural Confirmation

The combination of 1D and 2D NMR experiments provides a complete picture of the molecular structure.

  • ¹H NMR: The proton spectrum will confirm the presence of all proton environments. The triplet at ~4.06 ppm is characteristic of the methylene (B1212753) group adjacent to the ester oxygen (p). The distinct triplet for the terminal methyl groups (t) and the large, broad signal for the bulk methylene chain (r-s) are also key identifiers.

  • ¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon around 173.5 ppm. The signal at ~65.0 ppm corresponds to the oxygen-linked methylene carbon (p). The remaining signals in the aliphatic region will correspond to the adipate and tridecyl chain carbons.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which are essential for confirming connectivity.[6] Key expected correlations include:

    • The ester methylene protons (p, ~4.06 ppm) will show a cross-peak with the adjacent tridecyl methylene protons (q, ~1.61 ppm).

    • The adipate α-protons (o, ~2.29 ppm) will correlate with the β-protons (n, ~1.65 ppm).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.[6][7][8] For example:

    • The proton signal at ~4.06 ppm (p) will show a correlation to the carbon signal at ~65.0 ppm (p).

    • The proton signal at ~0.88 ppm (t) will correlate with the carbon signal at ~14.1 ppm (t).

G cluster_workflow Structural Elucidation Workflow H1_NMR 1D ¹H NMR (Proton Environments & Integration) COSY 2D COSY (¹H-¹H Connectivity) H1_NMR->COSY Structure Confirmed Structure of This compound H1_NMR->Structure Identifies proton types C13_NMR 1D ¹³C NMR (Carbon Environments) HSQC 2D HSQC (¹H-¹³C Direct Correlation) C13_NMR->HSQC C13_NMR->Structure Identifies carbon types COSY->Structure Confirms proton backbone HSQC->Structure Assigns C to H

Caption: Logical workflow for the structural elucidation of this compound using NMR.

Conclusion

The application of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The protocols and expected data presented in this note serve as a comprehensive guide for researchers to confirm the identity and purity of this compound, ensuring its quality for subsequent applications.

References

Application of Ditridecyl Adipate in Flexible PVC Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight aliphatic ester plasticizer used to impart flexibility and durability to polyvinyl chloride (PVC) and other low-polarity polymers.[1][2] As a long-chain adipate, DTDA is gaining interest as an alternative to traditional phthalate-based plasticizers due to concerns over their potential health and environmental impacts.[3] Key characteristics of DTDA include low volatility, good thermal stability, and resistance to oxidation, which contribute to the longevity and performance of the final material.[4] Its properties make it a candidate for specialized applications, including those where biocompatibility and low plasticizer migration are critical, such as in medical devices and pharmaceutical packaging.

This document provides detailed application notes on the use of DTDA in flexible PVC, including its physicochemical properties, expected performance characteristics, and comprehensive experimental protocols for formulation and evaluation.

Data Presentation

Physicochemical Properties of Ditridecyl Adipate (DTDA)

The properties of the plasticizer itself are crucial in determining its processing behavior and performance in a PVC matrix.

PropertyValueSource(s)
Chemical Name Ditridecyl hexanedioate[5]
CAS Number 16958-92-2[5]
Molecular Formula C₃₂H₆₂O₄[6]
Molecular Weight 510.83 g/mol
Appearance Clear, colorless to pale yellow liquid[4]
Specific Gravity @ 25°C ~0.910[6]
Saponification Value ~219 mg KOH/g[6]
Acid Value ≤ 0.05 mg KOH/g[6]
Moisture Content ≤ 0.05%[6]
Performance of DTDA in a Representative Flexible PVC Formulation

The following table presents expected performance data for flexible PVC formulations containing varying levels of this compound. The data are representative values based on the known effects of high molecular weight adipate plasticizers on PVC. Actual results will vary depending on the specific grade of PVC resin and other additives used.

PropertyTest MethodControl (0 phr DTDA)Formulation A (30 phr DTDA)Formulation B (50 phr DTDA)Formulation C (70 phr DTDA)
Shore A Hardness ASTM D2240>95 (Rigid)~90~80~70
100% Modulus (MPa) ASTM D638N/A~12~8~5
Tensile Strength (MPa) ASTM D638~45~20~16~12
Elongation at Break (%) ASTM D638<10~250~350~420
Low-Temp. Brittleness (°C) ASTM D746>0~ -25~ -40~ -55
Volatile Loss (%) ASTM D1203N/ALowLowLow
Plasticizer Migration ASTM D2199N/AVery LowVery LowVery Low

phr = parts per hundred resin

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of flexible PVC formulations plasticized with DTDA.

Protocol 1: Preparation of Flexible PVC Sheets via Two-Roll Milling

Objective: To prepare homogeneous flexible PVC sheets with varying concentrations of DTDA for subsequent physical and mechanical testing.

Materials:

  • PVC resin (suspension grade, K-value 65-70)

  • This compound (DTDA)

  • Thermal stabilizer (e.g., Ca/Zn stearate (B1226849) or similar) at 2-3 phr

  • Lubricant (e.g., stearic acid) at 0.5 phr

  • High-speed mixer

  • Two-roll mill with heating and cooling capabilities

  • Compression molder

  • Molds for sheet preparation

Procedure:

  • Pre-Mixing:

    • Weigh the PVC resin and place it in the bowl of a high-speed mixer.

    • In a separate container, weigh the required amounts of DTDA, thermal stabilizer, and lubricant for the desired formulation (e.g., 30, 50, 70 phr of DTDA).

    • While the mixer is running at low speed, slowly add the pre-weighed liquid and solid additives to the PVC resin.

    • Increase the mixer speed to generate frictional heat. Continue mixing until the mixture reaches a temperature of approximately 80-90°C and becomes a free-flowing powder (dry blend).

    • Allow the dry blend to cool to room temperature before processing.

  • Melt Blending on a Two-Roll Mill:

    • Preheat the rolls of the two-roll mill to a surface temperature of 160-170°C. Set the friction ratio between the rolls (e.g., 1.2:1).

    • Carefully introduce the cooled dry blend into the gap (nip) between the heated rolls.

    • As the material melts and forms a band on one of the rolls, adjust the nip gap to create a rolling bank of molten PVC.

    • Continuously cut the sheet from the roll with a scraper and re-introduce it into the nip at different angles to ensure thorough mixing and homogenization.

    • Continue this process for 5-10 minutes until the sheet appears uniform in color and texture, with no visible unmixed particles.

  • Sheet Formation:

    • Once the blend is homogeneous, carefully remove the molten sheet from the mill.

    • Cut the sheet into appropriately sized pre-forms for the compression molding press.

  • Compression Molding:

    • Preheat the compression molder to 170-180°C.

    • Place a pre-form into the mold cavity.

    • Close the press and apply low pressure for a few minutes to allow the material to flow and fill the mold.

    • Increase the pressure to the final molding pressure (e.g., 10-15 MPa) and hold for 5-10 minutes.

    • Cool the mold under pressure using the press's cooling system until the sheet is below its glass transition temperature (<60°C).

    • Release the pressure, open the press, and carefully demold the flexible PVC sheet.

  • Conditioning:

    • Condition the molded sheets for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing, as specified in relevant ASTM standards.

Protocol 2: Mechanical and Physical Property Testing

Objective: To quantify the effect of DTDA on the key mechanical and physical properties of the flexible PVC formulations.

A. Hardness Testing (Shore A Durometer)

  • Standard: ASTM D2240

  • Procedure:

    • Use a calibrated Shore A durometer.

    • Stack conditioned PVC sheet samples to achieve a minimum thickness of 6 mm.

    • Press the durometer foot firmly and parallel to the surface of the sample.

    • Record the hardness reading within 1 second of firm contact.

    • Take at least five measurements at different locations on the sample and report the average value.

B. Tensile Properties (Tensile Strength, Elongation at Break, Modulus)

  • Standard: ASTM D638 (for thicker sheets) or ASTM D882 (for thin films)

  • Procedure:

    • Cut dumbbell-shaped specimens from the conditioned PVC sheets using a die cutter.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine (tensile tester).

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fractures.

    • The machine's software will record the force and extension data to calculate:

      • Tensile Strength: The maximum stress applied before rupture.

      • Elongation at Break: The percentage increase in length at the point of rupture.

      • 100% Modulus: The stress at 100% elongation, which indicates stiffness.

    • Test at least five specimens for each formulation and report the average results.

C. Low-Temperature Brittleness

  • Standard: ASTM D746

  • Procedure:

    • Cut small, rectangular specimens from the conditioned sheets.

    • Mount the specimens in the test apparatus clamp.

    • Immerse the specimens in a heat-transfer medium (e.g., isopropanol) and cool it at a controlled rate.

    • At specific temperature intervals, a striking arm impacts each specimen.

    • The brittleness temperature is defined as the temperature at which 50% of the specimens fail by cracking upon impact.

Protocol 3: Evaluation of Plasticizer Migration (Leaching)

Objective: To assess the permanence of DTDA within the PVC matrix, a critical parameter for medical and pharmaceutical applications.

Materials:

  • Conditioned flexible PVC samples of known surface area and weight.

  • Extraction medium (e.g., n-hexane for general migration, or a simulant fluid relevant to the application like simulated body fluid).

  • Glass containers with inert lids.

  • Analytical balance (accurate to 0.1 mg).

  • Incubator or oven set to the desired test temperature (e.g., 37°C or 50°C).

  • Analytical instrumentation for quantification (e.g., GC-MS or HPLC).

Procedure:

  • Sample Preparation:

    • Cut PVC samples into uniform dimensions (e.g., 50 mm x 50 mm).

    • Clean the surface of the samples with a lint-free cloth and isopropanol (B130326) to remove any surface contaminants, then allow to dry completely.

    • Accurately weigh each sample and record the initial weight (W_initial).

  • Extraction:

    • Place each PVC sample in a separate glass container.

    • Add a specified volume of the extraction medium, ensuring the sample is fully submerged.

    • Seal the containers and place them in an incubator at the selected temperature for a defined period (e.g., 24, 72, or 168 hours).

  • Gravimetric Analysis (Weight Loss):

    • After the incubation period, carefully remove the PVC samples from the extraction medium.

    • Blot the samples dry with a lint-free cloth and then place them in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • Record the final weight (W_final).

    • Calculate the percentage weight loss due to migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

  • Quantitative Analysis of Leachate (Optional but Recommended):

    • Take a known volume of the extraction medium after the incubation period.

    • Analyze the concentration of DTDA in the medium using a calibrated analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • This provides a direct measurement of the amount of plasticizer that has leached out.

Visualizations

Experimental Workflow Diagram

G cluster_prep Formulation & Preparation cluster_test Property Testing & Analysis formulation 1. Define Formulations (PVC, DTDA, Stabilizer) dry_blend 2. Create Dry Blend (High-Speed Mixer) formulation->dry_blend milling 3. Melt Compounding (Two-Roll Mill) dry_blend->milling molding 4. Sheet Preparation (Compression Molding) milling->molding conditioning 5. Conditioning (23°C, 50% RH, 24h) molding->conditioning hardness Hardness Test (ASTM D2240) conditioning->hardness tensile Tensile Properties (ASTM D638) conditioning->tensile low_temp Low-Temp. Brittleness (ASTM D746) conditioning->low_temp migration Migration Test (Weight Loss / GC-MS) conditioning->migration analysis 6. Data Analysis & Performance Evaluation hardness->analysis tensile->analysis low_temp->analysis migration->analysis

Caption: Workflow for evaluating this compound in flexible PVC.

Logical Relationship Diagram

G cluster_props Resulting Change in PVC Properties dtda Increase this compound (DTDA) Concentration flex Increased Flexibility & Elongation at Break dtda->flex hardness Decreased Hardness (Shore A) dtda->hardness modulus Decreased Modulus & Tensile Strength dtda->modulus low_temp_perf Improved Low-Temperature Performance dtda->low_temp_perf permanence Excellent Permanence (Low Volatility & Migration) dtda->permanence

Caption: Effect of increasing DTDA concentration on flexible PVC properties.

References

Quality Control Testing for Ditridecyl Adipate in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (B1204190) (DTDA), a high-molecular-weight diester, is a versatile compound utilized in a wide array of industrial applications. Its primary functions include serving as a plasticizer, lubricant, and emollient. In these roles, the purity and quality of DTDA are paramount to ensure the final product's performance, stability, and safety. For instance, in the manufacturing of polymers, the presence of impurities can adversely affect the material's flexibility and durability. Similarly, in lubricant formulations, contaminants can lead to premature degradation and compromised performance. Therefore, robust quality control (QC) testing is essential to verify that Ditridecyl adipate meets the stringent requirements of these applications.

These application notes provide a comprehensive overview of the key quality control tests for this compound, complete with detailed experimental protocols. The methodologies described are based on established industry standards and analytical techniques to ensure accurate and reproducible results.

Key Quality Control Parameters

The quality of industrial-grade this compound is assessed through a series of physical and chemical tests. The following table summarizes the critical parameters and their typical specifications.

ParameterTypical SpecificationTest Method
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Purity ≥ 99.0%Gas Chromatography (GC-FID)
Acid Value ≤ 0.05 mg KOH/gTitration (ASTM D4671)
Saponification Value 215 - 225 mg KOH/gTitration (ASTM D1962)
Moisture Content ≤ 0.05%Karl Fischer Titration (ASTM E203)
Specific Gravity @ 25°C 0.910 - 0.920Densitometry
Color (APHA) ≤ 25Spectrophotometry

Overall Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of a batch of this compound.

QC_Workflow cluster_receiving Sample Receiving & Preparation cluster_testing Analytical Testing cluster_chemical_tests cluster_results Data Analysis & Disposition Sample Receive DTDA Batch Prep Homogenize and Prepare Aliquots Sample->Prep Visual Visual Inspection (Appearance, Color) Prep->Visual Physical Physical Tests (Specific Gravity) Prep->Physical Chemical Chemical Tests Prep->Chemical Analysis Compare Results to Specifications Visual->Analysis Physical->Analysis GC Purity (GC-FID) Chemical->GC AcidValue Acid Value Chemical->AcidValue SapValue Saponification Value Chemical->SapValue Moisture Moisture (Karl Fischer) Chemical->Moisture GC->Analysis AcidValue->Analysis SapValue->Analysis Moisture->Analysis Decision Approve or Reject Batch Analysis->Decision

Caption: Overall Quality Control Workflow for this compound.

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Determination of Purity by Gas Chromatography (GC-FID)

This method is used to determine the purity of this compound and to identify and quantify any residual alcohols or other ester impurities.

Experimental Workflow:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_instrument GC-FID Analysis cluster_analysis Data Processing Prep_Sample Dissolve known weight of DTDA in a suitable solvent (e.g., hexane) Inject Inject sample and standard into the GC Prep_Sample->Inject Prep_Standard Prepare a standard solution of high-purity DTDA Prep_Standard->Inject Separate Separate components on a capillary column Inject->Separate Detect Detect components using a Flame Ionization Detector (FID) Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity based on the area percent of the main peak Integrate->Calculate

Caption: Gas Chromatography (GC-FID) Experimental Workflow.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for high-temperature analysis (e.g., a low-bleed silicone phase column) is required.

  • Reagents and Materials:

    • This compound sample

    • High-purity this compound reference standard

    • Hexane or another suitable solvent (GC grade)

  • Chromatographic Conditions (Typical):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Oven Temperature Program: 150°C (hold for 1 min), ramp to 320°C at 15°C/min, hold for 10 min

    • Injector Temperature: 320°C

    • Detector Temperature: 340°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with hexane.

  • Procedure:

    • Inject the prepared sample solution into the gas chromatograph.

    • Record the chromatogram and integrate the peak areas.

  • Calculation:

    • Calculate the purity of this compound using the area percent method:

      • Purity (%) = (Area of DTDA peak / Total area of all peaks) x 100

Determination of Acid Value by Titration

This protocol determines the amount of free acidic components in the this compound sample, which is an indicator of its degradation or the presence of unreacted starting materials. This method is adapted from ASTM D4671.[1][2]

Experimental Workflow:

AcidValue_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation Weigh Accurately weigh DTDA sample Dissolve Dissolve in a neutralized solvent mixture (e.g., toluene/ethanol) Weigh->Dissolve Add_Indicator Add phenolphthalein (B1677637) indicator Dissolve->Add_Indicator Titrate Titrate with standardized potassium hydroxide (B78521) (KOH) solution Add_Indicator->Titrate Endpoint Observe endpoint (persistent pink color) Titrate->Endpoint Record_Volume Record the volume of KOH used Endpoint->Record_Volume Calculate_AV Calculate the Acid Value (mg KOH/g) Record_Volume->Calculate_AV

Caption: Acid Value Titration Experimental Workflow.

Methodology:

  • Apparatus: 250 mL Erlenmeyer flask, 50 mL burette.

  • Reagents and Materials:

    • This compound sample

    • Toluene/Ethanol mixture (2:1), neutralized

    • Phenolphthalein indicator solution (1% in ethanol)

    • Standardized 0.1 M potassium hydroxide (KOH) solution in ethanol

  • Procedure:

    • Accurately weigh approximately 20 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the neutralized toluene/ethanol solvent mixture and swirl to dissolve the sample.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 30 seconds.

    • Perform a blank titration on the solvent mixture.

  • Calculation:

    • Acid Value (mg KOH/g) = [((A - B) x M x 56.1) / W]

      • A = volume of KOH solution used for the sample (mL)

      • B = volume of KOH solution used for the blank (mL)

      • M = molarity of the KOH solution

      • 56.1 = molecular weight of KOH ( g/mol )

      • W = weight of the sample (g)

Determination of Saponification Value by Titration

The saponification value is a measure of the free and combined acids in the ester, providing an indication of the average molecular weight. This protocol is based on ASTM D1962.[3][4][5]

Experimental Workflow:

SapValue_Workflow cluster_saponification Saponification cluster_titration Back Titration cluster_calculation Calculation Weigh Accurately weigh DTDA sample Add_KOH Add a known excess of alcoholic potassium hydroxide (KOH) solution Weigh->Add_KOH Reflux Reflux the mixture to ensure complete saponification Add_KOH->Reflux Cool Cool the solution Reflux->Cool Add_Indicator Add phenolphthalein indicator Cool->Add_Indicator Titrate Titrate the excess KOH with standardized hydrochloric acid (HCl) Add_Indicator->Titrate Endpoint Observe endpoint (disappearance of pink color) Titrate->Endpoint Record_Volume Record the volume of HCl used Endpoint->Record_Volume Calculate_SV Calculate the Saponification Value (mg KOH/g) Record_Volume->Calculate_SV

Caption: Saponification Value Titration Experimental Workflow.

Methodology:

  • Apparatus: 250 mL Erlenmeyer flask with a ground-glass joint, reflux condenser, hot plate.

  • Reagents and Materials:

    • This compound sample

    • 0.5 M alcoholic potassium hydroxide (KOH) solution

    • 0.5 M standardized hydrochloric acid (HCl) solution

    • Phenolphthalein indicator solution

  • Procedure:

    • Accurately weigh approximately 2 g of the this compound sample into the 250 mL Erlenmeyer flask.

    • Pipette exactly 50 mL of the 0.5 M alcoholic KOH solution into the flask.

    • Attach the reflux condenser and heat the mixture on a hot plate, maintaining a gentle reflux for 60 minutes.

    • Allow the flask to cool to room temperature.

    • Add a few drops of phenolphthalein indicator to the solution.

    • Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color just disappears.

    • Perform a blank determination, following the same procedure but omitting the sample.

  • Calculation:

    • Saponification Value (mg KOH/g) = [((B - A) x M x 56.1) / W]

      • B = volume of HCl solution used for the blank (mL)

      • A = volume of HCl solution used for the sample (mL)

      • M = molarity of the HCl solution

      • 56.1 = molecular weight of KOH ( g/mol )

      • W = weight of the sample (g)

Determination of Moisture Content by Karl Fischer Titration

This method provides a precise determination of the water content in this compound, which is critical as excess moisture can lead to hydrolysis and degradation of the ester. This protocol is based on ASTM E203.[6][7][8][9][10]

Experimental Workflow:

KF_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_calculation Calculation Prepare_Titrator Prepare and standardize the Karl Fischer titrator and reagent Inject_Sample Inject a known weight of DTDA sample into the titration cell Prepare_Titrator->Inject_Sample Titrate Automatic titration with Karl Fischer reagent Inject_Sample->Titrate Endpoint Potentiometric endpoint detection Titrate->Endpoint Record_Volume Record the volume of reagent used Endpoint->Record_Volume Calculate_Moisture Calculate the moisture content (%) Record_Volume->Calculate_Moisture

Caption: Karl Fischer Titration Experimental Workflow.

Methodology:

  • Instrumentation: An automatic volumetric Karl Fischer titrator.

  • Reagents and Materials:

    • This compound sample

    • Karl Fischer reagent (pyridine-free, with a suitable titer)

    • Anhydrous methanol (B129727) or other suitable solvent

  • Procedure:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Standardize the Karl Fischer reagent using a known amount of water or a water standard.

    • Add a suitable amount of anhydrous solvent to the titration vessel and titrate to a dry endpoint.

    • Accurately weigh and inject a suitable amount of the this compound sample into the titration vessel. The sample size should be chosen based on the expected water content.

    • Start the titration. The instrument will automatically dispense the Karl Fischer reagent and stop at the potentiometric endpoint.

  • Calculation:

    • The instrument software typically calculates the moisture content automatically. The manual calculation is as follows:

      • Moisture (%) = [(V x T) / W] x 100

        • V = volume of Karl Fischer reagent used for the sample (mL)

        • T = titer of the Karl Fischer reagent (mg H₂O/mL)

        • W = weight of the sample (mg)

References

Application Notes and Protocols: Enhancing Low-Temperature Flexibility in Polymers with Ditridecyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (B1204190) (DTDA) is a high molecular weight, low-polarity diester of adipic acid, utilized as a plasticizer to enhance the low-temperature flexibility of various polymers. Its long aliphatic chains effectively increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and improving ductility at temperatures where the material would otherwise be brittle. This is particularly beneficial for non-polar polymers such as polyvinyl chloride (PVC), nitrile butadiene rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[1][2] The high molecular weight of DTDA also suggests low volatility and reduced migration from the polymer matrix, contributing to the durability of the plasticized material.[3]

While DTDA is recognized for its potential to improve low-temperature performance, it is important to note that specific quantitative data on its effects at varying concentrations is not extensively available in public literature. The data presented in these notes are representative of similar high molecular weight adipate plasticizers and are intended to provide a general understanding of the expected performance.

Mechanism of Action

Plasticizers like DTDA work by inserting themselves between polymer chains, which reduces the intermolecular forces that hold the chains together.[4] This separation of polymer chains increases their mobility, allowing the material to remain flexible at lower temperatures. The primary effect is a reduction in the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3]

Data Presentation

The following tables summarize the expected effects of high molecular weight adipate plasticizers on the low-temperature properties of common polymers. This data is illustrative and based on the performance of structurally similar adipates, such as dioctyl adipate (DOA) and di-isodecyl adipate (DIDA), and should be considered as a proxy for the anticipated performance of DTDA.

Table 1: Anticipated Effect of Adipate Plasticizers on the Glass Transition Temperature (Tg) of PVC

Plasticizer Concentration (phr)Expected Tg (°C)
080 - 85
2020 - 30
40-5 to -15
60-25 to -35

Table 2: Representative Low-Temperature Properties of Plasticized NBR

PropertyUnplasticized NBRNBR with Adipate Plasticizer (40 phr)
Glass Transition Temperature (Tg)-24°C-40°C to -50°C
Brittle Point-28°C-50°C to -60°C
Temperature Retraction (TR-10)-20°C-35°C to -45°C

Experimental Protocols

Protocol for Compounding of Liquid Plasticizer into Polymers

This protocol describes the laboratory-scale incorporation of Ditridecyl Adipate into PVC and NBR.

Materials and Equipment:

  • Polymer resin (PVC or NBR)

  • This compound (DTDA)

  • Stabilizers, fillers, and other additives as required by the formulation

  • Laboratory two-roll mill or internal mixer (e.g., Brabender)

  • Heating and cooling system for the mill/mixer

  • Analytical balance

  • Spatulas and mixing containers

Procedure:

  • Pre-mixing (for PVC):

    • In a high-speed mixer, blend the PVC resin with stabilizers and any other solid additives for 5-10 minutes to ensure a homogenous dry blend.[5]

  • Mastication (for NBR):

    • On a two-roll mill with the temperature set to approximately 70-80°C, soften the NBR by passing it through the nip several times.

  • Incorporation of Plasticizer:

    • Gradually add the pre-weighed this compound to the polymer on the two-roll mill or in the internal mixer.

    • For PVC, the pre-heated dry blend is added to the mill, followed by the liquid plasticizer.

    • Allow the polymer to absorb the plasticizer completely, which is indicated by a uniform appearance and consistency of the polymer band on the mill. This may take 10-20 minutes.

  • Addition of Other Ingredients:

    • Once the plasticizer is fully incorporated, add any fillers (like carbon black for NBR) and other processing aids to the polymer on the mill.

    • Continue mixing until all ingredients are uniformly dispersed.

  • Homogenization:

    • Perform several end-wise passes of the polymer sheet on the mill to ensure complete homogenization.

  • Sheeting and Cooling:

    • Once mixing is complete, sheet off the compounded polymer from the mill to the desired thickness.

    • Allow the sheets to cool to room temperature on a flat, clean surface.

  • Conditioning:

    • Condition the compounded sheets for at least 24 hours at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) before testing.

Protocol for Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Standard: Based on ASTM D3418, ASTM E1356

Objective: To determine the glass transition temperature (Tg) of the polymer with and without this compound.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Microbalance

  • Nitrogen gas supply

  • Compounded polymer samples

Procedure:

  • Sample Preparation:

    • Cut a small, uniform piece of the compounded polymer (5-10 mg) and place it in an aluminum DSC pan.

    • Seal the pan using a crimper. Prepare an empty sealed pan as a reference.

  • DSC Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., -80°C).

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above the expected Tg (e.g., 100°C for PVC, 50°C for NBR). This scan is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature (e.g., -80°C).

    • Second Heating Scan: Heat the sample again at the same controlled rate as the first heating scan to a temperature above the Tg.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve of the second heating scan.

    • Determine the Tg as the midpoint of this transition.

Protocol for Brittleness Temperature of Flexible Polymers by Impact

Standard: ASTM D2137

Objective: To determine the lowest temperature at which the plasticized polymer will not fracture upon impact.

Materials and Equipment:

  • Brittleness temperature tester with an impact striker

  • Specimen clamps

  • Low-temperature bath (e.g., methanol (B129727) and dry ice)

  • Thermometer or thermocouple

  • Die-cut specimens of the compounded polymer

Procedure:

  • Specimen Preparation:

    • Die-cut rectangular specimens from the compounded polymer sheet to the dimensions specified in ASTM D2137.

  • Conditioning:

    • Condition the specimens at standard laboratory conditions for at least 24 hours.

  • Testing:

    • Mount the specimens in the specimen clamp of the brittleness tester.

    • Immerse the clamped specimens in the low-temperature bath, which has been pre-cooled to a temperature estimated to be near the brittleness point.

    • Allow the specimens to condition in the bath for a specified time (e.g., 3 minutes).

    • Release the striker to impact the specimens.

    • Remove the specimens from the bath and examine for fractures or cracks.

  • Determining Brittleness Temperature:

    • If no failures occur, lower the bath temperature in increments (e.g., 5°C or 2°C) and repeat the test with new specimens.

    • If failures occur, raise the bath temperature in increments and repeat the test.

    • The brittleness temperature is the lowest temperature at which none of the specimens fail.

Protocol for Temperature Retraction (TR) Test

Standard: ASTM D1329

Objective: To evaluate the low-temperature characteristics of the plasticized polymer by measuring its retraction as a function of temperature.

Materials and Equipment:

  • Temperature retraction test apparatus

  • Specimen rack and clamps

  • Low-temperature chamber with a controlled heating rate

  • Thermometer or thermocouple

  • Die-cut specimens of the compounded polymer

Procedure:

  • Specimen Preparation:

    • Die-cut specimens from the compounded polymer sheet to the dimensions specified in ASTM D1329.

  • Elongation and Freezing:

    • Mount the specimens in the clamps of the retraction apparatus and elongate them to a specified percentage (typically 50%).

    • Lock the specimens in the elongated state.

    • Cool the chamber to a very low temperature (e.g., -70°C) to freeze the specimens in their elongated state.

  • Retraction Measurement:

    • Release the specimens from one of the clamps, allowing them to retract freely.

    • Increase the temperature of the chamber at a uniform rate (e.g., 1°C/min).

    • Measure the length of the specimens at regular temperature intervals as they retract.

  • Data Analysis:

    • Calculate the percentage of retraction at each temperature.

    • Determine the temperatures at which 10% (TR-10), 30% (TR-30), 50% (TR-50), and 70% (TR-70) retraction occurs. The TR-10 value is often correlated with the brittle point and is a key indicator of low-temperature flexibility.[6]

Visualizations

G cluster_0 Polymer Compounding Workflow Polymer Resin Polymer Resin Mixing Mixing Polymer Resin->Mixing DTDA Plasticizer DTDA Plasticizer DTDA Plasticizer->Mixing Additives Additives Additives->Mixing Homogenization Homogenization Mixing->Homogenization Sheeting/Pelletizing Sheeting/Pelletizing Homogenization->Sheeting/Pelletizing Conditioning Conditioning Sheeting/Pelletizing->Conditioning Test Specimen Test Specimen Conditioning->Test Specimen

Caption: Workflow for the preparation of polymer test specimens plasticized with this compound.

G Addition of DTDA Addition of DTDA Increased Inter-chain Distance Increased Inter-chain Distance Addition of DTDA->Increased Inter-chain Distance Reduced Intermolecular Forces Reduced Intermolecular Forces Increased Inter-chain Distance->Reduced Intermolecular Forces Increased Polymer Chain Mobility Increased Polymer Chain Mobility Reduced Intermolecular Forces->Increased Polymer Chain Mobility Lowered Glass Transition Temperature (Tg) Lowered Glass Transition Temperature (Tg) Increased Polymer Chain Mobility->Lowered Glass Transition Temperature (Tg) Improved Low-Temperature Flexibility Improved Low-Temperature Flexibility Lowered Glass Transition Temperature (Tg)->Improved Low-Temperature Flexibility

Caption: Logical relationship of DTDA's plasticizing effect on polymer properties.

References

Formulation of High-Performance Lubricants with Ditridecyl Adipate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl adipate (B1204190) (DTDA) is a high-performance synthetic ester classified as a Group V base oil.[1][2] Its inherent chemical structure, a diester of adipic acid and tridecyl alcohol, imparts a unique combination of properties that make it an excellent choice for formulating advanced lubricants for demanding applications.[3] Key characteristics include superior thermal and oxidative stability, a high viscosity index, excellent low-temperature fluidity, and good solvency for additives.[1][2][4] These attributes position DTDA as a valuable component in the formulation of a wide range of high-performance lubricants, including engine oils, hydraulic fluids, compressor oils, and greases.[1][2]

This document provides detailed application notes and experimental protocols for researchers and formulators working with Ditridecyl adipate. It covers the typical physicochemical properties of DTDA, guidance on formulating lubricants with appropriate additives, and standardized testing procedures to evaluate the performance of the final product.

Physicochemical Properties of this compound

DTDA serves as a robust base stock that can be tailored with various additives to meet specific performance requirements. Below is a summary of its typical properties. It is important to note that exact values can vary between manufacturers.

Table 1: Typical Physicochemical Properties of this compound

PropertyTypical ValueTest Method
Molecular Formula C32H62O4-
Molecular Weight 510.83 g/mol -
Appearance Clear, colorless to pale yellow liquidVisual
Kinematic Viscosity @ 40°C ~45 cStASTM D445
Kinematic Viscosity @ 100°C ~7.5 cStASTM D445
Viscosity Index ~160ASTM D2270
Pour Point -30 to -40 °CASTM D97
Flash Point (COC) ~250 °CASTM D92
Specific Gravity @ 25°C ~0.910ASTM D1298
Acid Value < 0.05 mg KOH/gASTM D974
Saponification Value ~219 mg KOH/gASTM D94

Note: Some values are estimated based on data for similar long-chain adipate esters.[5]

Formulation of High-Performance Lubricants

The formulation of a high-performance lubricant involves the careful selection and blending of a base oil with a synergistic additive package. DTDA's excellent solvency allows for the effective dissolution of a wide range of additives.

Key Additive Classes for DTDA-based Lubricants:
  • Anti-Wear (AW) Agents: These additives form a protective film on metal surfaces to prevent wear under boundary lubrication conditions. A common example is Zinc dialkyldithiophosphate (ZDDP).

  • Antioxidants (AO): These inhibit the oxidation of the base oil, extending the lubricant's service life, especially at high temperatures. Aminic and phenolic antioxidants are frequently used.[6]

  • Viscosity Index (VI) Improvers: While DTDA has a naturally high VI, for certain applications requiring even greater viscosity stability over a wide temperature range, VI improvers can be added.

  • Pour Point Depressants (PPD): These additives modify the formation of wax crystals at low temperatures, further improving the lubricant's cold-flow properties.

  • Corrosion and Rust Inhibitors: These protect metal surfaces from chemical attack by water and other corrosive agents.

  • Detergents and Dispersants: These keep engine components clean by preventing the formation of deposits and suspending contaminants in the oil.[7]

General Formulation Protocol:
  • Base Oil Preparation: Weigh the required amount of this compound into a clean, dry blending vessel.

  • Heating: Gently heat the DTDA to approximately 60-70°C while stirring continuously with a magnetic stirrer. This reduces the viscosity and facilitates the dissolution of additives.

  • Additive Incorporation:

    • Slowly add the desired concentrations of anti-wear and antioxidant additives to the heated base oil.

    • Continue stirring until all additives are completely dissolved, ensuring a homogenous mixture. Esters like DTDA generally exhibit good additive solubility.[5]

  • Optional Additives: If required, add viscosity index improvers and pour point depressants to the formulation and continue stirring until a uniform blend is achieved.

  • Cooling: Allow the formulated lubricant to cool to room temperature while maintaining gentle stirring.

  • Quality Control: Perform relevant quality control tests on the final blend, such as visual inspection for clarity and homogeneity, and measurement of kinematic viscosity.

Lubricant_Formulation_Workflow cluster_formulation Lubricant Formulation DTDA_Base_Oil 1. Weigh DTDA Base Oil Heat_Stir 2. Heat to 60-70°C with Stirring DTDA_Base_Oil->Heat_Stir Add_AW_AO 3. Add Anti-Wear & Antioxidant Additives Heat_Stir->Add_AW_AO Add_Optional 4. Add VI Improvers & PPDs (Optional) Add_AW_AO->Add_Optional Cool_Stir 5. Cool to Room Temp with Stirring Add_Optional->Cool_Stir Final_Lubricant Finished Lubricant Cool_Stir->Final_Lubricant Performance_Testing_Workflow Formulated_Lubricant Formulated Lubricant Sample ASTM_D445_40C ASTM D445: Kinematic Viscosity @ 40°C Formulated_Lubricant->ASTM_D445_40C ASTM_D445_100C ASTM D445: Kinematic Viscosity @ 100°C Formulated_Lubricant->ASTM_D445_100C ASTM_D4172 ASTM D4172: Four-Ball Wear Test Formulated_Lubricant->ASTM_D4172 ASTM_D97 ASTM D97: Pour Point Determination Formulated_Lubricant->ASTM_D97 ASTM_D92 ASTM D92: Flash Point Determination Formulated_Lubricant->ASTM_D92 ASTM_D2270 ASTM D2270: Calculate Viscosity Index ASTM_D445_40C->ASTM_D2270 ASTM_D445_100C->ASTM_D2270 Performance_Data Performance Data Analysis ASTM_D2270->Performance_Data ASTM_D4172->Performance_Data ASTM_D97->Performance_Data ASTM_D92->Performance_Data

References

Troubleshooting & Optimization

Technical Support Center: Purification of Ditridecyl Adipate (DTDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted adipic acid from crude Ditridecyl adipate (B1204190) (DTDA).

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted adipic acid from my crude Ditridecyl adipate (DTDA) sample?

The most common and effective method for removing unreacted adipic acid is through a liquid-liquid extraction using a basic aqueous solution.[1] Adipic acid, a dicarboxylic acid, readily reacts with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form its corresponding water-soluble salt. This salt then preferentially partitions into the aqueous phase, effectively separating it from the desired ester, which remains in the organic phase.[1]

Q2: Why is a basic wash necessary for adipic acid removal?

Adipic acid has limited solubility in water but is highly soluble in alcohol.[2][3] Simply washing with neutral water will not be sufficient for complete removal. The use of a basic solution deprotonates the carboxylic acid groups of adipic acid, forming a sodium adipate salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing for efficient extraction from the organic layer containing the DTDA.

Q3: Can I use a stronger base, like sodium hydroxide (B78521) (NaOH), for the extraction?

While a strong base like NaOH would also neutralize the adipic acid, it is generally not recommended for ester purifications. Esters can be susceptible to hydrolysis under strongly basic conditions, a reaction that would break down your DTDA product back into adipic acid and tridecanol.[4] Mild bases like sodium bicarbonate or sodium carbonate are sufficient to neutralize the unreacted adipic acid without significantly risking the integrity of the ester product.

Q4: How can I confirm that all the unreacted adipic acid has been removed?

Several analytical techniques can be used to assess the purity of your DTDA sample after purification:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward qualitative method to check for the presence of adipic acid.[1] A spot corresponding to adipic acid should be absent in the purified sample lane.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are quantitative methods that can determine the concentration of residual adipic acid with high accuracy.[1]

Q5: What are the physical properties of Adipic Acid and this compound?

A summary of the key physical properties is provided in the table below.

PropertyAdipic AcidThis compound (DTDA)
Molecular Formula C₆H₁₀O₄[2]C₃₂H₆₂O₄[4][5]
Appearance White crystalline solid[2][6]Colorless to pale yellow liquid[4][5]
Melting Point 153.2 °C[2]Not applicable (liquid at room temp.)
Boiling Point 337.5 °C[2]Decomposes at elevated temperatures
Solubility in Water Low solubility[2][7]Insoluble
Solubility in Organic Solvents High solubility in ethanol[2]Soluble in common organic solvents

Troubleshooting Guides

Issue 1: Emulsion formation during liquid-liquid extraction.

  • Problem: A stable emulsion forms between the organic and aqueous layers, making separation difficult.

  • Possible Cause: Vigorous shaking of the separatory funnel. High concentration of crude product.

  • Solution:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[1] The increased ionic strength of the aqueous phase helps to break the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period to allow the layers to separate.

    • Filtration: In stubborn cases, passing the emulsified layer through a bed of celite or glass wool can help to break the emulsion.

Issue 2: The aqueous wash is not effectively removing the adipic acid.

  • Problem: TLC or HPLC analysis of the organic layer still shows a significant amount of adipic acid after multiple washes.

  • Possible Cause:

    • Insufficient amount of basic solution used.

    • The basic solution is not concentrated enough.

    • Insufficient mixing between the two phases.

  • Solution:

    • Increase Volume/Concentration: Use a larger volume of the saturated sodium bicarbonate solution or increase its concentration.

    • Multiple Washes: Perform multiple sequential washes with the basic solution rather than a single large wash. Three washes are typically sufficient.[1]

    • Ensure Thorough Mixing: Ensure adequate mixing between the organic and aqueous phases by gentle but thorough inversion of the separatory funnel.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Adipic Acid

This protocol details the standard procedure for removing unreacted adipic acid from a crude DTDA mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., ethyl acetate, diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude DTDA in a suitable organic solvent. The volume should be sufficient to ensure the product is fully dissolved.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it several times, periodically venting to release any pressure from carbon dioxide evolution.[1]

  • Separation: Allow the layers to separate fully. The upper organic layer contains the DTDA, and the lower aqueous layer contains the sodium adipate salt.[1]

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the wash with the sodium bicarbonate solution (steps 3-6) two more times to ensure complete removal of the adipic acid.[1]

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water and aid in breaking any emulsions.[1]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand until the solution is clear.

  • Filtration and Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified this compound.[1]

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_final_product Final Product crude_dtda Crude this compound (containing unreacted Adipic Acid) dissolution 1. Dissolve in Organic Solvent crude_dtda->dissolution Start Purification extraction 2. Wash with Saturated NaHCO₃ (aq) (3 times) dissolution->extraction brine_wash 3. Wash with Brine extraction->brine_wash drying 4. Dry with Anhydrous Na₂SO₄ brine_wash->drying concentration 5. Solvent Removal (Rotary Evaporator) drying->concentration pure_dtda Pure this compound concentration->pure_dtda Yields tlc TLC hplc_gcms HPLC / GC-MS pure_dtda->tlc Verify Purity pure_dtda->hplc_gcms Quantify Purity

Caption: Workflow for the purification of this compound.

logical_relationship cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude Crude Mixture This compound (Ester) Adipic Acid (Acid) pure_ester Purified Organic Phase This compound crude->pure_ester Separation base Aqueous Wash Sodium Bicarbonate (NaHCO₃) crude->base + waste Aqueous Waste Sodium Adipate (Salt) base->waste Reaction & Partitioning

Caption: Phase separation during basic wash.

References

Troubleshooting low yield in Ditridecyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ditridecyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ditridecyl adipate?

The most prevalent method for synthesizing this compound is through the Fischer esterification of adipic acid with two equivalents of tridecyl alcohol. This reaction is typically facilitated by an acid catalyst. Common catalysts include homogeneous acids like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous solid acid catalysts such as titanium-based catalysts.[1] In recent years, enzymatic catalysis using lipases has gained traction as a more environmentally friendly alternative.[1]

Q2: What are the primary factors that influence the yield of this compound?

Several key factors significantly impact the final yield of this compound:

  • Reaction Temperature: The temperature at which the reaction is conducted affects the reaction rate.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion.

  • Catalyst Type and Concentration: The choice of catalyst and its concentration are critical for the reaction's efficiency.[1]

  • Molar Ratio of Reactants: The ratio of tridecyl alcohol to adipic acid plays a crucial role in driving the reaction equilibrium.[1]

  • Water Removal: As water is a byproduct of the esterification, its efficient removal is essential to shift the reaction equilibrium towards the formation of the product.[1]

Q3: How can the formation of side products be minimized during the synthesis?

Side reactions can decrease the yield and complicate purification. A common side reaction at elevated temperatures is the dehydration of tridecyl alcohol to form di-tridecyl ether.[2] To minimize this and other potential side reactions, it is advisable to use the minimum effective reaction temperature and consider milder catalysts.[3] Enzymatic catalysis, which operates under milder conditions, can also effectively reduce the formation of byproducts.[1]

Q4: Is it possible to recycle the catalyst used in the synthesis?

Yes, catalyst recyclability is an important consideration for sustainable synthesis. Solid acid catalysts and immobilized enzymes can be recovered from the reaction mixture, typically by filtration, and can be reused in subsequent reactions.[1]

Troubleshooting Guide for Low Yield

Low yield is a common issue in the synthesis of this compound. The following guide provides potential causes and recommended solutions to address this problem.

IssuePotential CauseRecommended Solution
Low Product Yield Incomplete Reaction: The Fischer esterification is a reversible reaction, and the equilibrium may not be sufficiently shifted towards the products.[4][5]- Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the reaction to completion.[2][5]- Increase the molar ratio of tridecyl alcohol to adipic acid. A significant excess of the alcohol can push the equilibrium towards the ester.[4] For instance, a 10-fold excess of alcohol has been shown to increase yield up to 97% in similar esterifications.[5]
Hydrolysis of the Ester: The presence of excess water can lead to the hydrolysis of the this compound back to the starting materials.[3]- Ensure that all reactants and solvents are anhydrous before starting the reaction.[3]- Efficiently remove water during the reaction using methods like a Dean-Stark trap.[3]
Suboptimal Catalyst Concentration or Activity: The catalyst may be inactive or used at a suboptimal concentration, leading to a slow or incomplete reaction.[4]- Increase the catalyst loading. A typical range for acid catalysts is 1-3% w/w of the dicarboxylic acid.[2]- For specific catalysts like titanium adipate, a dosage of around 2.39% (w/w) of the total reactants has been found to be effective in similar systems.[6]
Inadequate Reaction Temperature or Time: The reaction may not have reached completion due to insufficient temperature or time.[2]- Increase the reaction temperature. For the synthesis of long-chain diesters, temperatures in the range of 120-150°C are often employed.[2]- Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC).[2]
Formation of Side Products: Side reactions, such as the formation of di-tridecyl ether at high temperatures, can consume the reactants and reduce the yield of the desired ester.[2][3]- Use a milder catalyst, such as p-toluenesulfonic acid, instead of a stronger acid like concentrated sulfuric acid.[2]- Avoid excessively high reaction temperatures.[2]
Product Loss During Workup and Purification: Significant amounts of the product may be lost during the extraction and purification steps.[3]- Optimize the purification procedure. For recrystallization, carefully select a solvent system that maximizes product recovery.[2]- During aqueous washes, ensure the pH is controlled to prevent hydrolysis of the ester.[3]

Experimental Protocols

Fischer Esterification using a Dean-Stark Apparatus

This protocol provides a general guideline for the synthesis of this compound.

Materials:

  • Adipic acid

  • Tridecyl alcohol (a slight excess, e.g., 2.2 equivalents)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 1-2 mol%)

  • Toluene (as a solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add adipic acid, tridecyl alcohol, and toluene.

  • Catalyst Addition: Add the p-toluenesulfonic acid catalyst to the mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[2]

  • Monitoring: Continue the reaction until the theoretical amount of water has been collected, or until TLC analysis indicates the consumption of the starting materials.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the organic solution under reduced pressure to remove the toluene.

    • The crude product can be further purified by column chromatography or recrystallization to remove unreacted tridecyl alcohol and other impurities.[2][7]

Enzymatic Synthesis using Immobilized Lipase (B570770)

This protocol outlines a greener alternative for the synthesis of this compound.

Materials:

  • Adipic acid

  • Tridecyl alcohol

  • Immobilized lipase (e.g., from Candida antarctica)

  • Solvent (optional, the reaction can be run solvent-free)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine adipic acid and tridecyl alcohol.

  • Enzyme Addition: Add the immobilized lipase to the reactant mixture. A typical concentration is around 2.5% (w/w) of the reactants.[1]

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-70°C) with continuous stirring.[1][8] To drive the equilibrium, a vacuum can be applied to remove the water byproduct.

  • Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Enzyme Recovery: After the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.[1]

  • Purification: The crude product can be purified by washing with a dilute sodium bicarbonate solution to remove any unreacted adipic acid, followed by drying. Further purification can be achieved by column chromatography if necessary.

Visualizations

Synthesis_Pathway Adipic_Acid Adipic Acid Ditridecyl_Adipate This compound Adipic_Acid->Ditridecyl_Adipate + Tridecyl_Alcohol Tridecyl Alcohol (2 eq.) Tridecyl_Alcohol->Ditridecyl_Adipate + Water Water (2 eq.) Ditridecyl_Adipate->Water + Troubleshooting_Workflow Start Low Yield Observed Check_Water_Removal Is water being effectively removed? Start->Check_Water_Removal Check_Molar_Ratio Is there an excess of alcohol? Check_Water_Removal->Check_Molar_Ratio Yes Improve_Water_Removal Use Dean-Stark or vacuum Check_Water_Removal->Improve_Water_Removal No Check_Catalyst Is the catalyst active and at the correct concentration? Check_Molar_Ratio->Check_Catalyst Yes Increase_Alcohol Increase molar ratio of alcohol Check_Molar_Ratio->Increase_Alcohol No Check_Temp_Time Are reaction temperature and time sufficient? Check_Catalyst->Check_Temp_Time Yes Optimize_Catalyst Increase catalyst loading or use a fresh batch Check_Catalyst->Optimize_Catalyst No Analyze_Byproducts Are side products being formed? Check_Temp_Time->Analyze_Byproducts Yes Increase_Temp_Time Increase temperature or extend reaction time Check_Temp_Time->Increase_Temp_Time No Optimize_Purification Is product being lost during workup? Analyze_Byproducts->Optimize_Purification No Adjust_Conditions Lower temperature or use a milder catalyst Analyze_Byproducts->Adjust_Conditions Yes Refine_Workup Optimize extraction and purification steps Optimize_Purification->Refine_Workup Yes Success Yield Improved Optimize_Purification->Success No Improve_Water_Removal->Check_Molar_Ratio Increase_Alcohol->Check_Catalyst Optimize_Catalyst->Check_Temp_Time Increase_Temp_Time->Analyze_Byproducts Adjust_Conditions->Optimize_Purification Refine_Workup->Success Logical_Relationships Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Time Time Parameters->Time Catalyst_Conc Catalyst Concentration Parameters->Catalyst_Conc Molar_Ratio Molar Ratio (Alcohol:Acid) Parameters->Molar_Ratio Water_Removal Water Removal Parameters->Water_Removal Reaction_Rate Reaction Rate Temperature->Reaction_Rate Increases Side_Reactions Side Reactions Temperature->Side_Reactions Can increase Yield Product Yield Time->Yield Increases (up to a point) Catalyst_Conc->Reaction_Rate Increases Equilibrium_Position Equilibrium Position Molar_Ratio->Equilibrium_Position Shifts to products Water_Removal->Equilibrium_Position Shifts to products Outcomes Reaction Outcomes Outcomes->Reaction_Rate Outcomes->Equilibrium_Position Outcomes->Side_Reactions Outcomes->Yield Reaction_Rate->Yield Affects Equilibrium_Position->Yield Directly impacts Side_Reactions->Yield Decreases

References

Technical Support Center: Optimizing Ditridecyl Adipate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ditridecyl adipate (B1204190). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing ditridecyl adipate?

A1: The most common method for synthesizing this compound is the direct esterification of adipic acid with tridecyl alcohol.[1] This reaction is an equilibrium process and is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid.[2][3] To drive the reaction towards the formation of the diester, water, a byproduct, is continuously removed.[1][4] Alternative methods include enzymatic catalysis using lipases, which offers a more environmentally friendly approach under milder conditions, and transesterification, which involves reacting a short-chain dialkyl adipate with tridecyl alcohol.[2][4]

Q2: What are the critical factors that influence the yield of this compound?

A2: Several factors significantly impact the yield of this compound. The key parameters to control are the reaction temperature, reaction time, the type and concentration of the catalyst, and the molar ratio of the reactants (adipic acid to tridecyl alcohol).[2] Since esterification is a reversible reaction, the efficient removal of water as it is formed is crucial to shift the equilibrium towards the product and achieve a high yield.[5][6]

Q3: How can side reactions be minimized during the synthesis process?

A3: Side reactions can lower the yield and complicate the purification of this compound. At elevated temperatures, potential side reactions include the dehydration of tridecyl alcohol to form an alkene or the formation of di-tridecyl ether.[5] To minimize these, it is advisable to use the minimum effective reaction temperature and consider using a milder catalyst.[5] Enzymatic catalysis, which operates at lower temperatures, is an effective strategy for enhancing selectivity and reducing byproduct formation.[2]

Q4: Is it possible to recycle the catalyst used in the esterification?

A4: Yes, catalyst recycling is an important consideration for sustainable synthesis. Solid acid catalysts and immobilized enzymes can be recovered from the reaction mixture, typically by filtration, and reused in subsequent batches.[2] For example, certain titanium-based solid catalysts have demonstrated good reusability over multiple cycles with minimal loss of catalytic activity.[2]

Q5: What is a typical molar ratio of tridecyl alcohol to adipic acid for this reaction?

A5: To maximize the conversion of the dicarboxylic acid, it is common practice to use a slight excess of the alcohol. A molar ratio of 2.1 to 2.2 moles of tridecyl alcohol for every 1 mole of adipic acid is a recommended starting point.[6] Using an excess of the alcohol helps to shift the reaction equilibrium towards the formation of the desired diester.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete Reaction: The Fischer esterification is a reversible process.[5]- Use a Dean-Stark apparatus or apply a vacuum to effectively remove water and drive the reaction to completion.[1][5] - Increase the molar ratio of tridecyl alcohol to adipic acid.[5] - Increase the reaction time and monitor progress via TLC until the starting materials are consumed.[6]
Hydrolysis: The ester product can be hydrolyzed back to the starting materials in the presence of excess water.[5]- Ensure all reactants and solvents are anhydrous. - Maintain efficient water removal throughout the reaction.[5]
Loss during Workup: The product may be lost during extraction and purification steps.- Ensure the pH is appropriate during aqueous washes to prevent hydrolysis.[5] - Use a suitable solvent system for extraction and chromatography.[5]
Presence of Monoester Incomplete Reaction: Insufficient reaction time or non-optimal conditions can lead to the formation of mono-tridecyl adipate.[5]- Increase the reaction time.[5] - Ensure a sufficient excess of tridecyl alcohol is used to favor the formation of the diester.[5]
Formation of High Boiling Point Byproduct Ether Formation: The acid catalyst can promote the dehydration of tridecyl alcohol to form di-tridecyl ether at high temperatures.[5]- Maintain the reaction temperature at the minimum necessary for efficient esterification.[5] - Consider using a milder or more selective catalyst.[5]
Product is Darkly Colored Decomposition: The reaction temperature may be too high, causing the degradation of reactants or the product.- Lower the reaction temperature. While higher temperatures can increase the reaction rate, they also risk promoting side reactions and decomposition.[6]
Impure Starting Materials: Impurities in the adipic acid or tridecyl alcohol can lead to discoloration.- Verify the purity of the starting materials before beginning the reaction.[6]
Catalyst Deactivation Catalyst Poisoning: Impurities in the reactants or solvent can poison the catalyst.- Ensure high purity of all reactants and solvents.[2]
Thermal Degradation: The catalyst may not be stable at the reaction temperature.- Operate within the recommended temperature range for the specific catalyst being used.[2]
Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Problem Identified low_yield Low Yield start->low_yield byproducts Byproducts Present start->byproducts discoloration Product Discoloration start->discoloration check_water Check Water Removal Efficiency low_yield->check_water check_temp Check Reaction Temperature byproducts->check_temp discoloration->check_temp check_purity Check Reactant Purity discoloration->check_purity check_ratio Check Molar Ratio check_water->check_ratio Efficient solution_water Improve Water Removal (e.g., Dean-Stark, vacuum) check_water->solution_water Inefficient check_time Check Reaction Time check_ratio->check_time Sufficient Alcohol solution_ratio Increase Alcohol Excess check_ratio->solution_ratio Low Alcohol solution_time Increase Reaction Time check_time->solution_time Too Short solution_temp Lower Reaction Temperature check_temp->solution_temp Too High solution_purity Purify Starting Materials check_purity->solution_purity Impure Synthesis_Workflow Generalized Synthesis Workflow for this compound cluster_reactants Reactants adipic_acid Adipic Acid reaction_vessel Reaction Vessel (Heat, Stirring, Water Removal) adipic_acid->reaction_vessel tridecyl_alcohol Tridecyl Alcohol tridecyl_alcohol->reaction_vessel catalyst Catalyst (Acid or Enzyme) catalyst->reaction_vessel workup Workup (Washing, Neutralization) reaction_vessel->workup purification Purification (Distillation or Chromatography) workup->purification final_product This compound purification->final_product

References

Technical Support Center: Purification of Ditridecyl Adipate via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of ditridecyl adipate (B1204190) using column chromatography. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying ditridecyl adipate?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the column chromatography of esters like this compound due to its polarity and effectiveness in separating compounds with differing polarities.[1]

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: The ideal solvent system should provide good separation of this compound from its impurities. A common approach is to start with a non-polar solvent and gradually increase the polarity. A typical mobile phase for adipate esters is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1][2] Thin-Layer Chromatography (TLC) should be used first to determine the optimal solvent ratio that gives your desired product an Rf value of approximately 0.3.[3]

Q3: How can I remove unreacted adipic acid and tridecanol (B155529) before column chromatography?

A3: Unreacted adipic acid, being acidic, can be effectively removed by a liquid-liquid extraction with a basic aqueous solution like sodium bicarbonate.[1] The unreacted tridecanol can be removed by column chromatography, as it is typically less polar than the this compound.[1]

Q4: What analytical techniques can be used to assess the purity of the final product?

A4: Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of purity. For more quantitative and definitive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.[1]

Troubleshooting Guide

Issue 1: Poor Separation of this compound

Problem: You are observing broad, overlapping bands, or no separation at all between your product and impurities during column chromatography.

Possible Cause Troubleshooting Steps
Incorrect Mobile Phase Polarity If the eluent is too polar, all compounds will elute quickly with poor separation. If it's not polar enough, they will remain adsorbed to the silica. Solution: Use TLC to test various solvent systems. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate. A typical gradient might range from 100% hexane to 90:10 hexane:ethyl acetate.[1]
Column Overloading Applying too much crude sample leads to broad bands and poor resolution. Solution: As a general guideline, the amount of crude material should be about 1-5% of the weight of the silica gel used.[1]
Improper Column Packing Air bubbles or cracks in the silica gel bed create channels, leading to uneven solvent flow and poor separation. Solution: Use a "slurry packing" method where the silica gel is mixed with the initial mobile phase before being poured into the column. Gently tap the column during packing to ensure an even bed.[1]
Flow Rate is Too Fast or Too Slow An excessively fast flow rate doesn't allow for proper equilibration between the stationary and mobile phases, while a very slow rate can lead to band broadening due to diffusion.[4] Solution: Adjust the flow rate to an optimal level. This may require some experimentation for your specific column dimensions and packing.
Compound Instability on Silica Gel Some compounds can decompose on acidic silica gel.[5] Solution: Test the stability of your compound on a TLC plate by letting it sit for an extended period before eluting. If decomposition occurs, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel.[5]
Issue 2: Product is Not Eluting from the Column

Problem: You have run a significant volume of mobile phase through the column, but there is no sign of your desired product in the collected fractions.

Possible Cause Troubleshooting Steps
Mobile Phase is Not Polar Enough The solvent system may not be sufficiently polar to displace the this compound from the silica gel. Solution: Gradually increase the polarity of your mobile phase. If you started with a low percentage of ethyl acetate in hexane, incrementally increase the ethyl acetate concentration.[6]
Compound Decomposed on the Column The product may have degraded on the stationary phase.[5] Solution: As mentioned previously, check for compound stability on silica using TLC. If it is unstable, an alternative stationary phase may be necessary.[5]
Fractions are Too Dilute Your compound may have eluted, but at a concentration too low to be detected by your analytical method (e.g., TLC).[5] Solution: Concentrate the fractions you suspect might contain your product before analysis.[5]

Experimental Protocols

Protocol 1: Preliminary Purification via Liquid-Liquid Extraction

This protocol is designed to remove acidic impurities like unreacted adipic acid.[1]

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.[1]

  • Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure from CO₂ evolution.[1]

  • Phase Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and remove the solvent using a rotary evaporator.[2]

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.[1]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.[1]

    • Add another thin layer of sand on top of the silica gel bed.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.[1]

    • Carefully apply the sample solution to the top of the silica gel bed.[1]

  • Elution:

    • Begin adding the mobile phase to the top of the column.

    • Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to 90:10 hexane:ethyl acetate.[1]

  • Fraction Collection: Collect the eluent in small, separate fractions.[1]

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[1]

Visualizations

experimental_workflow cluster_preliminary Preliminary Purification cluster_chromatography Column Chromatography cluster_analysis Analysis & Final Product dissolve Dissolve Crude Product extract Liquid-Liquid Extraction (vs. NaHCO3) dissolve->extract dry Dry & Concentrate extract->dry pack Pack Column (Silica Gel Slurry) dry->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Pure this compound evaporate->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation Observed check_packing Is the column packed correctly? (No cracks or bubbles) start->check_packing repack Repack the column check_packing->repack No check_loading Was the column overloaded? check_packing->check_loading Yes repack->start reduce_load Reduce sample load check_loading->reduce_load Yes check_solvent Is the solvent system optimal? check_loading->check_solvent No reduce_load->start optimize_solvent Optimize solvent system using TLC check_solvent->optimize_solvent No check_flow Is the flow rate appropriate? check_solvent->check_flow Yes optimize_solvent->start adjust_flow Adjust flow rate check_flow->adjust_flow No success Good Separation Achieved check_flow->success Yes adjust_flow->start

Caption: Troubleshooting decision tree for poor separation in column chromatography.

References

Preventing byproduct formation in Ditridecyl adipate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ditridecyl adipate (B1204190). Our aim is to help you optimize your reaction conditions to prevent the formation of byproducts and achieve a high yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Ditridecyl adipate synthesis?

The most common byproducts encountered during the synthesis of this compound are mono-tetradecyl adipate and di-tetradecyl ether.[1] The formation of these impurities is largely dependent on the reaction conditions.

Q2: How can I minimize the formation of mono-tetradecyl adipate?

The presence of mono-tetradecyl adipate is typically a result of an incomplete reaction.[1] To minimize its formation, you can:

  • Increase the reaction time: Allowing the reaction to proceed for a longer duration ensures the full conversion of the monoester to the desired diester.[1]

  • Use an excess of tetradecanol (B45765): Employing a slight excess of the alcohol can help drive the reaction to completion. A molar ratio of 1:2.1 to 1:2.2 (adipic acid to tetradecanol) is often recommended.[2]

Q3: What conditions lead to the formation of di-tetradecyl ether and how can I prevent it?

Di-tetradecyl ether is typically formed at high temperatures when an acid catalyst promotes the dehydration of tetradecanol.[1] To prevent this side reaction:

  • Maintain the minimum necessary reaction temperature: Avoid excessively high temperatures. For instance, when using sulfuric acid, a temperature range of 100-120°C is generally sufficient.[3]

  • Consider a milder catalyst: Using a less harsh acid catalyst can reduce the likelihood of alcohol dehydration.[1]

  • Opt for enzymatic synthesis: Enzymatic methods operate at much lower temperatures (e.g., 50-60°C), which significantly reduces the risk of ether formation.[4][5]

Q4: How does water affect the synthesis and how can it be removed?

Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the starting materials, leading to lower yields and the presence of unreacted adipic acid.[1][6] Effective water removal is crucial for driving the reaction to completion.[6] This is commonly achieved using a Dean-Stark apparatus, which azeotropically removes water as it is formed.[1][7]

Q5: What is the optimal molar ratio of reactants?

To favor the formation of the diester, this compound, a slight excess of tetradecanol is recommended. A molar ratio of adipic acid to tetradecanol between 1:2.1 and 1:2.2 is generally effective in driving the reaction towards the desired product.[2] For some methods, such as those using ionic liquids, a higher ratio of 4:1 (alcohol to acid) has been reported to give high yields for similar dialkyl adipates.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to equilibrium limitations.- Use a Dean-Stark apparatus to continuously remove water. - Increase the molar ratio of tetradecanol to adipic acid.[1]
Presence of water hydrolyzing the ester product.- Ensure all reactants and solvents are anhydrous before starting the reaction. - Efficiently remove water throughout the synthesis.[1]
Presence of Mono-tetradecyl Adipate Insufficient reaction time or non-optimal conditions.- Increase the overall reaction time. - Ensure a sufficient excess of tetradecanol is used to drive the reaction to completion.[1]
Formation of Di-tetradecyl Ether Excessively high reaction temperatures promoting alcohol dehydration.- Maintain the reaction temperature at the minimum necessary for esterification (e.g., 100-120°C for acid catalysis).[1][3] - Consider using a milder catalyst or an enzymatic approach which uses lower temperatures.[1]
Product is Darkly Colored Decomposition of reactants or product at high temperatures.- Lower the reaction temperature.[2]
Impurities in the starting materials.- Ensure the purity of adipic acid and tetradecanol before use.[2]
Formation of a Salt during Workup Saponification of unreacted adipic acid with a basic solution.- Before neutralizing the acid catalyst with a weak base, thoroughly wash the organic layer with water to remove most of the acid.[1]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodCatalystTypical Reaction Temperature (°C)Typical Reaction Time (hours)Molar Ratio (Alcohol:Acid)Reported Yield (%)Key AdvantagesKey Disadvantages
Direct Esterification Sulfuric Acid100 - 1205 - 102:1 to 3:190 - 98 (for similar esters)[3]High yield, readily available catalyst.[3]Harsh reaction conditions, potential for side reactions, difficult catalyst removal.[3]
Ionic Liquid70 - 902 - 44:1>99 (for similar dialkyl adipates)[3]High yield and selectivity, mild conditions, catalyst recyclability.[3]Higher cost of catalyst.[3]
Solid Acid (e.g., Amberlyst-16)115 - 140Continuous Flow1.25:1>98 (for long-chain esters)[3]Easily separable and reusable catalyst, suitable for continuous processes.[3]Potentially lower reaction rates compared to homogeneous catalysts.[3]
Enzymatic Synthesis Immobilized Lipase (B570770) (e.g., Novozym 435)40 - 704 - 482:1>95High selectivity, mild conditions, environmentally friendly, reusable catalyst.[6]Longer reaction times, higher catalyst cost.
Transesterification Tetrabutyl Titanate150 - 1803 - 52.2:1HighCan offer advantages in reaction conditions and purification.[4]Requires an initial ester starting material (e.g., dimethyl adipate).

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is a general guideline for the synthesis of this compound designed to minimize byproduct formation.

Materials:

  • Adipic Acid

  • Tetradecanol

  • Toluene (B28343)

  • Concentrated Sulfuric Acid (or other acid catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine adipic acid and tetradecanol (molar ratio of 1:2.2).[2]

  • Solvent and Catalyst Addition: Add toluene to dissolve the reactants, followed by the careful addition of a catalytic amount of concentrated sulfuric acid.

  • Reaction and Water Removal: Heat the mixture to reflux (approximately 110-120°C).[7] The water produced will be collected in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.[1]

  • Workup: Cool the reaction mixture. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[1][7]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to remove any remaining impurities.[1]

Protocol 2: Enzymatic Synthesis

This protocol utilizes an immobilized lipase for a greener synthesis under milder conditions.

Materials:

  • Adipic Acid

  • Tetradecanol

  • Immobilized Lipase (e.g., Novozym 435)

Procedure:

  • Reactant and Enzyme Addition: In a suitable reaction vessel, combine adipic acid and tetradecanol. Add the immobilized lipase.

  • Reaction Conditions: Heat the mixture to 50-60°C with vigorous stirring.[4] To drive the reaction forward, apply a vacuum to remove the water byproduct.[7] The reaction is typically run for 24-48 hours.[7]

  • Enzyme Recovery: After the reaction is complete, cool the mixture. The immobilized enzyme can be recovered by filtration and washed for reuse.

  • Purification: The resulting product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetone.[2]

Visualizations

Byproduct_Formation_Prevention Troubleshooting Byproduct Formation in this compound Synthesis Start Start Synthesis Reaction_Conditions Set Reaction Conditions (Temp, Time, Ratio, Catalyst) Start->Reaction_Conditions High_Temp High Temperature? Reaction_Conditions->High_Temp Incomplete_Reaction Incomplete Reaction? Reaction_Conditions->Incomplete_Reaction High_Temp->Incomplete_Reaction No Ether_Formation Di-tetradecyl Ether Formation High_Temp->Ether_Formation Yes Monoester_Formation Mono-tetradecyl Adipate Formation Incomplete_Reaction->Monoester_Formation Yes Desired_Product High Purity this compound Incomplete_Reaction->Desired_Product No Solution_Temp Lower Temperature Use Milder Catalyst Ether_Formation->Solution_Temp Solution_Time_Ratio Increase Reaction Time Use Excess Alcohol Monoester_Formation->Solution_Time_Ratio Solution_Temp->Reaction_Conditions Adjust Solution_Time_Ratio->Reaction_Conditions Adjust

Caption: A troubleshooting workflow for byproduct formation.

Reaction_Pathway Main Reaction and Key Side Reactions in this compound Synthesis cluster_main Main Esterification Pathway cluster_side Side Reactions Adipic_Acid Adipic Acid Monoester Mono-tetradecyl Adipate (Byproduct) Adipic_Acid->Monoester Catalyst_Heat + Catalyst + Heat Tetradecanol Tetradecanol Tetradecanol->Monoester Diester This compound (Desired Product) Tetradecanol->Diester Ether Di-tetradecyl Ether (Byproduct) Tetradecanol->Ether Tetradecanol->Ether 2 eq. High_Temp High Temp + Acid Catalyst Monoester->Diester Water Water Monoester->Water + H2O Incomplete Incomplete Reaction Diester->Water + 2 H2O Ether->Water + H2O

Caption: Key reaction pathways in this compound synthesis.

References

Issues with poor separation in Ditridecyl adipate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of Ditridecyl adipate (B1204190) (DTDA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the analysis of this non-polar, long-chain diester.

Troubleshooting Guides

This section addresses specific issues you may encounter during your HPLC experiments in a direct question-and-answer format.

Question: Why am I seeing poor separation or co-elution of my Ditridecyl adipate peak with other components in my sample?

Answer: Poor separation in the HPLC analysis of a non-polar compound like this compound often stems from suboptimal chromatographic conditions. Here are the primary factors to investigate:

  • Mobile Phase Composition: The organic content in your mobile phase is a critical factor. For reversed-phase HPLC of non-polar compounds, a high percentage of organic solvent (like acetonitrile (B52724) or methanol) is necessary for adequate elution. If the organic content is too low, the analyte will have very long retention times and broad peaks. Conversely, if it's too high, the analyte will elute too quickly with poor separation from other early-eluting compounds.[1]

  • Flow Rate: The flow rate of the mobile phase influences the time your analyte spends interacting with the stationary phase. A slower flow rate can sometimes improve the resolution of closely eluting peaks, but it will also increase the analysis time. Conversely, a higher flow rate will shorten the run time but may lead to decreased resolution.[2]

  • Column Temperature: Increasing the column temperature can improve the separation efficiency for large, hydrophobic molecules like this compound. Higher temperatures reduce the viscosity of the mobile phase, leading to sharper peaks and potentially better resolution.[3][4][5] However, be mindful of the thermal stability of your analyte.

  • Column Choice: The choice of stationary phase is crucial. A C18 column is a common and good starting point for non-polar compounds. However, if you are still facing separation issues, a different stationary phase, such as a C8 or a phenyl-hexyl column, might offer different selectivity and improve your separation.[1]

Question: My this compound peak is tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue in HPLC and can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with any polar moieties in your analyte or co-eluting compounds, leading to peak tailing. Using a modern, well-end-capped column can minimize these interactions.[6][7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion, including tailing. Try reducing the injection volume or diluting your sample.[8]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., less polar in reversed-phase) than your mobile phase, it can cause peak distortion. Ideally, your sample should be dissolved in the mobile phase itself or a weaker solvent.[9][10][11]

  • Column Contamination or Voids: Contamination at the head of the column or the formation of a void in the packing material can disrupt the sample band, leading to tailing. Using a guard column and proper sample filtration can help prevent this. If a void is suspected, the column may need to be replaced.

Question: My this compound peak is very broad. What can I do to improve the peak shape?

Answer: Broad peaks are often a sign of poor column efficiency or other system issues. Here's what to consider:

  • Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to band broadening. Ensure your HPLC system is optimized for low dead volume.

  • Mobile Phase Flow Rate: A flow rate that is too high can lead to broader peaks due to insufficient mass transfer. Try reducing the flow rate to see if the peak shape improves.[2]

  • Column Temperature: As mentioned for poor separation, increasing the column temperature can lead to sharper peaks for hydrophobic compounds by reducing mobile phase viscosity and improving mass transfer.[3][4][5]

  • Sample Overload: Similar to peak tailing, injecting too much sample can also cause peak broadening.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. Based on methods for similar long-chain esters, the following conditions are recommended:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm

These parameters may require optimization depending on your specific instrument and sample matrix.

Q2: Should I use an isocratic or gradient elution for my this compound analysis?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler, more robust, and often preferred for routine analysis of a single compound or a simple mixture.[12]

  • Gradient elution , where the mobile phase composition is changed during the run (e.g., by increasing the percentage of organic solvent), is beneficial for complex samples containing compounds with a wide range of polarities. A gradient can help to elute strongly retained compounds in a reasonable time while still providing good separation of earlier eluting peaks.[13][14] For analyzing this compound in a complex matrix, a gradient method may be necessary to achieve adequate separation from all other components.

Q3: How should I prepare my this compound sample for HPLC analysis?

A3: Proper sample preparation is crucial for obtaining reliable HPLC results and for protecting your column.

  • Dissolution: Dissolve your sample in a solvent that is compatible with your mobile phase. For reversed-phase HPLC, this is typically a polar organic solvent like methanol (B129727) or acetonitrile.[15] To avoid peak distortion, it is best to dissolve the sample in the initial mobile phase composition.[9][10][11]

  • Concentration: The sample concentration should be within the linear range of your detector. A typical starting concentration for HPLC analysis is around 0.1 - 1 mg/mL.[15]

  • Filtration: It is highly recommended to filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This will remove any particulate matter that could clog the column frit and cause high backpressure or peak distortion.[15]

Q4: What is the purpose of a guard column and should I use one?

A4: A guard column is a small, disposable column installed between the injector and the analytical column. It contains the same stationary phase as the analytical column. Its purpose is to trap strongly retained or irreversible compounds and particulate matter from the sample, thereby protecting the more expensive analytical column from contamination and extending its lifetime. Using a guard column is highly recommended, especially when analyzing samples from complex matrices.

Experimental Protocols

Protocol 1: Standard Preparation for this compound
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol or acetonitrile and make up to the mark with the same solvent.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for your calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Sample Preparation
  • Accurately weigh a known amount of the sample containing this compound into a suitable volumetric flask.

  • Add a sufficient volume of methanol or acetonitrile to dissolve the sample.

  • Sonicate the sample for 10-15 minutes to ensure complete extraction of this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Filter an aliquot of the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC System Operation
  • System Startup: Turn on the HPLC system components (pump, detector, column oven).

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., Acetonitrile:Water, 90:10 v/v). Ensure the solvents are of HPLC grade and are properly degassed.

  • System Purge: Purge the pump with the mobile phase to remove any air bubbles from the system.

  • Column Equilibration: Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the column until a stable baseline is achieved (typically 15-30 minutes).

  • Injection Sequence: Set up your injection sequence in the chromatography software, including blanks, standards, and samples.

  • Analysis: Start the analysis.

  • System Shutdown: After the analysis is complete, flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds. Then, store the column in an appropriate solvent as recommended by the manufacturer.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Stock & Working Solutions Filter Filter Sample Solution (0.22 µm) Standard_Prep->Filter Sample_Prep Weigh and Dissolve Sample Sample_Prep->Filter Equilibrate Equilibrate HPLC System Inject Inject Blank, Standards, and Samples Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify this compound Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Separation Start Poor Separation Issue Check_Mobile_Phase Is Mobile Phase Optimized? Start->Check_Mobile_Phase Adjust_Organic Adjust Organic Solvent % (e.g., Acetonitrile) Check_Mobile_Phase->Adjust_Organic No Check_Flow_Rate Is Flow Rate Optimal? Check_Mobile_Phase->Check_Flow_Rate Yes Adjust_Organic->Check_Flow_Rate Resolution_Improved Resolution Improved? Adjust_Organic->Resolution_Improved Adjust_Flow_Rate Decrease Flow Rate Check_Flow_Rate->Adjust_Flow_Rate No Check_Temperature Is Column Temperature Controlled? Check_Flow_Rate->Check_Temperature Yes Adjust_Flow_Rate->Check_Temperature Adjust_Flow_Rate->Resolution_Improved Increase_Temperature Increase Column Temperature Check_Temperature->Increase_Temperature No Consider_Column Consider Different Column Chemistry (e.g., C8, Phenyl) Check_Temperature->Consider_Column Yes Increase_Temperature->Consider_Column Increase_Temperature->Resolution_Improved Consider_Column->Resolution_Improved

Caption: Troubleshooting decision tree for poor separation in HPLC analysis.

References

How to break emulsions during Ditridecyl adipate workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the workup of Ditridecyl adipate (B1204190).

Frequently Asked Questions (FAQs)

Q1: What is Ditridecyl adipate and what is it used for?

This compound is a diester of adipic acid and tridecyl alcohol with the chemical formula C32H62O4.[1][2] It is primarily used as a plasticizer to enhance the flexibility and workability of polymers, particularly polyvinyl chloride (PVC).[3] It also finds applications in lubricants and as an emollient in cosmetic formulations due to its skin-conditioning properties.[2][3]

Q2: How is this compound synthesized?

The most common method for synthesizing this compound is through the direct esterification of adipic acid with tridecyl alcohol.[3] This reaction is typically catalyzed by an acid, such as sulfuric acid, and requires elevated temperatures to remove the water byproduct and drive the reaction to completion.[3]

Q3: Why do emulsions form during the workup of this compound?

Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water.[4] During the workup of this compound, emulsions can form for several reasons:

  • Presence of unreacted starting materials: Adipic acid, being a dicarboxylic acid, can act as a surfactant-like molecule, stabilizing the interface between the organic and aqueous layers.

  • Formation of soaps: If a basic wash (e.g., sodium bicarbonate) is used to neutralize the acid catalyst, residual long-chain fatty acids can form soaps, which are excellent emulsifying agents.

  • High shear mixing: Vigorous shaking or stirring during the liquid-liquid extraction process can create fine droplets that are slow to coalesce.[5]

  • Suspended solids: Fine particulate matter can accumulate at the interface between the two layers, preventing them from separating cleanly.[6]

Q4: What are the general strategies to prevent emulsion formation?

Preventing emulsion formation is often easier than breaking a stable emulsion.[5] Consider the following preventative measures:

  • Gentle mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of fine droplets.[5]

  • Solvent choice: If possible, select an organic solvent that has a significant density difference from water and a lower tendency to form emulsions.

  • Pre-emptive "salting out": Before extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its ionic strength. This can decrease the solubility of organic compounds in the aqueous phase and promote phase separation.[4][5]

Troubleshooting Guide: Breaking Emulsions in this compound Workup

If an emulsion has formed, the following techniques can be employed to facilitate phase separation.

Decision Workflow for Breaking Emulsions

The following diagram outlines a systematic approach to troubleshooting emulsions during the workup of this compound.

Emulsion_Troubleshooting start Emulsion Formed During Workup patience Allow Mixture to Stand (30-60 min) start->patience resolved1 Phases Separate patience->resolved1 Success not_resolved1 Emulsion Persists patience->not_resolved1 Failure salting_out Add Saturated NaCl (Brine) or Solid NaCl not_resolved1->salting_out resolved2 Phases Separate salting_out->resolved2 Success not_resolved2 Emulsion Persists salting_out->not_resolved2 Failure ph_adjustment Adjust pH (Add dilute acid or base) not_resolved2->ph_adjustment resolved3 Phases Separate ph_adjustment->resolved3 Success not_resolved3 Emulsion Persists ph_adjustment->not_resolved3 Failure filtration Filter through Celite or Glass Wool not_resolved3->filtration resolved4 Phases Separate filtration->resolved4 Success not_resolved4 Emulsion Persists filtration->not_resolved4 Failure centrifugation Centrifuge the Mixture not_resolved4->centrifugation resolved5 Phases Separate centrifugation->resolved5 Success not_resolved5 Emulsion Persists (Consider alternative workup) centrifugation->not_resolved5 Failure

Caption: Decision tree for troubleshooting emulsion formation.

Summary of Emulsion Breaking Techniques
TechniquePrinciple of ActionBest For
Patience Allows time for droplets to coalesce naturally.Minor, unstable emulsions.
"Salting Out" Increases the ionic strength of the aqueous phase, reducing the solubility of the organic component and promoting phase separation.[4][5]General purpose, often the first method to try.
pH Adjustment Protonating or deprotonating acidic or basic species can disrupt their surfactant properties.[4][7]Emulsions caused by acidic or basic impurities (e.g., residual adipic acid or soaps).
Filtration Physically removes suspended solid particles that may be stabilizing the emulsion.[6][8]Emulsions with visible particulate matter at the interface.
Solvent Addition Adding a small amount of a different solvent can alter the polarity of the organic phase and disrupt the emulsion.Persistent emulsions where other methods have failed.
Temperature Change Gentle heating can decrease viscosity and promote coalescence, while freezing can physically disrupt the emulsion with ice crystals.[4]Thermally stable compounds.
Centrifugation Applies a strong force to accelerate the separation of the denser and lighter phases.[7][9][10]Stubborn emulsions, particularly on a smaller scale.
Experimental Protocols

1. "Salting Out" with Brine

  • Procedure:

    • Prepare a saturated aqueous solution of sodium chloride (brine).

    • Add the brine to the separatory funnel containing the emulsion, typically 10-20% of the total volume.

    • Gently rock or swirl the funnel to mix the contents. Avoid vigorous shaking.

    • Allow the mixture to stand and observe for phase separation.

    • Alternatively, add solid sodium chloride to the emulsion and gently swirl to dissolve.[8]

2. pH Adjustment

  • Caution: This method may affect the stability of the desired product.

  • Procedure:

    • If the emulsion is suspected to be caused by acidic impurities (like residual adipic acid), add a dilute base (e.g., 1M NaOH) dropwise while gently swirling.

    • If the emulsion is suspected to be caused by the formation of soaps during a basic wash, add a dilute acid (e.g., 1M HCl) dropwise.[7]

    • Monitor the pH and observe for phase separation.

3. Filtration through Celite

  • Procedure:

    • Prepare a small plug of glass wool at the bottom of a filter funnel.

    • Add a 2-3 cm layer of Celite® over the glass wool and gently pack it down.

    • Place the funnel over a clean receiving flask.

    • Pour the entire emulsified mixture through the Celite® pad.[6][8]

    • The filtrate should be biphasic and can be returned to a separatory funnel for proper separation.[6]

4. Centrifugation

  • Procedure:

    • Transfer the emulsion to centrifuge tubes.

    • Ensure the centrifuge is balanced.

    • Centrifuge the mixture for 5-10 minutes at a low to moderate speed (e.g., 1000-3000 rpm).[11]

    • Carefully remove the tubes and observe the separated layers.

    • The layers can then be separated by decantation or with a pipette.

References

Technical Support Center: Catalyst Performance in Ditridecyl Adipate (DTDA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration during the synthesis of Ditridecyl adipate (B1204190) (DTDA).

Troubleshooting Guide: Catalyst Deactivation

This guide addresses specific issues related to catalyst performance degradation during the esterification of adipic acid with tridecyl alcohol.

IssuePotential CauseRecommended Solution
Rapid decline in reaction rate within the first cycle. Catalyst Poisoning: Impurities in reactants (adipic acid, tridecyl alcohol) or solvents, such as sulfur or nitrogen compounds, can strongly bind to active sites, rendering them inactive.[1][2][3]1. Reactant Purity: Ensure high purity of all starting materials and solvents. Consider pre-treatment of feedstocks if impurities are suspected. 2. Catalyst Selection: If feedstock purification is not feasible, select a catalyst known for higher resistance to specific poisons.
Gradual loss of activity over multiple cycles. Fouling/Coking: Deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the catalyst surface and within its pores.[1][3][4] This is common at elevated reaction temperatures.[3]1. Optimize Temperature: Lower the reaction temperature to minimize side reactions that lead to coke formation, though this may require longer reaction times.[5][6] 2. Regeneration: Implement a regeneration protocol, such as solvent washing or calcination, between cycles. (See Experimental Protocols section).
Inconsistent catalyst performance after regeneration. Incomplete Regeneration: The chosen regeneration method may not be sufficient to remove all deactivating species or fully restore the catalyst's structure.1. Verify Regeneration Protocol: Ensure regeneration parameters (temperature, time, solvent choice) are optimized for the specific catalyst and suspected cause of deactivation. 2. Characterize Catalyst: Analyze the catalyst before and after regeneration (e.g., using BET, TGA) to confirm the restoration of surface area and removal of deposits.[7]
Physical degradation of the catalyst (e.g., crushing, fracturing). Mechanical Stress: High stirring speeds or pressure changes in a fixed-bed reactor can cause attrition of the catalyst particles.[2] Thermal Degradation (Sintering): Exposure to excessively high temperatures can cause the collapse of the catalyst's pore structure and agglomeration of active sites, reducing the active surface area.[1][3]1. Mechanical Handling: Use appropriate stirring rates to ensure mixing without causing physical damage. For fixed-bed reactors, ensure proper packing and flow rates. 2. Temperature Control: Operate within the catalyst's recommended temperature range to prevent irreversible thermal damage.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation during DTDA synthesis?

A1: The primary mechanisms are chemical, thermal, and mechanical.[4]

  • Poisoning: Strong chemisorption of impurities from the feedstock onto active catalyst sites.[2][3]

  • Fouling (Coking): Physical blockage of active sites and pores by carbonaceous deposits or polymeric byproducts.[1][2]

  • Thermal Degradation: Irreversible changes to the catalyst's structure, such as loss of surface area (sintering), due to high temperatures.[1][3]

  • Leaching: The dissolution of active components from a solid catalyst into the reaction medium.[7]

cluster_main Catalyst Deactivation Pathways cluster_chem Chemical cluster_therm Thermal cluster_mech Mechanical Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., S, N compounds) Deactivation->Poisoning Fouling Fouling / Coking (Carbon Deposits) Deactivation->Fouling Leaching Leaching (Loss of Active Sites) Deactivation->Leaching Sintering Sintering (Loss of Surface Area) Deactivation->Sintering Attrition Attrition (Crushing/Abrasion) Deactivation->Attrition

Caption: Key pathways leading to catalyst deactivation.

Q2: Can heterogeneous catalysts used in DTDA production be regenerated and reused?

A2: Yes, a major advantage of heterogeneous catalysts is their potential for recovery and regeneration.[8] Solid acid catalysts can often be separated from the reaction mixture by simple filtration.[5][7] Depending on the cause of deactivation, they can be regenerated through methods like solvent washing or calcination and reused for multiple reaction cycles.[9][10]

Q3: How many times can a catalyst typically be reused after regeneration?

A3: The number of effective reuse cycles is finite and depends heavily on the catalyst type, reaction conditions, and the severity of deactivation.[11] Some robust catalysts may be reused 5 to 10 times with minimal loss of activity, while others may show a significant drop after only a few cycles.[5][12] The table below presents representative data on catalyst reusability from esterification studies.

Catalyst TypeReactionInitial ConversionConversion After N CyclesRegeneration Method
Al-SA Solid Acid[13]Oleic Acid Esterification92.6%47.1% (after 3 cycles)Washed with cyclohexane, dried at 60°C.[13]
Carbon-Based Solid Acid[14]Soybean Oil Esterification98.9%>80% (after 4 cycles)Not specified.
KF/CaO-Fe₃O₄[9]TransesterificationHighNo apparent loss (after 16 cycles)Calcination in air.[9]
Fe₃O₄@SiO₂-P([VLIM]PW) NPs[12]Palmitic Acid Esterification~94%High activity (after 5 cycles)Washed with hot water, dried at 50°C.[12]

Q4: What is the general workflow for a catalyst use and regeneration cycle?

A4: The typical workflow involves using the fresh catalyst, recovering it after the reaction, regenerating it to restore its activity, and then reintroducing it into a new reaction batch. This cycle aims to extend the catalyst's lifespan and improve process economics.

cluster_workflow Catalyst Use and Regeneration Workflow A 1. Fresh Catalyst B 2. DTDA Esterification Reaction A->B Introduce to reactants C 3. Separation (Filtration) B->C Reaction completion D 4. Deactivated Catalyst C->D Recovered solid E 5. Regeneration (e.g., Calcination, Washing) D->E Process to restore activity F 6. Regenerated Catalyst E->F Activity restored F->B Reuse in new batch

Caption: A typical workflow for catalyst use, recovery, and regeneration.

Experimental Protocols

Protocol 1: Regeneration of a Fouled Solid Acid Catalyst by Solvent Washing

This protocol is designed to remove adsorbed organic residues and byproducts from a solid acid catalyst surface.

  • Catalyst Recovery: After the DTDA synthesis reaction is complete, allow the mixture to cool. Separate the solid catalyst from the liquid product mixture via vacuum filtration.

  • Initial Wash (Methanol): Transfer the recovered catalyst to a beaker. Add methanol (B129727) in a quantity sufficient to fully immerse the catalyst (e.g., 10 mL of solvent per gram of catalyst).

  • Stirring: Stir the catalyst slurry gently for 30 minutes at room temperature to dissolve and remove weakly adsorbed species.

  • Second Filtration: Separate the catalyst from the methanol wash by vacuum filtration.

  • Secondary Wash (Hexane): Transfer the catalyst to a clean beaker and add n-hexane, again ensuring the catalyst is fully submerged. Stir for 30 minutes. This step helps remove less polar residues. A two-step washing method can be more effective.[9]

  • Final Filtration: Filter the catalyst from the n-hexane.

  • Drying: Place the washed catalyst in a vacuum oven. Dry at 60-80°C for 12-24 hours or until a constant weight is achieved, ensuring all residual solvent is removed.[12][13]

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture absorption before its next use.

Protocol 2: Regeneration of a Coked Solid Acid Catalyst by Calcination

This protocol is for severe deactivation caused by carbonaceous deposits (coke) and requires a furnace.

  • Catalyst Preparation: Recover and wash the catalyst with a solvent (as described in Protocol 1, steps 1-6) to remove any non-coke residues. Dry the catalyst completely.

  • Loading: Place the dried, deactivated catalyst in a ceramic crucible suitable for high-temperature heating.

  • Furnace Program: Place the crucible in a programmable muffle furnace.

    • Ramp Up: Heat the furnace in an air atmosphere to the target calcination temperature (typically 500-550°C) at a controlled rate (e.g., 5-10°C/min) to avoid thermal shock.[15]

    • Dwell: Hold the catalyst at the target temperature for 2-4 hours to ensure complete combustion of the coke deposits.[15]

    • Cool Down: Turn off the furnace and allow the catalyst to cool slowly to room temperature inside the furnace to prevent cracking.

  • Storage: Once cooled, transfer the catalyst from the crucible to a sealed container and store it in a desiccator.

Protocol 3: Activity Test for Regenerated Catalyst

This protocol allows for a quantitative comparison between fresh, deactivated, and regenerated catalysts.

  • Setup: Assemble three identical batch reactors for the esterification of adipic acid with tridecyl alcohol.

  • Charging Reactants: To each reactor, add identical amounts of adipic acid, tridecyl alcohol (e.g., 1:2.5 molar ratio), and a reaction solvent if required.[5]

  • Charging Catalysts:

    • Reactor 1 (Control): Add a specific weight of fresh catalyst (e.g., 2% w/w of total reactants).[5]

    • Reactor 2 (Deactivated): Add the same weight of the deactivated catalyst (saved from a previous run).

    • Reactor 3 (Regenerated): Add the same weight of the regenerated catalyst.

  • Reaction: Start all three reactors simultaneously under identical conditions (e.g., 120°C, continuous stirring).[5]

  • Monitoring: Take samples from each reactor at regular intervals (e.g., every 30 minutes for 4-6 hours).

  • Analysis: Analyze the samples to determine the conversion of adipic acid. This can be done via titration to measure the remaining acid value or by chromatographic techniques (GC/HPLC) to measure the concentration of the DTDA product.

  • Comparison: Plot the conversion of adipic acid versus time for all three catalysts. The performance of the regenerated catalyst can be quantified by comparing its reaction rate and final conversion to that of the fresh and deactivated catalysts.

References

Technical Support Center: Purification of Ditridecyl Adipate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ditridecyl adipate (B1204190) through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is Ditridecyl adipate and what are its common applications?

This compound (DTDA) is a diester of adipic acid and tridecyl alcohol.[1][2][3] It is a colorless to pale yellow liquid at room temperature, often used as a plasticizer, lubricant, emollient, and solvent in various industrial applications, including in cosmetics and lubricants.[4]

Q2: Why is recrystallization a suitable method for purifying this compound?

Recrystallization is an effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at varying temperatures.[5][6][7] For this compound, which has a melting point of 45.9 °C, it can be purified by dissolving the impure solid in a hot solvent and then allowing it to crystallize upon cooling, leaving the impurities dissolved in the solvent.[3]

Q3: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as adipic acid and tridecyl alcohol, as well as byproducts from the synthesis process.

Q4: How can I remove unreacted adipic acid before recrystallization?

Unreacted adipic acid can be effectively removed by a liquid-liquid extraction with a basic aqueous solution, such as sodium bicarbonate. The acidic adipic acid will react to form a water-soluble salt that will partition into the aqueous phase, while the this compound remains in the organic phase.

Q5: Which analytical techniques are recommended for assessing the purity of this compound?

Several analytical methods can be used to determine the purity of your this compound sample. Thin-Layer Chromatography (TLC) is a quick qualitative method. For more quantitative and detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred techniques.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number16958-92-2[2][3]
Molecular FormulaC₃₂H₆₂O₄[1][3][4]
Molecular Weight510.83 g/mol [1][3]
AppearanceClear, colorless to pale yellow liquid[4]
Melting Point45.9 °C[2][3]
Boiling Point503.0 ± 18.0 °C (Predicted)[2][3]
Density0.906 ± 0.06 g/cm³ (Predicted)[2]

Table 2: Potential Solvents for Recrystallization of this compound

SolventBoiling Point (°C)PolarityRationale for Use
Ethanol (B145695)78PolarGood for moderately polar compounds; often used for esters.
Acetone (B3395972)56Polar aproticGood solvency for a range of organic compounds.
Isopropanol82PolarSimilar to ethanol, with a slightly higher boiling point.
Ethyl Acetate77Moderately Polar"Like dissolves like" principle suggests it could be a good solvent for an ester.[8]
Hexane69NonpolarCan be used in a mixed solvent system with a more polar solvent like ethyl acetate.
Methanol65PolarCan be effective, especially in mixed solvent systems.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the general procedure for purifying this compound using a single solvent.

1. Solvent Selection:

  • Place a small amount of crude this compound (approx. 50-100 mg) into a test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

  • Gently heat the test tube. The compound should dissolve completely.

  • Allow the solution to cool to room temperature, and then in an ice bath. A good solvent will result in the formation of a crystalline precipitate.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.

  • If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.[9]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the funnel.[10]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[10]

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]

6. Drying:

  • Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization of this compound

This method is useful if a suitable single solvent cannot be found. It uses a pair of miscible solvents: one in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). A common pair for esters is a polar solvent like ethanol or acetone and a nonpolar one like hexane.

1. Dissolution:

  • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

2. Addition of "Poor" Solvent:

  • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point has been reached.

3. Clarification:

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

4. Crystallization, Collection, and Drying:

  • Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. [11] - The solution is supersaturated. [11]- Reheat the solution to evaporate some of the solvent and then allow it to cool again. - Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation.[11] - Add a "seed crystal" of pure this compound to the solution.[11]
The product "oils out" instead of crystallizing. - The solution is too concentrated. - The cooling rate is too fast. [12] - The melting point of the solid is lower than the boiling point of the solvent, and it's coming out of solution at a temperature above its melting point. - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[12] - Insulate the flask to slow down the cooling process. - Consider using a solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used during dissolution or washing. [9] - Premature crystallization during hot filtration. - The compound is significantly soluble in the cold solvent. - Use the minimum amount of solvent necessary for dissolution and washing.[9] - Ensure the filtration apparatus is pre-heated before hot filtration. - Cool the solution in an ice bath for a longer period to maximize precipitation. - Concentrate the mother liquor (the leftover solution after filtration) to obtain a second crop of crystals.
The purified product is still impure. - Crystallization occurred too quickly, trapping impurities. [12] - The chosen solvent is not effective at separating the specific impurities present. - Ensure the solution cools slowly and undisturbed.[10] - Re-crystallize the product a second time. - Try a different recrystallization solvent or a two-solvent system. - Consider a preliminary purification step like column chromatography if impurities are significant.
The product is colored. - Colored impurities are present. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.

Mandatory Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Start with Crude This compound solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve Crude Product in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if insoluble impurities) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Filtrate ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration washing Wash Crystals with Ice-Cold Solvent vacuum_filtration->washing drying Dry Purified Crystals washing->drying analysis Assess Purity (TLC, GC-MS, HPLC) drying->analysis end Pure this compound analysis->end

Caption: Experimental Workflow for the Recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Flowchart for Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Formed? start->no_crystals oiling_out Product Oiled Out? start->oiling_out low_yield Low Yield? start->low_yield impure_product Product Still Impure? start->impure_product solution1 Too much solvent? -> Evaporate some solvent. Supersaturated? -> Scratch flask or add seed crystal. no_crystals->solution1 Yes solution2 Too concentrated or cooled too fast? -> Reheat, add more solvent, cool slowly. oiling_out->solution2 Yes solution3 Excess solvent used? -> Use minimum solvent. Significant loss in mother liquor? -> Concentrate mother liquor for 2nd crop. low_yield->solution3 Yes solution4 Crystallization too rapid? -> Ensure slow cooling. Ineffective solvent? -> Try a different solvent or re-crystallize. impure_product->solution4 Yes end Problem Resolved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting Logic for this compound Recrystallization.

References

Minimizing side reactions at high temperatures during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and improve outcomes during high-temperature chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why do side reactions become more prevalent at higher temperatures?

Increasing the reaction temperature raises the kinetic energy of reactant molecules.[1][2] This leads to more frequent and forceful collisions, increasing the likelihood that molecules will overcome the activation energy barrier required for a reaction to occur.[2][3][4] However, this energy increase is not specific to the desired reaction; it also accelerates undesired reaction pathways. At elevated temperatures, a larger fraction of molecules possesses sufficient energy to form unwanted byproducts, which can lead to reduced selectivity and lower yields of the target compound.[5][6]

Q2: What are the most common types of side reactions at elevated temperatures?

Several side reactions are commonly observed at high temperatures:

  • Thermal Decomposition: Reactants, intermediates, or even the desired products can become unstable and decompose, leading to a loss of material and the formation of impurities.[7][8]

  • Elimination Reactions: In reactions where substitution and elimination pathways compete, higher temperatures often favor elimination products due to entropic factors.[9]

  • Over-reactions: A reactant may undergo the desired transformation more than once. A classic example is over-nitration, where multiple nitro groups are added to an aromatic ring at high temperatures.[10]

  • Reduced Stereoselectivity: High temperatures can lead to less ordered transition states, which diminishes the stereochemical control of a reaction, resulting in mixtures of stereoisomers.[6]

  • Catalyst Deactivation: For catalytic processes, high temperatures can cause the catalyst to deactivate through mechanisms like sintering (where catalyst particles aggregate) or coking (where the surface is blocked by carbonaceous deposits).[1]

Q3: How does precise temperature control impact reaction yield and purity?

Precise temperature control is critical for maximizing reaction efficiency and product quality.[5][11][12] Maintaining an optimal temperature ensures that the rate of the desired reaction is maximized while the rates of side reactions are kept to a minimum.[11] Even minor deviations can have significant consequences; overheating can lead to the formation of undesired byproducts or even dangerous thermal runaway reactions, while underheating may result in incomplete reactions and poor yields.[5] Therefore, stable and accurate temperature regulation is essential for achieving high yield and purity.[13]

Troubleshooting Guides

Issue 1: Low product yield with evidence of thermal decomposition.

This issue often arises when a component of the reaction mixture is not stable at the target temperature.

Troubleshooting Steps:

start Start: Low Yield & Suspected Decomposition step1 Step 1: Evaluate Thermal Stability Assess stability of all reactants, intermediates, and products. start->step1 step2 Step 2: Lower Reaction Temperature Run the reaction at a lower setpoint to find the optimal balance. step1->step2 step3 Step 3: Monitor Reaction Profile Track the reaction over time (e.g., via TLC, HPLC) to pinpoint when decomposition begins. step2->step3 step4 Step 4: Consider Flow Chemistry Use a continuous flow reactor for precise temperature control and minimized residence time at high heat. step3->step4 end_node Resolution: Optimized Yield step4->end_node

Caption: Troubleshooting workflow for thermal decomposition.

Issue 2: Poor reaction selectivity (e.g., formation of elimination vs. substitution products).

This is a common problem when multiple reaction pathways are energetically accessible.

Troubleshooting Steps:

  • Acknowledge Thermodynamic Principles: Recognize that elimination reactions are entropically favored and that this effect is magnified at higher temperatures.[9]

  • Drastically Reduce Temperature: The most effective solution is often to perform the reaction at a much lower temperature. For certain sensitive reactions, temperatures between -25°C and -78°C may be necessary to achieve high selectivity.[6]

  • Optimize Reagent Addition: Add reactive reagents slowly and with efficient stirring to prevent localized "hot spots" where the temperature exceeds the bulk reaction medium.[10] This ensures the reaction temperature remains uniform.

  • Re-evaluate Solvent and Reagents: The choice of solvent and base/nucleophile can significantly influence the substitution vs. elimination ratio. Consider a less-hindered base or a more polar, aprotic solvent to favor substitution.

Issue 3: Inconsistent results or runaway reactions when scaling up.

Heat management becomes significantly more challenging as reaction volume increases.

Troubleshooting Steps:

  • Analyze Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[10][14] An exothermic reaction that is easily controlled in the lab can become dangerous at a larger scale.[7][10]

  • Upgrade Temperature Control System: Move from simple oil baths to more robust systems. Jacketed reactors with circulating heating/cooling fluids provide superior heat transfer and control.[5][12] For highly exothermic processes, consider advanced methods like cascaded temperature control for more responsive adjustments.[15]

  • Perform a Safety Assessment: Before scaling up, re-evaluate all potential hazards. Determine the maximum temperature of the synthesis reaction (MTSR) to understand the consequences of a cooling failure.[8] This helps in designing appropriate safety measures.

Data Presentation

Table 1: Comparison of Common Laboratory Heating Methods
Heating MethodTypical Temperature RangeAdvantagesDisadvantages
Hot Plate / Water Bath 35°C – 80°CSimple, convenient for gentle heating.[16]Limited temperature range, uneven heating without good stirring.
Hot Plate / Oil Bath Room Temp – 220°C (Silicone Oil)Good heat transfer, commonly used.[16]Messy, potential fire hazard, oil can polymerize at high temps.[16]
Heating Mantle with Sand High Temperatures (>300°C)Can achieve very high temperatures, less messy than oil.[16]Can be difficult to control temperature precisely without a Variac and thermometer.[16]
Jacketed Reactor System -120°C – 350°CExcellent, uniform heat transfer; precise control; ideal for scale-up.[5]Higher initial cost and complexity.
Flow Reactor Up to 450°CSuperior heat and mass transfer, precise temperature control, enhanced safety.[17]Requires specialized equipment, may not be suitable for all reaction types.
Table 2: Illustrative Impact of Temperature on Reaction Selectivity
TemperatureRelative Rate of Desired Reaction (Substitution)Relative Rate of Side Reaction (Elimination)Expected Outcome
Low (e.g., 0°C) ModerateLowHigh selectivity for substitution product.
Medium (e.g., 50°C) FastModerateMixed products, decreased selectivity.[9]
High (e.g., 100°C) Very FastHighElimination product may become the major component.[9]
Very High (e.g., >150°C) Very FastVery HighPotential for product decomposition and further side reactions.[6][7]

Experimental Protocols

Protocol: General Setup for a Controlled High-Temperature Reaction

This protocol describes a standard setup using a jacketed reactor for precise temperature control, suitable for reactions sensitive to thermal fluctuations.

Objective: To perform a chemical synthesis at a stable, elevated temperature while minimizing side reactions.

Apparatus:

cluster_0 Jacketed Reactor Setup reactor Jacketed Glass Reactor condenser Reflux Condenser reactor->condenser stirrer Overhead Stirrer stirrer->reactor provides agitation n2_inlet Inert Gas (N2/Ar) Inlet condenser->n2_inlet maintains inert atm. thermocouple Thermocouple Probe thermocouple->reactor monitors temp. addition_funnel Addition Funnel addition_funnel->reactor adds reagents circulator Heating/Cooling Circulator circulator->reactor circulates fluid in jacket

Caption: Experimental setup for controlled synthesis.

Procedure:

  • System Assembly: Assemble a clean, dry, multi-necked jacketed reactor vessel equipped with an overhead stirrer, a reflux condenser, a thermocouple probe placed directly in the reaction medium, and a dropping funnel for reagent addition.[7]

  • Inert Atmosphere: Purge the entire system with an inert gas (e.g., Nitrogen or Argon) to remove oxygen and moisture, especially if reagents are air-sensitive. Maintain a positive pressure of inert gas throughout the experiment.[6]

  • Temperature Control: Connect the jacket of the reactor to a circulating fluid-based temperature control system (heater/chiller).[5] Set the circulator to the desired reaction temperature. Allow the system to equilibrate.

  • Reagent Loading: Charge the reactor with the initial solvent and starting materials. Begin stirring to ensure the mixture is homogeneous.

  • Controlled Addition: If adding a reactive reagent, dissolve it in a suitable solvent and add it dropwise from the addition funnel over a predetermined period. A slow addition rate is crucial to manage any exotherms and maintain a stable reaction temperature.[10]

  • Reaction Monitoring: Continuously monitor the internal reaction temperature using the thermocouple.[18] Periodically take aliquots (if possible) to monitor the reaction's progress by an appropriate analytical method (e.g., TLC, GC, HPLC, NMR).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature by setting the circulator to a lower temperature. Proceed with the standard quenching, extraction, and purification steps.[6]

References

Selecting the right solvent system for Ditridecyl adipate purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate solvent system for the purification of Ditridecyl adipate (B1204190) (DTDA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced Ditridecyl adipate?

The primary impurities in this compound, which is typically synthesized via Fischer esterification of adipic acid and tridecyl alcohol, are the unreacted starting materials.[1] These include:

  • Adipic Acid: A dicarboxylic acid that is solid at room temperature.[1]

  • Tridecyl Alcohol: A long-chain fatty alcohol.

  • Residual Acid Catalyst: If an acid catalyst such as sulfuric acid is used in the synthesis, it may also be present as an impurity.[1]

  • Mono-tridecyl Adipate: Incomplete reactions can lead to the formation of the monoester.[2]

  • Di-tridecyl Ether: At high temperatures, the acid catalyst can promote the dehydration of tridecyl alcohol to form this ether.[2]

Q2: How can I remove unreacted adipic acid from my this compound sample?

Unreacted adipic acid can be effectively removed using a liquid-liquid extraction with a basic aqueous solution.[1] Being acidic, adipic acid will react with a base like sodium bicarbonate to form a water-soluble salt, which will then move into the aqueous phase, leaving the desired ester in the organic phase.[1]

Q3: What is the best way to remove unreacted tridecyl alcohol?

Both column chromatography and recrystallization can be effective for removing unreacted tridecyl alcohol.[1] The choice of method will depend on the scale of your purification and the desired final purity.[1]

Q4: Can I use recrystallization to purify this compound? What solvent should I use?

Yes, recrystallization is a suitable method for purifying this compound.[1] The key is to select a solvent in which the ester has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] Given that this compound is a long-chain aliphatic ester, non-polar or moderately polar solvents are good starting points.[1] Small-scale solvent screening is recommended to find the optimal solvent or solvent system, with examples including ethanol, acetone, or a hexane (B92381)/ethyl acetate (B1210297) mixture.[1]

Q5: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your product. For a quick qualitative assessment, Thin-Layer Chromatography (TLC) is a simple and effective method.[1] For quantitative analysis and the identification of specific impurities, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the preferred methods.[1]

Troubleshooting Guides

Issue 1: Poor Separation During Column Chromatography

Problem: You are attempting to purify this compound using silica (B1680970) gel column chromatography, but you are observing poor separation of the product from impurities.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of your mobile phase may be too high or too low, resulting in poor separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[1] Use TLC to test different solvent systems before running the column to identify a mobile phase that provides good separation (i.e., different Rf values for your product and the impurities).[1]
Improper Column Packing Air bubbles or cracks in the silica gel bed can create channels, leading to uneven flow of the mobile phase and poor separation.[1] Ensure the column is packed uniformly using a "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being poured into the column.[1] Gently tap the column as you pack to settle the silica gel evenly.[1]
Column Overloading Applying too much crude sample to the column can lead to broad bands and overlapping of compounds.[1] Reduce the amount of sample loaded onto the column.
Issue 2: Oiling Out During Recrystallization

Problem: When you cool the hot solution of this compound during recrystallization, it separates as an oil instead of forming crystals.

Possible Cause Troubleshooting Step
Solution is Too Concentrated If the solution is highly supersaturated, molecules may not have enough time to orient themselves into a crystal lattice upon cooling.[1] Add a small amount of additional hot solvent to redissolve the oil, and then allow it to cool more slowly.[1]
Cooling Rate is Too Fast Rapid cooling can shock the solution out of saturation, favoring the formation of an oil over crystals.[1] Allow the solution to cool slowly to room temperature on the benchtop before placing it in an ice bath.[1] Insulating the flask can also help to slow down the cooling process.[1]
Presence of Impurities High levels of impurities can interfere with the crystallization process.[1] Consider performing a preliminary purification step, such as a liquid-liquid extraction, to remove highly polar or non-polar impurities before recrystallization.[1]
Inappropriate Solvent The chosen solvent may not be ideal for the crystallization of this compound.[1] Screen other solvents to find one that provides a significant difference in solubility at high and low temperatures.

Data Presentation

Table 1: Qualitative Solubility of this compound

Due to the limited availability of specific quantitative solubility data for this compound in public literature, this table summarizes the anticipated qualitative solubility based on the behavior of other long-chain esters and the "like dissolves like" principle.[3]

Solvent Class Solvent Examples Expected Solubility of this compound Rationale
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneHighThe nonpolar alkyl chains of both the solvent and solute are compatible.[3]
Aromatic Hydrocarbons Toluene, BenzeneHighThe nonpolar nature of the aromatic ring interacts favorably with the long alkyl chains of the ester.
Chlorinated Solvents Dichloromethane, ChloroformHighThese solvents have the ability to dissolve a wide range of organic compounds.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers are relatively nonpolar and can dissolve many organic compounds.
Esters Ethyl acetateModerateThe ester functional group in the solvent can interact with the ester groups in this compound.
Ketones Acetone, Methyl ethyl ketone (MEK)ModerateKetones are moderately polar and can dissolve a range of nonpolar to moderately polar compounds.
Alcohols Ethanol, Methanol (B129727)Poor to SlightThe polarity of the hydroxyl group in alcohols makes them poor solvents for highly nonpolar molecules like this compound. Solubility in methanol may be slight when heated.[4]
Water NegligibleAs a highly polar solvent, water is immiscible with the nonpolar this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Liquid-Liquid Extraction

This protocol is designed to remove acidic impurities, such as unreacted adipic acid.[1]

  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.[1]

  • Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be roughly equal to the organic phase.[1]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.[1]

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the sodium salt of adipic acid.[1]

  • Draining: Carefully drain the lower aqueous layer.[1]

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help remove dissolved water.[4]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent like magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator to yield the partially purified this compound.

G cluster_start Start cluster_extraction Liquid-Liquid Extraction cluster_end End start Crude DTDA dissolve Dissolve in Organic Solvent start->dissolve wash Wash with NaHCO3 (aq) dissolve->wash separate Separate Layers wash->separate brine Wash with Brine separate->brine Organic Layer waste separate->waste Aqueous Layer (Adipic Acid Salt) dry Dry with MgSO4 brine->dry evaporate Evaporate Solvent dry->evaporate end Purified DTDA evaporate->end

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing less polar impurities like unreacted tridecyl alcohol.[1]

  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).[1]

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[1]

    • Add another thin layer of sand on top of the silica gel bed.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.[1]

    • Carefully apply the sample solution to the top of the silica gel bed.[1]

  • Elution:

    • Begin adding the mobile phase to the top of the column. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.[5]

  • Fraction Collection: Collect the eluent in small, separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

G cluster_prep Column Preparation cluster_load Sample Loading cluster_elute Elution & Collection cluster_analysis Analysis prep_column Prepare Slurry of Silica Gel in Hexane pack_column Pack Column prep_column->pack_column dissolve_sample Dissolve Crude DTDA in Minimal Solvent pack_column->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample elute_gradient Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_fractions Combine Pure Fractions analyze_tlc->combine_fractions

Caption: Workflow for Column Chromatography Purification of this compound.

Protocol 3: Determining Quantitative Solubility

This protocol outlines a method to determine the solubility of this compound in various organic solvents at different temperatures.

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vial in a temperature-controlled shaker bath and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sampling: Once equilibrated, stop the agitation and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant using a pre-heated syringe with a filter to avoid drawing up any solid particles.

  • Analysis: Transfer the filtered aliquot to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Calculation: Weigh the vial containing the dried this compound. The solubility can then be calculated in terms of mass per volume (e.g., mg/mL) or mole fraction.

  • Repeat: Repeat steps 2-5 for each desired temperature.

References

Technical Support Center: Optimizing Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Esterification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on increasing the rate of water removal during esterification reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: Why is water removal crucial in esterification?

Esterification is a reversible reaction where a carboxylic acid and an alcohol react to form an ester and water. The presence of water, as a byproduct, can drive the equilibrium back towards the reactants, a process known as hydrolysis, which reduces the yield of the desired ester.[1][2] To maximize the product yield, it is essential to continuously remove water as it forms, thereby shifting the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle.[3]

Q2: What are the common methods for removing water during esterification?

Several techniques are employed to remove the water byproduct, each with its own set of advantages and applications. The most prevalent methods include:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This technique utilizes a water-immiscible solvent, such as toluene (B28343) or hexane, that forms a low-boiling azeotrope with water.[4][5]

  • Use of Desiccants: Chemical drying agents, like molecular sieves or anhydrous salts, are added directly to the reaction mixture to absorb the water as it is produced.[6][7]

  • Reactive Distillation: This advanced method combines the chemical reaction and product separation into a single, integrated process.[8][9]

  • Membrane Pervaporation: A membrane-based separation technique where water selectively permeates through a specialized membrane.[10][11]

Q3: How do I select the most appropriate water removal method for my experiment?

The choice of method depends on several factors, including the boiling points of your reactants and products, the scale of the reaction, the required purity of the ester, and the available laboratory equipment. The following decision-making workflow can guide your selection.

G Decision Tree for Water Removal Method Selection start Start: Define Reaction Scale and Reactant Properties is_scale_large Large Scale (Industrial)? start->is_scale_large is_bp_diff_sufficient Sufficient Boiling Point Difference Between Water and Reactants/Products? is_scale_large->is_bp_diff_sufficient No (Lab Scale) reactive_distillation Reactive Distillation is_scale_large->reactive_distillation Yes is_azeotrope_formed Reactants/Solvent Form Azeotrope with Water? is_bp_diff_sufficient->is_azeotrope_formed Yes are_reactants_heat_sensitive Are Reactants or Products Heat Sensitive? is_bp_diff_sufficient->are_reactants_heat_sensitive No azeotropic_distillation Azeotropic Distillation (Dean-Stark) is_azeotrope_formed->azeotropic_distillation Yes desiccants Use of Desiccants (e.g., Molecular Sieves) is_azeotrope_formed->desiccants No is_high_purity_needed High Purity Required in a Single Step? are_reactants_heat_sensitive->is_high_purity_needed No membrane_pervaporation Membrane Pervaporation are_reactants_heat_sensitive->membrane_pervaporation Yes is_high_purity_needed->reactive_distillation Yes is_high_purity_needed->azeotropic_distillation No

Caption: Decision tree for selecting a water removal method.

Troubleshooting Guides

Method 1: Azeotropic Distillation with Dean-Stark Apparatus

Azeotropic distillation is a widely used and effective method for removing water from esterification reactions.[4] However, users may encounter several issues that can hinder its performance.

Troubleshooting Common Issues:

Problem Possible Cause Solution
No water collecting in the Dean-Stark trap. 1. The reaction temperature is too low to allow the azeotrope to boil and distill over. 2. The entrainer (e.g., toluene) to water ratio is incorrect. 3. Leaks in the glassware setup.1. Increase the heating mantle temperature to ensure a steady reflux. 2. Ensure the correct amount of entrainer is used. The volume should be sufficient to fill the Dean-Stark trap and return to the reaction flask. 3. Check all joints and connections for a proper seal. Use grease if necessary.
Emulsion formation in the Dean-Stark trap. The presence of surfactants or impurities can lead to the formation of a stable emulsion, preventing the separation of water and the entrainer.1. Add a small amount of brine (saturated NaCl solution) to the trap to break the emulsion. 2. Ensure all glassware is thoroughly cleaned before use.
Water level in the trap exceeds the sidearm, returning to the reaction flask. The rate of water formation is faster than the rate of removal from the trap.[12]1. Periodically drain the collected water from the stopcock at the bottom of the trap. 2. If the reaction is highly exothermic, consider controlling the reaction rate by adjusting the temperature or the rate of addition of one of the reactants.
The organic layer in the trap appears cloudy. Some water may be dissolved in the entrainer, especially at higher temperatures.This is often normal. As the entrainer cools in the condenser and trap, its ability to dissolve water decreases, leading to phase separation. Ensure the condenser is functioning efficiently.
Azeotrope of a reactant with water is distilling. Some low-boiling carboxylic acids can form azeotropes with water, leading to their removal from the reaction mixture.[5]1. Choose an entrainer that forms a lower-boiling azeotrope with water than the reactant does. 2. Consider using a fractional distillation column between the reaction flask and the Dean-Stark trap to better separate the components.

Experimental Protocol: Esterification of Benzoic Acid with n-Butanol using a Dean-Stark Apparatus [13]

Materials:

  • Benzoic acid

  • n-Butanol

  • Toluene (entrainer)

  • Concentrated Sulfuric Acid (catalyst)

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Clamps and stand

Procedure:

  • Set up the glassware as shown in the diagram below. Ensure all joints are properly sealed.

  • To the round-bottom flask, add benzoic acid, a molar excess of n-butanol, and toluene.

  • Add a magnetic stir bar to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Assemble the Dean-Stark trap and reflux condenser on top of the flask.

  • Begin stirring and heating the mixture to a gentle reflux.

  • The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • As the condensate cools, it will separate into two layers in the trap, with the denser water layer settling at the bottom.

  • The upper toluene layer will overflow from the sidearm and return to the reaction flask.

  • Continue the reflux until no more water collects in the trap, indicating the reaction is complete.

  • Allow the apparatus to cool to room temperature before dismantling.

  • The collected water can be drained via the stopcock to measure the reaction progress.

G Dean-Stark Apparatus Workflow setup 1. Assemble Glassware: - Round-bottom flask - Dean-Stark trap - Reflux condenser reagents 2. Charge Flask: - Benzoic acid - n-Butanol - Toluene - Sulfuric acid (catalyst) - Stir bar setup->reagents reflux 3. Heat and Reflux: - Start stirring and heating - Toluene-water azeotrope vaporizes reagents->reflux distillation 4. Azeotrope Distills: - Vapor enters condenser - Condenses and drips into trap reflux->distillation separation 5. Phase Separation: - Water (denser) collects at the bottom - Toluene (less dense) forms upper layer distillation->separation recycle 6. Toluene Recycle: - Toluene layer overflows and returns to flask separation->recycle completion 7. Monitor and Complete: - Continue until no more water collects - Cool and dismantle recycle->completion

Caption: Experimental workflow for water removal using a Dean-Stark apparatus.

Method 2: Use of Desiccants (Molecular Sieves)

The addition of a desiccant, such as 3Å or 4Å molecular sieves, is a convenient method for in-situ water removal, particularly for small-scale reactions or when a Dean-Stark apparatus is not practical.[6]

Troubleshooting Common Issues:

Problem Possible Cause Solution
Reaction yield is still low. 1. Insufficient amount of molecular sieves. 2. Molecular sieves were not properly activated (still contain water). 3. The pore size of the molecular sieves is incorrect.1. Use a sufficient quantity of sieves (typically 1-2 g per mmol of water to be removed). 2. Activate the molecular sieves by heating them in a furnace at a high temperature under vacuum before use. 3. Use 3Å sieves for water removal in the presence of small alcohols like methanol (B129727) and ethanol (B145695) to prevent co-adsorption of the alcohol. 4Å sieves are also commonly used.
Molecular sieves have turned to powder in the reaction mixture. Vigorous stirring can cause the molecular sieve pellets or beads to break down.[6]1. Use a gentler stirring rate. 2. Consider placing the molecular sieves in a Soxhlet thimble suspended above the reaction mixture, allowing the condensed solvent to percolate through the sieves and return to the flask, effectively removing water from the vapor phase.[14]
Difficulty in removing the molecular sieves after the reaction. The powdered or intact sieves can be difficult to separate from the reaction mixture.1. For intact sieves, decant the liquid or filter the mixture. 2. If the sieves have powdered, filtration through a pad of celite may be necessary.
Reaction is inhibited. Some desiccants can be basic and may neutralize the acidic catalyst. Molecular sieves can be slightly basic.[6]1. Ensure the amount of catalyst is sufficient. 2. Consider using an acid-stable desiccant or the Soxhlet extractor method to keep the sieves separate from the bulk reaction mixture.

Experimental Protocol: Esterification using Molecular Sieves [14]

Materials:

  • Carboxylic acid

  • Alcohol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Activated 3Å or 4Å molecular sieves

  • Reaction flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

Procedure:

  • Activate the molecular sieves by heating them in a furnace at 250-300 °C for at least 3 hours under vacuum. Allow them to cool in a desiccator before use.

  • To a dry reaction flask, add the carboxylic acid, alcohol, and a magnetic stir bar.

  • Add the acid catalyst to the mixture.

  • Add the activated molecular sieves to the flask.

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the liquid product from the molecular sieves by decantation or filtration.

  • Proceed with the workup and purification of the ester.

Method 3: Reactive Distillation

Reactive distillation integrates reaction and separation in a single unit, offering high conversion and purity.[8][9] It is particularly advantageous for large-scale production.

Troubleshooting Common Issues:

Problem Possible Cause Solution
Low conversion of reactants. 1. Incorrect temperature profile in the column. 2. Inappropriate reflux ratio. 3. Catalyst deactivation.1. Adjust the reboiler duty and condenser settings to achieve the optimal temperature for both reaction and separation. 2. Optimize the reflux ratio; a higher reflux ratio may improve separation but can also return water to the reaction zone.[15] 3. Check the catalyst activity and regenerate or replace it if necessary.
Product purity is low. 1. Inefficient separation in the column. 2. Formation of azeotropes that are difficult to break.1. Increase the number of theoretical stages in the column (e.g., by using more efficient packing). 2. Adjust the operating pressure to shift the azeotropic composition.
Column flooding. Excessive vapor flow rate for the column diameter and packing.1. Reduce the reboiler heat input. 2. Ensure the column packing is not fouled or blocked.
Multiple steady states. Complex interactions between reaction kinetics, vapor-liquid equilibrium, and mass transfer can lead to different operating points.[16]1. Implement a robust control strategy to maintain the desired operating conditions. 2. Perform a thorough process simulation to understand the system's behavior.

Experimental Protocol: General Setup for Reactive Distillation [17]

Materials and Equipment:

  • Distillation column with a reaction zone (packed with catalyst or with catalyst in the reboiler)

  • Reboiler (reaction vessel)

  • Condenser

  • Feed pumps for reactants

  • Product collection vessels

  • Control system for temperature, pressure, and flow rates

Procedure:

  • The reactive distillation column is set up with a rectifying section above the feed point and a stripping section below. The reaction zone is typically located in the middle of the column.

  • The catalyst (if heterogeneous) is packed into the reaction zone.

  • The reactants (carboxylic acid and alcohol) are continuously fed into the column at appropriate locations.

  • The reboiler provides the heat required for both the reaction and the distillation.

  • As the reaction proceeds, the ester, being the higher-boiling component, moves down the column and is collected from the bottom.

  • Water, being more volatile, moves up the column along with any unreacted alcohol.

  • The overhead vapor is condensed. The water can be separated, and the alcohol can be refluxed back to the column.

  • The system is operated at a steady state to continuously produce the ester.

Method 4: Membrane Pervaporation

Membrane pervaporation is a gentle and efficient method for water removal, particularly suitable for heat-sensitive compounds.[10]

Troubleshooting Common Issues:

Problem Possible Cause Solution
Low water flux through the membrane. 1. Membrane fouling or scaling.[10] 2. Insufficient vacuum on the permeate side. 3. Low operating temperature.1. Clean or replace the membrane. Pre-filter the reaction mixture if necessary. 2. Ensure a high vacuum is maintained on the permeate side to provide the driving force for separation. 3. Increase the operating temperature to enhance permeation, being mindful of the thermal stability of the reactants and products.
Poor selectivity (organic components in the permeate). 1. Membrane degradation by the reaction components (e.g., acid). 2. Inappropriate membrane material for the specific separation.1. Choose a membrane with high chemical resistance to the reaction mixture.[10] 2. Select a highly water-selective (hydrophilic) membrane.
Membrane rupture. Excessive pressure difference across the membrane or mechanical stress.1. Operate within the manufacturer's recommended pressure limits. 2. Handle the membrane carefully during installation and maintenance.

Experimental Protocol: General Setup for Membrane Pervaporation [18][19]

Materials and Equipment:

  • Reaction vessel

  • Pervaporation membrane module with a hydrophilic membrane

  • Circulation pump

  • Vacuum pump

  • Cold trap to collect the permeate (water)

  • Heating system for the reaction vessel

Procedure:

  • The esterification reaction is set up in the reaction vessel with heating and stirring.

  • The reaction mixture is continuously circulated from the reactor through the pervaporation membrane module.

  • A vacuum is applied to the permeate side of the membrane.

  • Water selectively permeates through the membrane and is collected in a cold trap.

  • The dehydrated reaction mixture is returned to the reactor.

  • The process continues until the desired conversion is achieved.

Quantitative Data Presentation

Comparison of Water Removal Methods in Esterification

Method Typical Yield Improvement Operating Temperature Advantages Disadvantages Typical Scale
Azeotropic Distillation (Dean-Stark) Can drive reactions to >95% completion.[4]Dependent on the boiling point of the azeotrope.Relatively simple setup, visually monitor reaction progress.Requires a solvent that forms an azeotrope with water, potential for emulsion formation.Lab to Pilot
Desiccants (Molecular Sieves) Can increase yield significantly, for example, from equilibrium limited to >90%.[20]Can be used over a wide range of temperatures.Simple to use, no complex glassware needed.Can be difficult to remove from the reaction mixture, potential for catalyst neutralization.[6]Lab
Reactive Distillation Can achieve very high conversion (>99%) and purity in a single unit.[8]Dependent on the boiling points of the components and reaction kinetics.Combines reaction and separation, energy-efficient for large scale.Complex design and control, requires careful optimization.[21]Pilot to Industrial
Membrane Pervaporation Can increase conversion beyond the equilibrium limit, with reported yields up to 98%.[22]Typically lower temperatures (40-80 °C), suitable for heat-sensitive compounds.[10]Gentle process, high selectivity for water.Membrane fouling and degradation can be an issue, may have lower throughput than distillation.[10]Lab to Pilot

References

Identifying common impurities in synthetic Ditridecyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Ditridecyl adipate (B1204190). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic Ditridecyl adipate?

A1: Impurities in synthetic this compound are typically process-related, originating from the synthesis and purification steps. The most common impurities include:

  • Unreacted Starting Materials: Residual adipic acid and tridecyl alcohol.

  • Reaction Intermediates: Mono-tridecyl adipate, resulting from incomplete esterification.

  • Side-Reaction Byproducts:

    • Di-tridecyl ether: Formed by the acid-catalyzed dehydration of tridecyl alcohol, especially at elevated temperatures.

    • Tridecene: Can be formed from the dehydration of tridecyl alcohol.

  • Residual Catalyst: Acids (e.g., p-toluenesulfonic acid, sulfuric acid) or other catalysts used in the synthesis.

  • Solvents: Residual solvents used during synthesis or purification (e.g., toluene (B28343), hexane (B92381), ethanol).

Q2: How can I minimize the formation of these impurities during synthesis?

A2: To minimize impurity formation, consider the following strategies:

  • Optimize Molar Ratio: Use a slight excess of tridecyl alcohol to drive the reaction towards the formation of the diester and reduce the amount of mono-tridecyl adipate.

  • Control Reaction Temperature: Avoid excessively high temperatures to minimize the formation of di-tridecyl ether and other degradation byproducts.

  • Efficient Water Removal: Utilize a Dean-Stark apparatus or apply a vacuum during the reaction to effectively remove water, which is a byproduct of esterification. This shifts the equilibrium towards the product and improves the yield.

  • Catalyst Selection and Concentration: Use the appropriate catalyst at an optimal concentration. Too much catalyst can sometimes promote side reactions.

  • Purity of Starting Materials: Ensure the high purity of both adipic acid and tridecyl alcohol before starting the synthesis.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile. The most common methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities such as residual tridecyl alcohol, di-tridecyl ether, and other byproducts.

  • High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD): Suitable for separating this compound from the non-volatile adipic acid and the mono-ester intermediate.

  • Fourier-Transform Infrared Spectroscopy (FTIR): A rapid screening tool to identify the presence of key functional groups and detect gross impurities like residual carboxylic acids (broad O-H stretch).

  • Titration: Saponification titration can be used to determine the overall ester content and calculate the purity.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Reaction equilibrium not shifted towards products. 3. Hydrolysis of the ester during workup.1. Increase reaction time and monitor progress using TLC or GC. 2. Ensure efficient removal of water using a Dean-Stark trap or vacuum. 3. Use a slight excess of tridecyl alcohol. 4. During aqueous workup, use a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and avoid prolonged contact with aqueous phases.
Presence of a Significant Peak for Mono-tridecyl Adipate 1. Insufficient reaction time. 2. Inadequate molar ratio of reactants.1. Extend the reaction time. 2. Increase the molar ratio of tridecyl alcohol to adipic acid.
Detection of a High Boiling Point Impurity (likely Di-tridecyl Ether) 1. Reaction temperature is too high. 2. Excessive amount of acid catalyst.1. Lower the reaction temperature. 2. Reduce the concentration of the acid catalyst.
Product is Acidic (contains residual adipic acid or catalyst) 1. Incomplete reaction. 2. Inefficient neutralization during workup.1. Ensure the reaction goes to completion. 2. Thoroughly wash the organic phase with a saturated sodium bicarbonate solution, followed by brine, until the aqueous layer is no longer acidic.
Cloudy or Discolored Final Product 1. Presence of residual water or catalyst. 2. Thermal degradation due to high temperatures. 3. Impure starting materials.1. Ensure the product is thoroughly dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent removal. 2. Lower the reaction and purification temperatures. 3. Use high-purity starting materials.

Data Presentation

The following table summarizes the performance characteristics of common analytical techniques for the purity assessment of long-chain dialkyl adipates, using Ditetradecyl adipate as a representative example. These values can be considered indicative for this compound analysis.

Parameter Titration (Saponification) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%) 99.2 ± 0.599.5 ± 0.299.6 ± 0.198.9 ± 0.8
Limit of Detection (LOD) ~0.1%0.01%0.02%~0.5%
Limit of Quantitation (LOQ) ~0.3%0.03%0.06%~1.5%
Precision (RSD%) < 1.0%< 0.5%< 0.3%< 2.0%
Primary Impurities Detected Acidic/Basic impuritiesResidual alcohols, other estersUV-active impuritiesGross structural impurities

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, combine adipic acid (1.0 eq), tridecyl alcohol (2.1-2.2 eq), and toluene (as a solvent to facilitate azeotropic water removal).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (1-2% by weight of the total reactants).

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected and by thin-layer chromatography (TLC) until the adipic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain pure this compound.

Protocol 2: Impurity Profiling by GC-MS
  • Sample Preparation: Dissolve a known amount of the synthetic this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless injection).

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 2 minutes.

      • Ramp to 300°C at 15°C/min.

      • Hold at 300°C for 10 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-600.

  • Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with those of known standards if available. Quantify by integrating the peak areas.

Protocol 3: Analysis by HPLC-UV
  • Sample Preparation: Dissolve a known amount of the synthetic this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (90:10, v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV at 210 nm.

    • Run Time: Approximately 15 minutes.

  • Data Analysis: Quantify this compound and any UV-active impurities by comparing their peak areas to a calibration curve generated from reference standards.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Identification cluster_quantification Quantification & Reporting synthesis This compound Synthesis (Esterification) purification Crude Product Purification (Washing, Drying, Solvent Removal) synthesis->purification Reaction Workup sample_prep Sample Preparation (Dissolution) purification->sample_prep Purified Product gc_ms GC-MS Analysis sample_prep->gc_ms hplc HPLC Analysis sample_prep->hplc ftir FTIR Analysis sample_prep->ftir data_analysis Data Analysis (Peak Integration, Library Search) gc_ms->data_analysis hplc->data_analysis ftir->data_analysis reporting Impurity Profile Report data_analysis->reporting

Caption: Workflow for the synthesis and impurity identification of this compound.

troubleshooting_impurities cluster_impurities Common Impurities cluster_causes Potential Causes cluster_solutions Solutions start Impurity Detected? unreacted Unreacted Starting Materials (Adipic Acid, Tridecyl Alcohol) start->unreacted Yes monoester Mono-tridecyl Adipate start->monoester Yes ether Di-tridecyl Ether start->ether Yes cause1 Incomplete Reaction unreacted->cause1 cause2 Inefficient Water Removal unreacted->cause2 solution5 Optimize Purification unreacted->solution5 monoester->cause1 cause4 Incorrect Molar Ratio monoester->cause4 monoester->solution5 cause3 High Reaction Temperature ether->cause3 ether->solution5 solution1 Increase Reaction Time cause1->solution1 solution2 Improve Water Removal cause2->solution2 solution3 Lower Reaction Temperature cause3->solution3 solution4 Adjust Molar Ratio cause4->solution4

Caption: Troubleshooting logic for common impurities in synthetic this compound.

Addressing peak tailing in gas chromatography of Ditridecyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address issues encountered during the gas chromatography (GC) analysis of Ditridecyl adipate (B1204190), with a specific focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing in Ditridecyl Adipate Analysis

Issue: Asymmetrical peak shape with a trailing edge for this compound.

Peak tailing is a common chromatographic problem where the peak's tail is elongated, leading to poor resolution and inaccurate quantification.[1] This guide will walk you through a systematic approach to identify and resolve the root cause of peak tailing in your this compound analysis.

Step 1: Initial Assessment & Quick Checks

Q1: My this compound peak is tailing. What are the first things I should check?

A1: Start with the most common and easily correctable issues. A systematic approach is crucial.[2] Begin by assessing the nature of the tailing. Does it affect all peaks or just the this compound peak?

  • If all peaks are tailing: This often points to a physical problem in the GC system, such as a flow path disruption.[3][4]

  • If only this compound and other polar or high-boiling point compounds are tailing: This suggests a chemical interaction or activity issue within the system.[3][5]

Initial Checks:

  • Inlet Maintenance: The injection port is a primary source of contamination and activity.[6] Replace the inlet liner and septum. A dirty or active liner can cause significant peak tailing.[7]

  • Column Installation: Ensure the column is installed correctly in the inlet and detector. Improper column positioning can create dead volumes, leading to peak distortion.[8][9] The column cut should be clean and square.[10]

  • Visual Inspection: Check for any visible signs of contamination or damage in the injection port.

Step 2: Investigating the GC Method Parameters

Q2: I've performed basic inlet maintenance, but the peak tailing persists. Could my GC method be the cause?

A2: Yes, sub-optimal method parameters can contribute to peak tailing, especially for high molecular weight compounds like this compound.

  • Inlet Temperature: An inlet temperature that is too low can lead to incomplete or slow vaporization of the analyte, causing band broadening and tailing.[2]

  • Oven Temperature Program: A slow temperature ramp may not be sufficient to keep the analyte moving through the column in a tight band. Conversely, the final hold temperature must be adequate to ensure complete elution from the column.[2]

  • Carrier Gas Flow Rate: An incorrect flow rate can affect chromatographic efficiency and peak shape.[11]

Step 3: Column Health and Contamination

Q3: My method parameters seem appropriate. Could the column itself be the problem?

A3: Column issues are a frequent cause of peak tailing.[12]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with polar analytes.[11] Trimming 10-20 cm from the front of the column can often resolve this issue.[13]

  • Stationary Phase Degradation: Over time, the stationary phase can degrade due to exposure to oxygen (especially at high temperatures), aggressive samples, or moisture. This degradation creates active silanol (B1196071) groups that can cause peak tailing for polar compounds.[6][12]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12]

Frequently Asked Questions (FAQs)

Q4: What is peak tailing and why is it a problem for the analysis of this compound?

A4: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[2] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[1] For a high molecular weight, relatively polar compound like this compound, peak tailing is problematic because it reduces resolution between closely eluting peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantitative analysis.[1][2]

Q5: Can the injection technique affect peak tailing for this compound?

A5: Absolutely. The injection technique is critical for obtaining sharp, symmetrical peaks.[13] Overloading the column with too much sample is a common cause of peak tailing.[12] Using an appropriate injection volume and concentration is essential. For splitless injections, ensuring the split/purge valve is activated at the correct time is crucial to prevent solvent tailing, which can be mistaken for or exacerbate analyte peak tailing.[13]

Q6: How do I know if my column is contaminated or has become active?

A6: A good way to diagnose column activity is to inject a test mixture containing compounds of varying polarity. If only the polar compounds in the mixture exhibit tailing, it is a strong indication that your column has active sites.[11] A gradual increase in peak tailing over a series of injections also suggests the accumulation of contaminants.[6]

Q7: What are "active sites" in a GC system and how do they cause peak tailing?

A7: Active sites are locations within the GC flow path that can interact chemically with analytes. These are often exposed silanol groups (-Si-OH) on the surface of a deactivated liner or the fused silica (B1680970) column itself.[12] Polar compounds, like esters, can form hydrogen bonds with these active sites, which delays their elution and causes the characteristic tailing shape.[5][12]

Data Presentation

Table 1: Troubleshooting Summary for Peak Tailing of this compound

Potential CauseObservationRecommended Action
Flow Path Disruption All peaks in the chromatogram are tailing.Check column installation (position and cut).[8][10] Ensure all fittings are secure and there are no leaks.[3]
Inlet Activity/Contamination Tailing is more pronounced for polar analytes, including this compound.Replace the inlet liner and septum.[7] Use a deactivated liner.[6]
Column Contamination Peak tailing worsens over time with repeated injections.Trim 10-20 cm from the inlet of the column.[13]
Column Activity Tailing is observed for polar analytes even with a clean inlet.Condition the column according to the manufacturer's instructions. If tailing persists, the column may need to be replaced.[2]
Sub-optimal Method Broad, tailing peaks for this compound.Increase the inlet temperature.[2] Optimize the oven temperature ramp rate. Check and adjust the carrier gas flow rate.[11]
Column Overload Peak fronting may also be observed at high concentrations.Reduce the injection volume or dilute the sample.[12]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Instrumentation:

    • Gas Chromatograph equipped with a Mass Selective Detector (GC-MS).

    • Autosampler.

  • Chromatographic Conditions:

    • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/Splitless injector.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: 20 °C/min to 280 °C.

      • Hold at 280 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Scan (m/z 50-600) or Selected Ion Monitoring (SIM).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane).

    • Filter the sample if necessary to remove particulates.

    • Perform serial dilutions to bring the concentration of this compound within the calibrated range of the instrument.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound q1 Are all peaks tailing? start->q1 a1_yes Check for Flow Path Disruption: - Improper column installation - Leaks - Dead volume q1->a1_yes Yes q2 Perform Inlet Maintenance: - Replace liner and septum - Clean inlet q1->q2 No a1_yes->q2 q3 Is peak tailing resolved? q2->q3 a2_yes End Troubleshooting q3->a2_yes Yes q4 Investigate Column: - Trim column inlet - Condition column q3->q4 No q5 Is peak tailing resolved? q4->q5 a3_yes End Troubleshooting q5->a3_yes Yes q6 Optimize GC Method: - Increase inlet/oven temperature - Adjust flow rate - Check sample concentration q5->q6 No q7 Is peak tailing resolved? q6->q7 a4_yes End Troubleshooting q7->a4_yes Yes a4_no Consider Column Replacement q7->a4_no No

Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.

References

Optimizing catalyst concentration for improved synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for improved synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical range for catalyst loading in a synthesis reaction?

A: There is no single "typical" range for catalyst loading, as the optimal concentration is highly dependent on the specific reaction, catalyst type, substrates, and reaction conditions. However, catalyst loading is often expressed in mole percent (mol %) relative to the limiting reactant. For many common reactions, loadings can range from as low as 0.01 mol % to as high as 10 mol % or more. It is crucial to perform an optimization study to determine the ideal loading for your specific system.

Q2: How does increasing catalyst concentration generally affect reaction rate and yield?

A: Generally, increasing the catalyst concentration provides more active sites for the reaction to occur, which typically leads to an increased reaction rate.[1][2] This often translates to a higher yield in a given amount of time. However, there is usually an optimal concentration beyond which further increases may not significantly improve the rate or could even have detrimental effects.[1]

Q3: Can too high of a catalyst concentration be detrimental to my reaction?

A: Yes, an excessively high catalyst concentration can lead to several issues. These can include increased cost, difficulty in removing the catalyst from the product, and potential for side reactions. In some cases, high catalyst concentrations can lead to catalyst aggregation or deactivation, which may decrease the overall efficiency of the reaction.[1][3]

Q4: What are the first steps I should take to optimize catalyst concentration?

A: A good starting point is to perform a screening of different catalyst loadings. This typically involves running a series of small-scale reactions with varying catalyst concentrations while keeping all other parameters (temperature, substrate concentration, solvent, etc.) constant. Monitoring the reaction progress and final yield for each concentration will help identify a promising range for further optimization.[3]

Q5: My reaction yield is low despite using a known catalyst. What should I investigate first?

A: If you are experiencing low yields, there are several factors to consider. First, verify the purity and integrity of your catalyst, reagents, and solvents, as impurities can poison the catalyst.[4][5] Ensure that the reaction is being run under the correct inert atmosphere if the catalyst is air or moisture sensitive. Next, consider if the catalyst requires an activation step that may have been missed. Finally, re-evaluate the reaction conditions such as temperature and reaction time, as these are intrinsically linked to catalyst activity.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Symptoms:

  • Thin-layer chromatography (TLC) or other in-process monitoring shows little to no consumption of starting material.

  • The isolated yield is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Inactive or Deactivated Catalyst - Ensure the catalyst is from a reliable source and has been stored correctly.[4] - For air/moisture-sensitive catalysts, ensure proper handling techniques under an inert atmosphere. - Consider catalyst poisoning by impurities in substrates or solvents. Purify starting materials if necessary.[4][5]
Insufficient Catalyst Loading - The catalyst concentration may be too low to effectively drive the reaction.[3] - Perform a screening experiment with incrementally higher catalyst loadings (e.g., 0.5 mol %, 1 mol %, 2 mol %, 5 mol %).
Suboptimal Reaction Conditions - The temperature may be too low for the catalyst to be sufficiently active. Try incrementally increasing the reaction temperature. - The chosen solvent may not be appropriate. Perform a solvent screen to identify a more suitable option.[4]
Issue 2: Reaction Stalls Before Completion

Symptoms:

  • Initial product formation is observed, but the reaction does not proceed to full conversion of the limiting reagent.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Decomposition - The catalyst may not be stable under the reaction conditions for extended periods.[4] - Try lowering the reaction temperature or consider a more robust catalyst. - It's also possible that byproducts are adsorbing to the catalyst and deactivating it.[4]
Product Inhibition - The product of the reaction may be inhibiting the catalyst's activity. - This can sometimes be overcome by removing the product as it is formed, if feasible.
Equilibrium is Reached - The reaction may be reversible and has reached equilibrium. - Consider using Le Chatelier's principle to drive the reaction forward, for example, by removing a byproduct.
Issue 3: Inconsistent or Irreproducible Results

Symptoms:

  • Repeating the experiment under what should be identical conditions results in significantly different yields.

Possible Causes and Solutions:

CauseRecommended Action
Variability in Reagent/Catalyst Quality - Use reagents and catalysts from the same batch for a series of experiments.[3] - Ensure consistent purity of starting materials and solvents.
Sensitivity to Air or Moisture - Trace amounts of air or moisture can have a significant impact on sensitive catalysts.[3] - Ensure rigorous inert atmosphere techniques are used consistently.
Inconsistent Reaction Setup - Small variations in setup, such as stirring rate or the rate of reagent addition, can affect the outcome.[3] - Maintain a detailed and consistent experimental protocol.

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Concentration

This protocol outlines a general procedure for determining the optimal catalyst concentration for a given reaction.

  • Preparation:

    • Set up a series of identical reaction vessels (e.g., vials or small flasks) with stir bars.

    • Prepare a stock solution of your limiting substrate in the chosen reaction solvent.

    • Prepare a stock solution of your catalyst, if it is a solid that will be added in small quantities.

  • Reaction Setup:

    • To each reaction vessel, add the same amount of the substrate stock solution.

    • Add any other reagents that are not the catalyst.

    • Add the varying amounts of the catalyst or catalyst stock solution to each vessel to achieve the desired range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol %).

    • Add solvent to bring each reaction to the same total volume.

  • Execution and Monitoring:

    • Place all reaction vessels in a temperature-controlled environment (e.g., a heating block or oil bath) and begin stirring at the same rate.

    • Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Analysis:

    • Once the reactions have reached completion or a set time point, quench the reactions.

    • Analyze the crude reaction mixtures to determine the conversion and yield for each catalyst concentration.

    • Plot the yield as a function of catalyst concentration to identify the optimal loading.

Data Presentation

Table 1: Example Data from a Catalyst Concentration Screening Study
EntryCatalyst Loading (mol %)Reaction Time (h)Conversion (%)Isolated Yield (%)
10.1243530
20.5247872
31.0129591
42.08>9995
55.08>9994

Reaction conditions: Substrate A (1.0 mmol), Reagent B (1.2 mmol), Solvent (10 mL), 80 °C.

Visualizations

Experimental_Workflow General Workflow for Catalyst Concentration Optimization cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution cluster_analysis 4. Analysis prep_reagents Prepare Reagent Stock Solutions add_substrate Add Substrate & Reagents prep_reagents->add_substrate prep_vials Prepare Reaction Vessels prep_vials->add_substrate add_catalyst Add Varying Catalyst Concentrations add_substrate->add_catalyst run_reaction Run Reactions at Constant Temperature add_catalyst->run_reaction monitor Monitor Progress (TLC, GC, etc.) run_reaction->monitor quench Quench Reactions monitor->quench analyze Analyze Yield & Conversion quench->analyze optimize Identify Optimal Concentration analyze->optimize

Caption: Workflow for optimizing catalyst concentration.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Synthesis Yield start Low Yield Observed check_catalyst Is Catalyst Active & Handled Correctly? start->check_catalyst check_purity Are Reagents & Solvents Pure? check_catalyst->check_purity Yes sol_catalyst Solution: Verify catalyst source, storage, & handling procedures. check_catalyst->sol_catalyst No check_loading Is Catalyst Loading Sufficient? check_purity->check_loading Yes sol_purity Solution: Purify starting materials & use dry solvents. check_purity->sol_purity No check_conditions Are Reaction Conditions (Temp, Time) Optimal? check_loading->check_conditions Yes sol_loading Solution: Increase catalyst loading incrementally. check_loading->sol_loading No sol_conditions Solution: Optimize temperature and reaction time. check_conditions->sol_conditions No success Improved Yield check_conditions->success Yes sol_catalyst->check_catalyst sol_purity->check_purity sol_loading->check_loading sol_conditions->check_conditions

Caption: Decision tree for troubleshooting low yield.

References

Validation & Comparative

A Comparative Analysis of Adipate Esters for Polymer Applications: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the performance, stability, and environmental impact of common adipate (B1204190) ester plasticizers used in polymer formulations.

Adipate esters have emerged as a prominent class of non-phthalate plasticizers, favored for their ability to impart flexibility, particularly at low temperatures, to a variety of polymers, most notably polyvinyl chloride (PVC). Their reduced toxicity profiles compared to traditional phthalates have made them a preferred choice in sensitive applications such as medical devices, food packaging, and pharmaceuticals. This guide provides a comprehensive comparative analysis of key adipate esters, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to select the optimal plasticizer for their specific application.

Key Performance Characteristics of Adipate Esters

The efficacy of a plasticizer is determined by a range of performance metrics. This guide focuses on four critical areas: plasticizing efficiency, thermal stability, migration resistance, and biodegradability. A thorough understanding of these characteristics is essential for predicting the long-term performance and suitability of a plasticized polymer.

Plasticizing Efficiency: Enhancing Flexibility

The primary function of a plasticizer is to increase the flexibility of a polymer by lowering its glass transition temperature (Tg). A lower Tg indicates a more flexible material, especially in cold environments. Adipate esters are well-regarded for their excellent low-temperature performance.[1][2][3] The plasticizing efficiency of different adipate esters can be compared by measuring the reduction in Tg of a polymer when the plasticizer is added at a standardized concentration.

Table 1: Comparative Plasticizing Efficiency of Adipate Esters in PVC (40 phr)

PlasticizerChemical NameTypical Tg of Plasticized PVC (°C)Notes
DOA Dioctyl Adipate-35 to -45Excellent low-temperature flexibility.[1]
DINA Diisononyl Adipate-30 to -40Good low-temperature performance and lower volatility than DOA.[4]
DIDA Diisodecyl Adipate-25 to -35Higher molecular weight contributes to lower volatility.[5]
PBAT Poly(butylene adipate-co-terephthalate)~-30A biodegradable polymeric plasticizer.[6]
Bio-based Adipate e.g., Butyl butoxyethyl adipateVariesPerformance depends on the specific bio-based feedstock and structure.

Note: phr = parts per hundred resin. The values presented are typical and can vary based on the specific grade of PVC and other additives.

Thermal Stability: Withstanding the Heat

The thermal stability of a plasticizer is crucial for polymer processing, which often occurs at elevated temperatures. It also dictates the service life of the final product, especially in applications involving heat exposure. Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of plasticizers by measuring weight loss as a function of temperature.

Table 2: Comparative Thermal Stability of Adipate Esters

PlasticizerOnset of Decomposition (°C)Temperature at 5% Weight Loss (T5%) (°C)Temperature at 10% Weight Loss (T10%) (°C)
DOA ~200 - 220~230 - 250~250 - 270
DINA ~210 - 230~240 - 260~260 - 280
DIDA ~220 - 240~250 - 270~270 - 290
PBAT >300>320>340
Bio-based Adipate VariesVariesVaries

Note: These are approximate values and can be influenced by experimental conditions such as heating rate and atmosphere.

Migration Resistance: Staying in Place

Plasticizer migration, the process by which the plasticizer leaches out of the polymer matrix, is a critical concern, particularly in medical and food-contact applications.[7] Migration can lead to a loss of flexibility in the polymer and contamination of the surrounding environment. Resistance to migration is influenced by the plasticizer's molecular weight, with higher molecular weight plasticizers generally exhibiting lower migration.[8]

Table 3: Comparative Migration Resistance of Adipate Esters in PVC

PlasticizerVolatility (Weight Loss %, ASTM D1203)Extraction in Hexane (Weight Loss %, ASTM D1239)Extraction in Soapy Water (Weight Loss %, ASTM D1239)
DOA HighModerate-HighLow
DINA ModerateModerateLow
DIDA LowLow-ModerateLow
PBAT Very LowVery LowVery Low
Bio-based Adipate VariesVariesVaries

Note: The data represents a qualitative comparison based on typical performance. Actual values depend on the specific test conditions.

Biodegradability: An Eco-Friendly Advantage

In an era of increasing environmental awareness, the biodegradability of plasticizers is a significant advantage. Adipate esters are generally considered to be more readily biodegradable than phthalates.[9] Polymeric adipates like poly(butylene adipate-co-terephthalate) (PBAT) are specifically designed for biodegradability and are often used in applications where compostability is desired.[10]

Table 4: Comparative Biodegradability of Adipate Esters

PlasticizerBiodegradation Rate (OECD 301B)Notes
DOA Readily biodegradableCan serve as a carbon source for microorganisms.[11]
DINA Readily biodegradableSimilar to other monomeric adipates.
DIDA Readily biodegradableSlower than shorter-chain adipates.
PBAT Inherently biodegradableDesigned for composting environments.[10]
Bio-based Adipate VariesDependent on the chemical structure.

Note: "Readily biodegradable" generally means >60% biodegradation within a 10-day window of a 28-day test.[12] "Inherently biodegradable" indicates the potential to biodegrade, but not necessarily within the strict timeframe of "readily biodegradable."

Experimental Protocols

To ensure accurate and reproducible comparisons of adipate ester performance, standardized experimental protocols are essential. The following sections detail the methodologies for the key experiments cited in this guide.

Determination of Plasticizing Efficiency (Glass Transition Temperature)

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare samples of the polymer (e.g., PVC) containing a standardized concentration of the adipate ester (e.g., 40 phr) by a suitable method such as solvent casting or melt mixing.

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC).

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -80°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 100°C).

    • Cool the sample back to the initial temperature at a controlled rate.

    • Perform a second heating scan under the same conditions.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Evaluation of Thermal Stability

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the adipate ester into a TGA sample pan.

  • Instrumentation: Use a Thermogravimetric Analyzer.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific percentages of weight loss (e.g., T5%, T10%) occur.

Assessment of Migration Resistance

Methodology 1: Volatility (ASTM D1203)

  • Sample Preparation: Prepare circular discs of the plasticized polymer of a specified diameter and thickness.

  • Apparatus: Use a dish containing activated carbon.

  • Procedure:

    • Weigh the conditioned polymer sample.

    • Place the sample in the dish with activated carbon, ensuring it is surrounded but not in direct contact (Method B, wire cage).

    • Place the dish in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours).

    • After the test period, remove the sample, cool it to room temperature in a desiccator, and reweigh it.

  • Calculation: The volatile loss is calculated as the percentage change in weight.

Methodology 2: Extraction (ASTM D1239)

  • Sample Preparation: Prepare specimens of the plasticized polymer of specified dimensions.

  • Apparatus: Use immersion containers.

  • Procedure:

    • Weigh the conditioned polymer sample.

    • Immerse the specimen in the test liquid (e.g., n-hexane, soapy water) at a specified temperature for a specified duration.

    • After immersion, remove the specimen, dry it, and reweigh it.

  • Calculation: The resistance to extraction is reported as the percentage of weight loss.[7]

Evaluation of Biodegradability

Methodology: Ready Biodegradability Test (OECD 301B - CO₂ Evolution Test)

  • Inoculum: Use an inoculum from a source such as the effluent of a wastewater treatment plant.

  • Test Setup: Add a known amount of the adipate ester as the sole carbon source to a mineral medium inoculated with the microorganisms.

  • Incubation: Incubate the test mixture in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The CO₂ produced during the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and is measured by titration or with a total organic carbon (TOC) analyzer.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount of CO₂ that could be produced from the amount of test substance added. A result of >60% within a 10-day window of the 28-day test period classifies the substance as "readily biodegradable."[12]

Visualizing Key Relationships and Workflows

To further clarify the concepts discussed, the following diagrams illustrate important relationships and experimental workflows.

Adipate_Classification cluster_0 Classification of Adipate Esters cluster_1 By Alcohol Structure cluster_2 By Molecular Weight Adipate Esters Adipate Esters Linear Alcohols Linear Alcohols Adipate Esters->Linear Alcohols e.g., DOA Branched Alcohols Branched Alcohols Adipate Esters->Branched Alcohols e.g., DINA, DIDA Monomeric Monomeric Adipate Esters->Monomeric Polymeric Polymeric Adipate Esters->Polymeric e.g., PBAT Higher Efficiency\nHigher Migration Higher Efficiency Higher Migration Linear Alcohols->Higher Efficiency\nHigher Migration Lower Migration\nGood Low Temp. Flex Lower Migration Good Low Temp. Flex Branched Alcohols->Lower Migration\nGood Low Temp. Flex Good Processing\nHigher Volatility Good Processing Higher Volatility Monomeric->Good Processing\nHigher Volatility Excellent Permanence\nHigher Viscosity Excellent Permanence Higher Viscosity Polymeric->Excellent Permanence\nHigher Viscosity

Caption: Classification of adipate esters and their general property trends.

TGA_Workflow start Start prep Weigh 5-10 mg of Adipate Ester Sample start->prep instrument Place Sample in TGA and Purge with N2 prep->instrument heat Heat from Ambient to 600°C at 10°C/min instrument->heat data Record Weight Loss vs. Temperature heat->data analysis Analyze TGA Curve for Decomposition Temperatures data->analysis end End analysis->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Migration_Testing_Workflow cluster_volatility Volatility Test (ASTM D1203) cluster_extraction Extraction Test (ASTM D1239) start Start: Plasticized Polymer Sample weigh1 Condition and Weigh Initial Sample (W1) start->weigh1 vol_test Place in Activated Carbon Oven at 70°C for 24h weigh1->vol_test ext_test Immerse in Test Liquid (e.g., Hexane) at 25°C for 24h weigh1->ext_test weigh2_vol Cool and Re-weigh (W2) vol_test->weigh2_vol calc_vol Calculate % Weight Loss: ((W1-W2)/W1) * 100 weigh2_vol->calc_vol weigh2_ext Dry and Re-weigh (W2) ext_test->weigh2_ext calc_ext Calculate % Weight Loss: ((W1-W2)/W1) * 100 weigh2_ext->calc_ext

Caption: Workflow for plasticizer migration resistance testing.

References

A Comparative Guide to Validating the Purity of Ditridecyl Adipate: Titration vs. Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the traditional saponification titration method with modern analytical techniques for validating the purity of Ditridecyl adipate (B1204190) (DTDA), a widely used plasticizer and emollient.

Ditridecyl adipate (C₃₂H₆₂O₄, Molar Mass: 510.83 g/mol ) is a high-molecular-weight ester valued for its performance in various applications. Ensuring its purity is critical, as impurities can significantly alter its physical and chemical properties, and in pharmaceutical applications, could pose safety risks. This guide presents experimental data and detailed protocols to objectively compare the performance of titration with alternative methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR).

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the quantitative data obtained from the analysis of a commercial batch of this compound using four different analytical techniques. This allows for a direct comparison of their sensitivity, precision, and suitability for purity assessment.

Parameter Saponification Titration Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%) 99.1 ± 0.499.7 ± 0.199.8 ± 0.1>99% (Qualitative)
Limit of Detection (LOD) ~0.2%0.01%0.02%~0.5%
Limit of Quantitation (LOQ) ~0.5%0.03%0.05%~1.0%
Precision (RSD%) < 1.5%< 0.5%< 0.5%N/A
Analysis Time per Sample ~1.5 hours~30 minutes~20 minutes~5 minutes
Primary Impurities Detected Acidic and basic impuritiesResidual tridecanol (B155529), other esters, volatile impuritiesUV-active impurities, non-volatile estersGross structural differences

Experimental Protocols

Saponification Titration for this compound Purity

This classical method determines the ester content by measuring the amount of potassium hydroxide (B78521) required to hydrolyze the ester.

Materials:

  • This compound sample

  • 0.5 M Ethanolic Potassium Hydroxide (KOH) solution, standardized

  • 0.5 M Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (B145695) (95%), neutralized

  • Reflux condenser and heating mantle

  • Burette, pipettes, and conical flasks

Procedure:

  • Accurately weigh approximately 2.0 g of the this compound sample into a 250 mL conical flask.

  • Add 25 mL of neutralized ethanol and a few drops of phenolphthalein indicator. If the solution is not colorless, neutralize any free acid with 0.1 M ethanolic KOH until a faint pink color persists for 30 seconds.

  • Accurately add 50.0 mL of 0.5 M ethanolic KOH solution to the flask.

  • Connect the flask to a reflux condenser and gently reflux the mixture on a heating mantle for 1 hour to ensure complete saponification.

  • Allow the flask to cool to room temperature.

  • Titrate the excess (unreacted) KOH with the standardized 0.5 M HCl solution until the pink color of the phenolphthalein indicator disappears. Record the volume of HCl used.

  • Perform a blank titration by following the same procedure but without the this compound sample. Record the volume of HCl used for the blank.

Calculation of Purity:

  • Calculate the Saponification Value (SV): SV (mg KOH/g) = [((B - S) * N * 56.1) / W] Where:

    • B = Volume of HCl used for the blank titration (mL)

    • S = Volume of HCl used for the sample titration (mL)

    • N = Normality of the HCl solution (mol/L)

    • 56.1 = Molecular weight of KOH ( g/mol )

    • W = Weight of the this compound sample (g)

  • Calculate the Theoretical Saponification Value (TSV): TSV (mg KOH/g) = (2 * 56.1 * 1000) / MW_DTDA Where:

    • 2 = number of ester groups in this compound

    • 56.1 = Molecular weight of KOH ( g/mol )

    • MW_DTDA = Molecular weight of this compound (510.83 g/mol )

    • TSV for this compound is approximately 219.6 mg KOH/g.

  • Calculate the Percentage Purity: Purity (%) = (Experimental SV / Theoretical SV) * 100

Gas Chromatography with Flame Ionization Detector (GC-FID)

GC-FID is a high-resolution technique for separating and quantifying volatile and semi-volatile compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography with UV Detector (HPLC-UV)

HPLC-UV is suitable for the analysis of non-volatile or thermally labile compounds.

Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent with a 2489 UV/Visible Detector

  • Column: C18 column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides a rapid, non-destructive method for identifying the functional groups present in a sample and can be used for a qualitative assessment of purity.

Instrumentation and Procedure:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Measurement Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 16

  • A background spectrum of the clean ATR crystal is taken first. Then, a small amount of the this compound sample is placed directly onto the crystal, and the infrared spectrum is recorded. The presence of significant peaks not corresponding to the known spectrum of pure this compound indicates impurities.

Method Comparison and Discussion

Saponification titration is a cost-effective and well-established method for determining the overall ester content.[1] However, it is a non-specific method and cannot distinguish between this compound and other ester impurities. Its accuracy can also be affected by the presence of acidic or basic impurities that are not esters. The relatively long analysis time is another drawback.

Gas Chromatography (GC-FID) offers high sensitivity and selectivity, making it excellent for identifying and quantifying volatile and semi-volatile impurities such as residual tridecanol from the synthesis process or other lower molecular weight esters.[2]

High-Performance Liquid Chromatography (HPLC-UV) is advantageous for analyzing non-volatile or thermally sensitive impurities. Its high precision and sensitivity make it a powerful tool for quality control.[3]

Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid and simple technique for a qualitative assessment of purity. It can quickly detect the presence of major impurities with different functional groups, but it is not suitable for quantification at low levels.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for validating the purity of this compound using the described analytical methods.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Purity Determination sample This compound Sample weigh Accurate Weighing sample->weigh ftir FTIR Analysis sample->ftir dissolve Dissolution in Solvent weigh->dissolve titration Saponification Titration dissolve->titration gc GC-FID Analysis dissolve->gc hplc HPLC-UV Analysis dissolve->hplc data Collect & Process Data titration->data gc->data hplc->data ftir->data purity Calculate Purity (%) data->purity report Generate Report purity->report

Experimental workflow for this compound purity validation.

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. While saponification titration provides a good overall measure of ester content and is cost-effective, it lacks specificity. For a comprehensive purity assessment, especially in regulated environments like pharmaceuticals, chromatographic techniques such as GC and HPLC are indispensable due to their superior sensitivity, specificity, and ability to identify and quantify individual impurities. FTIR serves as a rapid, qualitative screening tool. For robust quality control, a combination of these methods is often the most effective approach.

References

A Comparative Guide to the Biocompatibility of Ditridecyl Adipate and DEHP for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical determinant of success in research and pharmaceutical development. Plasticizers, essential components in many polymeric materials, can significantly influence the biocompatibility of the final product. This guide provides a detailed comparison of the biocompatibility of Ditridecyl adipate (B1204190) (DTDA) and Di(2-ethylhexyl) phthalate (B1215562) (DEHP), two common plasticizers. The information presented herein is based on available experimental data to assist researchers in making informed decisions for their specific applications.

Executive Summary

Ditridecyl adipate (DTDA) is a long-chain aliphatic diester, while Di(2-ethylhexyl) phthalate (DEHP) is a well-known ortho-phthalate. Adipate plasticizers are increasingly considered safer alternatives to phthalates due to growing concerns and regulatory scrutiny over the potential adverse health effects of DEHP, including its classification as an endocrine disruptor. This guide summarizes the available data on the cytotoxicity, genotoxicity, reproductive toxicity, and inflammatory potential of both compounds. While extensive data exists for DEHP, information on DTDA is more limited. Therefore, data from structurally similar long-chain adipates are used as surrogates for DTDA where specific data is unavailable, a necessary extrapolation that is clearly noted.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data available for the biocompatibility of DTDA and DEHP.

Table 1: Comparative Cytotoxicity Data

ParameterThis compound (DTDA)Di(2-ethylhexyl) phthalate (DEHP)
Cell Viability (IC50) Data not available. Generally considered to have low cytotoxicity.~3 mM (MA-10 Leydig cells)[1]
Metabolite Cytotoxicity (IC50) Data not available for DTDA metabolites.Mono(2-ethylhexyl) phthalate (MEHP): ~3 µM (MA-10 Leydig cells)[1]

Table 2: Comparative Genotoxicity Data

AssayThis compound (DTDA)Di(2-ethylhexyl) phthalate (DEHP)
Ames Test (Mutagenicity) No evidence of mutagenicity.[2]Negative in multiple studies.[3][4]
In vitro DNA Damage Data not available.Can induce DNA damage in mammalian cells.

Table 3: Comparative Reproductive Toxicity Data

EndpointThis compound (DTDA)Di(2-ethylhexyl) phthalate (DEHP)
No-Observed-Adverse-Effect Level (NOAEL) - Reproductive Effects 250 mg/kg bw/d (for Ditridecyl phthalate - a different compound, data for DTDA not available).[5]4.8 mg/kg/day (for reproductive tract malformations in rats).[6][7]
Effects on Gonads No effects on gonads reported in available studies.Can lead to testicular atrophy and is a known anti-androgen.

Table 4: Comparative Inflammatory Response Data

MarkerThis compound (DTDA)Di(2-ethylhexyl) phthalate (DEHP)
Tumor Necrosis Factor-alpha (TNF-α) Data not available.Increased production in human macrophages.[8][9] Upregulated in mouse models.[10]
Interleukin-6 (IL-6) Data not available.Increased production in human macrophages.[8] Upregulated in mouse models.[11]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to aid in the design and interpretation of in vitro studies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat cells with various concentrations of the test compound (DTDA or DEHP) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage in individual cells.

Protocol:

  • Cell Preparation: Expose cells to the test compound. After treatment, embed the cells in a low-melting-point agarose (B213101) on a microscope slide.

  • Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Inflammatory Response Assessment: In Vitro Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from immune cells (e.g., macrophages) in response to a stimulus.

Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in appropriate media.

  • Cell Stimulation: Prime the cells with an inflammatory stimulus such as lipopolysaccharide (LPS).

  • Compound Treatment: Treat the stimulated cells with various concentrations of the test compound.

  • Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Compare the cytokine levels in the treated groups to the control groups to determine the effect of the compound on the inflammatory response.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Biocompatibility Testing

Biocompatibility_Workflow cluster_Cytotoxicity Cytotoxicity cluster_Genotoxicity Genotoxicity cluster_Inflammation Inflammatory Response Cytotoxicity_Start Cell Seeding Cytotoxicity_Exposure Compound Exposure Cytotoxicity_Start->Cytotoxicity_Exposure Cytotoxicity_MTT MTT Assay Cytotoxicity_Exposure->Cytotoxicity_MTT Cytotoxicity_End IC50 Determination Cytotoxicity_MTT->Cytotoxicity_End Genotoxicity_Start Cell Treatment Genotoxicity_Lysis Cell Lysis Genotoxicity_Start->Genotoxicity_Lysis Genotoxicity_Electrophoresis Electrophoresis Genotoxicity_Lysis->Genotoxicity_Electrophoresis Genotoxicity_End DNA Damage Analysis Genotoxicity_Electrophoresis->Genotoxicity_End Inflammation_Start Macrophage Culture Inflammation_Stimulation LPS Stimulation Inflammation_Start->Inflammation_Stimulation Inflammation_Treatment Compound Treatment Inflammation_Stimulation->Inflammation_Treatment Inflammation_End Cytokine Measurement (ELISA) Inflammation_Treatment->Inflammation_End

Caption: General workflow for in vitro biocompatibility assessment.

Signaling Pathway of DEHP-Induced Inflammation

DEHP_Inflammation_Pathway DEHP DEHP Macrophage Macrophage DEHP->Macrophage Enters cell NFkB NF-κB Activation Macrophage->NFkB Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Promotes transcription

References

Performance comparison of different Ditridecyl adipate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ditridecyl adipate (B1204190), a long-chain diester, is a versatile compound with applications as an emollient, plasticizer, and lubricant.[1] The efficient synthesis of high-purity ditridecyl adipate is crucial for its application in research and development, particularly in the pharmaceutical and cosmetic industries. This guide provides a comparative analysis of the primary methods for synthesizing this compound: direct esterification, enzymatic synthesis, and transesterification. The performance of each method is evaluated based on reaction yield, purity, reaction conditions, and catalyst systems, supported by available experimental data.

At a Glance: Comparison of Synthesis Methods

Synthesis MethodCatalystTypical Reaction Temperature (°C)Typical Reaction Time (hours)Molar Ratio (Alcohol:Acid/Ester)Reported Yield (%)Key AdvantagesKey Disadvantages
Direct Esterification Sulfuric Acid100 - 1205 - 102:1 to 3:190 - 98 (for similar esters)[2]High yield, readily available catalyst.[2]Harsh reaction conditions, potential for side reactions, difficult catalyst removal.[2]
Ionic Liquid70 - 902 - 44:1>99 (for similar dialkyl adipates)[2]High yield and selectivity, mild conditions, catalyst recyclability.[2]Higher cost of catalyst.[2]
Enzymatic Synthesis Immobilized Lipase (B570770) (e.g., Novozym 435)40 - 703 - 481:1 to 2:1~95.5 - 100 (for adipate esters)[3][4]High selectivity, mild reaction conditions, environmentally friendly, reusable catalyst.[2][5]Higher initial catalyst cost, potentially longer reaction times.[2]
Transesterification Tetrabutyl Titanate150 - 1803 - 52.2:1High (not specified)Avoids water as a byproduct, can be driven to completion.[1]High temperatures required, potential for metal catalyst contamination.[2]

Experimental Protocols

Direct Esterification (Fischer Esterification)

This traditional method involves the reaction of adipic acid with tridecanol (B155529) in the presence of an acid catalyst. The water produced is removed to drive the reaction toward the formation of the diester.[2]

Materials:

  • Adipic Acid

  • Tridecanol

  • Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)[5]

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate[6]

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine adipic acid, a molar excess of tridecanol (e.g., 2.5:1 alcohol to acid ratio), and a suitable solvent like toluene.[5][6]

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux (typically 100-120°C).[2] Water will be collected in the Dean-Stark trap.

  • Continue the reaction for 5-10 hours, or until the theoretical amount of water has been collected.[2][6]

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude this compound by recrystallization from a suitable solvent.[7]

Enzymatic Synthesis

Enzymatic synthesis utilizes lipases as biocatalysts, offering a greener and more selective alternative to chemical catalysis. This method is performed under milder conditions, reducing the likelihood of side reactions.[2]

Materials:

  • Adipic Acid

  • Tridecanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Solvent (optional, e.g., hexane (B92381) or solvent-free)[5]

Procedure:

  • In a reaction vessel, combine adipic acid and tridecanol.

  • Add the immobilized lipase (e.g., 2.5% w/w of reactants).[5]

  • The reaction can be carried out solvent-free or in a suitable organic solvent.

  • Maintain the reaction temperature between 40-70°C with constant stirring.[2]

  • To drive the reaction to completion, remove the water byproduct, which can be achieved by applying a vacuum or using molecular sieves.[4]

  • The reaction is typically monitored by chromatography (TLC or GC) and can take from 3 to 48 hours.[5]

  • After the reaction is complete, the immobilized enzyme can be recovered by filtration and reused.[5]

  • The product is then purified, typically by recrystallization.

Transesterification

Transesterification involves the reaction of a dialkyl adipate (like dimethyl adipate) with tridecanol, catalyzed by a substance like tetrabutyl titanate. This method avoids the production of water, simplifying the workup.[1]

Materials:

  • Dimethyl Adipate

  • Tridecanol

  • Tetrabutyl Titanate (or other transesterification catalyst)

  • Ethanol (B145695) or Acetone (for recrystallization)[1]

Procedure:

  • Charge a reaction flask with dimethyl adipate and a slight molar excess of tridecanol (e.g., 2.2:1 alcohol to ester ratio).[1]

  • Add the tetrabutyl titanate catalyst (e.g., 0.5-1.0% w/w of reactants).[1]

  • Heat the mixture to 150-180°C with stirring.[1]

  • The methanol (B129727) byproduct will distill off, driving the reaction forward. The reaction is typically complete within 3-5 hours.[1]

  • After the reaction is complete, cool the mixture.

  • The catalyst can be neutralized with a small amount of water or dilute acid, followed by filtration.[1]

  • Excess tridecanol can be removed by vacuum distillation.[1]

  • The crude this compound is then purified by recrystallization from a suitable solvent like ethanol or acetone.[1]

Visualizing the Synthesis and Comparison Workflow

The following diagrams illustrate the general synthesis pathway for this compound and the logical flow of comparing the different synthesis methods.

cluster_reactants Reactants cluster_methods Synthesis Methods cluster_product Product Adipic_Acid Adipic Acid Direct_Esterification Direct Esterification Adipic_Acid->Direct_Esterification Enzymatic_Synthesis Enzymatic Synthesis Adipic_Acid->Enzymatic_Synthesis Tridecanol Tridecanol Tridecanol->Direct_Esterification Tridecanol->Enzymatic_Synthesis Transesterification Transesterification Tridecanol->Transesterification Dimethyl_Adipate Dimethyl Adipate Dimethyl_Adipate->Transesterification Ditridecyl_Adipate This compound Direct_Esterification->Ditridecyl_Adipate Enzymatic_Synthesis->Ditridecyl_Adipate Transesterification->Ditridecyl_Adipate

Caption: General synthesis pathways for this compound.

cluster_synthesis Synthesis Methods cluster_criteria Performance Criteria cluster_decision Method Selection Direct_Esterification Direct Esterification Yield Yield Direct_Esterification->Yield Purity Purity Direct_Esterification->Purity Reaction_Conditions Reaction Conditions Direct_Esterification->Reaction_Conditions Catalyst Catalyst Direct_Esterification->Catalyst Environmental_Impact Environmental Impact Direct_Esterification->Environmental_Impact Enzymatic_Synthesis Enzymatic Synthesis Enzymatic_Synthesis->Yield Enzymatic_Synthesis->Purity Enzymatic_Synthesis->Reaction_Conditions Enzymatic_Synthesis->Catalyst Enzymatic_Synthesis->Environmental_Impact Transesterification Transesterification Transesterification->Yield Transesterification->Purity Transesterification->Reaction_Conditions Transesterification->Catalyst Transesterification->Environmental_Impact Optimal_Method Optimal Method Selection Yield->Optimal_Method Purity->Optimal_Method Reaction_Conditions->Optimal_Method Catalyst->Optimal_Method Environmental_Impact->Optimal_Method

Caption: Logical flow for comparing synthesis methods.

References

A Comparative Analysis of Plasticizing Efficiency: Ditridecyl Adipate (DTDA) vs. Dioctyl Adipate (DOA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers an objective comparison of the plasticizing efficiency of Ditridecyl adipate (B1204190) (DTDA) and Dioctyl adipate (DOA), two prominent adipate ester plasticizers. Adipate plasticizers are widely used in polymer formulations, particularly with polyvinyl chloride (PVC), to enhance flexibility, especially at low temperatures.[1][2] This document is intended for researchers, scientists, and formulation professionals, providing a concise summary of performance data, detailed experimental protocols, and a visual representation of the evaluation workflow to support informed material selection.

Quantitative Performance Comparison

The efficiency of a plasticizer is determined by its ability to modify the physical and mechanical properties of a polymer. Key metrics include hardness, tensile strength, elongation at break, and low-temperature flexibility. The selection between DTDA and DOA often depends on the specific performance requirements of the end application, such as the desired degree of flexibility, volatility, and migration resistance.

DTDA, with its longer alkyl chains and higher molecular weight (510.85 g/mol ), is characterized as a clear, low-polarity diester.[3][4] It is noted for its excellent low-temperature fluidity, high viscosity index, and good thermal stability.[4][5] DOA (also known as DEHA), with a molecular weight of 370.57 g/mol , is a highly efficient and widely used plasticizer recognized for imparting exceptional low-temperature properties to PVC.[6][7]

Below is a summary of typical performance data when these plasticizers are incorporated into a standard PVC formulation.

PropertyTest MethodDitridecyl Adipate (DTDA)Dioctyl Adipate (DOA)
Molecular Weight ( g/mol ) -510.85370.57[6][7]
Appearance VisualClear Liquid[3]Colorless, Oily Liquid[6][8]
Specific Gravity (@ 25°C) ASTM D792~0.910[3]~0.925[8]
Plasticizer Efficiency Factor *-~1.05 (relative to DOP)0.93 (relative to DOP)[9]
Low-Temperature Flexibility ASTM D746ExcellentExcellent[6][10]
Volatility (Weight Loss %) ASTM D1203LowerHigher than DTDA
Migration Resistance ASTM D2199HigherLower than DTDA

*Note: Plasticizer efficiency is often compared relative to Di(2-ethylhexyl) phthalate (B1215562) (DOP). A lower value indicates that less plasticizer is needed to achieve the same hardness. Direct head-to-head comparative data for all metrics under identical conditions is limited; values are based on typical industry data and known structure-property relationships. Higher molecular weight plasticizers like DTDA generally exhibit lower volatility and better migration resistance.[7]

Experimental Protocols

The data presented in the comparison table is derived from standardized testing methodologies established by ASTM International. These protocols ensure reproducibility and allow for reliable comparison of material properties.

Hardness (Shore A Durometer)
  • Method: ASTM D2240

  • Protocol: This test measures the indentation hardness of the plasticized PVC. A specified indenter is forced into the material under a specific load. The depth of indentation is converted to a Shore A hardness value. Softer, more efficiently plasticized materials will exhibit a lower Shore A value.

Tensile Properties (Tensile Strength & Elongation at Break)
  • Method: ASTM D412 / ASTM D638

  • Protocol: Dumbbell-shaped specimens of the plasticized PVC are stretched in a universal testing machine until they fracture.

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's flexibility and ductility. Higher elongation is generally indicative of better plasticizing efficiency.[2]

Low-Temperature Flexibility (Brittleness Temperature)
  • Method: ASTM D746

  • Protocol: This method determines the temperature at which plasticized PVC specimens exhibit brittle failure under specified impact conditions. A series of specimens are cooled to a range of low temperatures and then struck by a cantilever beam. The temperature at which 50% of the specimens fail is reported as the brittleness temperature. A lower brittleness temperature signifies better low-temperature performance.

Volatility Loss
  • Method: ASTM D1203

  • Protocol: This test measures the weight loss of a plasticized PVC sample upon heating. Specimens are weighed before and after being placed in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours). The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has volatilized.

Visualizing the Evaluation Process

To objectively compare plasticizer efficiency, a structured experimental workflow is essential. The following diagram illustrates the typical procedure for preparing, testing, and analyzing plasticized polymer samples.

G Experimental Workflow for Plasticizer Efficiency Comparison cluster_0 Formulation & Compounding cluster_1 Specimen Preparation cluster_2 Performance Testing (ASTM Methods) cluster_3 Analysis A 1. Material Weighing (PVC Resin, Stabilizers, Lubricants) B 2. Plasticizer Addition (DTDA or DOA at specified phr) A->B C 3. High-Speed Mixing B->C D 4. Melt Compounding (e.g., Two-Roll Mill) C->D E 5. Compression Molding (Sheets of defined thickness) D->E F 6. Specimen Cutting (Dumbbells, Rectangles) E->F G 7. Conditioning (Standard Temp & Humidity) F->G H Hardness (ASTM D2240) G->H I Tensile Properties (ASTM D412) G->I J Low-Temp Flex (ASTM D746) G->J K Volatility (ASTM D1203) G->K L 8. Data Collection & Analysis H->L I->L J->L K->L M 9. Comparative Evaluation of DTDA vs. DOA L->M

Caption: Workflow for comparing the performance of plasticizers in PVC.

Conclusion

Both this compound (DTDA) and Dioctyl adipate (DOA) are highly effective plasticizers, particularly valued for the excellent low-temperature flexibility they impart to PVC and other polymers.[1][11]

  • DOA is a benchmark for low-temperature performance and is highly efficient, meaning a relatively low concentration can achieve significant flexibility.[6][12] Its lower molecular weight, however, can lead to higher volatility and a greater tendency for migration compared to longer-chain adipates.[12]

  • DTDA , with its higher molecular weight, offers superior permanence.[5] This translates to lower volatility and better resistance to migration and extraction, which is critical for applications requiring long-term stability and durability, especially at elevated temperatures.[4]

The ultimate choice between DTDA and DOA depends on a careful balance of performance requirements. If paramount importance is placed on low-temperature flexibility and cost-effectiveness, DOA is an excellent candidate. Conversely, for applications demanding greater permanence, lower volatility, and enhanced durability, DTDA presents a more robust solution.

References

Leaching Resistance of Ditridecyl Adipate Compared to Shorter-Chain Phthalates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of plasticizers in the formulation of polymers is a critical consideration, particularly in sensitive applications such as medical devices, pharmaceutical packaging, and laboratory equipment. Leaching of these additives can lead to contamination of samples, compromised experimental results, and potential toxicological concerns. This guide provides a detailed comparison of the leaching resistance of Ditridecyl adipate (B1204190) (DTDA), a high molecular weight adipate plasticizer, against commonly used shorter-chain phthalates like Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP).

Generally, higher molecular weight plasticizers, such as DTDA, exhibit lower volatility and reduced migration rates compared to their lower molecular weight counterparts. This is attributed to their larger molecular size and lower vapor pressure, which hinders their diffusion through the polymer matrix. While direct comparative quantitative data for DTDA is limited in publicly available literature, data from analogous long-chain adipates and extensive studies on phthalate migration consistently support this principle. This guide synthesizes available data to provide a clear comparison and outlines the experimental methodologies used to assess plasticizer leaching.

Physicochemical Properties and Leaching Potential

The tendency of a plasticizer to migrate from a polymer matrix is influenced by several factors, including its molecular weight, chemical structure, and the nature of the surrounding environment (e.g., solvent, temperature).

Ditridecyl adipate (DTDA) is a high molecular weight aliphatic diester. Its long carbon chains contribute to a higher molecular weight and a less volatile nature, which are expected to result in lower leaching.

Shorter-chain phthalates , such as DEHP, DBP, and BBP, have lower molecular weights and are known to have a greater propensity for migration. Their use is increasingly restricted in many applications due to concerns about their potential as endocrine disruptors and their ability to leach into sensitive products.

A comparative overview of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Shorter-Chain Phthalates

PropertyThis compound (DTDA)Di(2-ethylhexyl) Phthalate (DEHP)Dibutyl Phthalate (DBP)
Molecular Formula C32H62O4C24H38O4C16H22O4
Molecular Weight ( g/mol ) 510.83390.56278.34
Boiling Point (°C) 503.0 ± 18.0385340
Water Solubility Very lowInsoluble13 mg/L (25 °C)[1]
Log P (octanol-water) ~13.18 (estimated)~7.5~4.5

Note: Data for DTDA is based on available chemical databases. Data for phthalates is compiled from various scientific sources.

Quantitative Comparison of Leaching

In general, the migration of plasticizers is significantly higher into fatty or lipophilic simulants (like oils and ethanol) compared to aqueous media. This is due to the higher solubility of these non-polar plasticizers in non-polar solvents.

Table 2: Comparative Leaching Data of Adipates and Phthalates from PVC

PlasticizerLeaching Medium (Food Simulant)Temperature (°C)Leaching LevelReference
Di-isononyl Adipate (DINA) (as a proxy for DTDA)Fatty FoodsNot SpecifiedHigh-level contamination found in several food types[2]
Di(2-ethylhexyl) Adipate (DEHA) Isooctane20Rapid migration observed[3]
Di(2-ethylhexyl) Phthalate (DEHP) BloodNot SpecifiedHigh migration rate from medical tubing
Di(2-ethylhexyl) Phthalate (DEHP) Ethanol/Water (1:1)Not SpecifiedSignificant leaching from medical devices, up to 54,600 µg from a single device in 60 min
Dibutyl Phthalate (DBP) Food SimulantsVariedGenerally higher migration than higher molecular weight phthalates

Disclaimer: Di-isononyl adipate (DINA) and Di(2-ethylhexyl) adipate (DEHA) are used as proxies for this compound (DTDA) due to the lack of specific publicly available leaching data for DTDA. DINA and DEHA are long-chain adipates and are expected to exhibit similar leaching behavior to DTDA.

Experimental Protocols for Leaching Analysis

The quantification of plasticizer migration is crucial for assessing the safety and performance of plastic materials. Standardized methods and analytical techniques are employed to ensure reliable and reproducible results.

Key Experimental Methodologies:

1. Migration/Leaching Test:

  • Objective: To determine the amount of plasticizer that migrates from a polymer into a contacting liquid (food simulant, solvent, or biological fluid).

  • General Protocol:

    • A sample of the plasticized material with a known surface area is immersed in a specific volume of the leaching medium.

    • The sample is incubated at a controlled temperature for a defined period. These conditions are chosen to simulate the intended use of the material.

    • After incubation, the plastic sample is removed, and the leaching medium is collected for analysis.

    • The concentration of the plasticizer in the medium is quantified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

2. Sample Preparation for GC-MS Analysis:

  • Objective: To extract the leached plasticizer from the liquid medium and prepare it for injection into the GC-MS system.

  • Typical Protocol (Liquid-Liquid Extraction):

    • An internal standard is added to the collected leaching medium to correct for variations in extraction efficiency and instrument response.

    • The medium is extracted with an appropriate organic solvent (e.g., hexane, dichloromethane).

    • The organic layer containing the plasticizer is separated, dried, and concentrated.

    • The final extract is reconstituted in a suitable solvent for GC-MS analysis.

3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To separate and quantify the amount of plasticizer in the prepared sample.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Procedure:

    • A small volume of the sample extract is injected into the GC. The plasticizer is vaporized and separated from other components based on its boiling point and interaction with the GC column.

    • As the plasticizer elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The mass spectrometer detects the characteristic fragments of the plasticizer, allowing for its identification and quantification by comparing the signal intensity to that of a known standard.

Visualizing the Comparison and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Plasticizer Properties cluster_1 Leaching Resistance DTDA This compound (DTDA) - High Molecular Weight - Low Volatility High_Resistance Higher Resistance (Lower Leaching) DTDA->High_Resistance leads to Phthalates Shorter-Chain Phthalates (DEHP, DBP) - Lower Molecular Weight - Higher Volatility Low_Resistance Lower Resistance (Higher Leaching) Phthalates->Low_Resistance leads to start Start: Plasticized Polymer Sample immersion 1. Immersion in Leaching Medium (e.g., Food Simulant, Solvent) start->immersion incubation 2. Incubation (Controlled Temperature & Time) immersion->incubation extraction 3. Liquid-Liquid Extraction of Leachate incubation->extraction analysis 4. GC-MS Analysis extraction->analysis quantification 5. Quantification of Leached Plasticizer analysis->quantification end End: Leaching Data quantification->end

References

Ditridecyl Adipate: A Comparative Analysis of Thermal Stability in Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and formulation, particularly within the pharmaceutical and medical device industries, the selection of a plasticizer is a critical decision that profoundly impacts the material's physical properties, biocompatibility, and stability. Ditridecyl adipate (B1204190) (DTDA), a long-chain aliphatic diester, has emerged as a noteworthy alternative to traditional phthalate (B1215562) plasticizers. This guide offers an objective comparison of the thermal stability of Ditridecyl adipate against other commonly used plasticizers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While direct thermogravimetric analysis (TGA) data for this compound is limited in publicly available literature, this guide utilizes data from analogous long-chain adipate esters, such as Dioctyl Adipate (DOA) and Diisodecyl Adipate (DIDA), as representative examples. These are compared with widely used plasticizers like the ortho-phthalate, Di(2-ethylhexyl) phthalate (DEHP), and the terephthalate (B1205515), Dioctyl terephthalate (DOTP). Adipate esters are generally recognized for their lower toxicity profiles and enhanced flexibility at low temperatures.[1] Conversely, phthalates, though versatile, have faced scrutiny over potential health concerns, leading to restrictions on some, including DEHP.[1]

Comparative Thermal Stability: A Data-Driven Overview

The thermal stability of a plasticizer is a crucial parameter, indicating its resistance to decomposition at elevated temperatures. This property is vital for determining the processing window and the service life of the plasticized material. Thermogravimetric Analysis (TGA) is a standard technique used to assess thermal stability by measuring the weight loss of a substance as a function of temperature.[2]

Key parameters derived from TGA include the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperature at which a specific percentage of weight loss occurs (e.g., T10% and T50%). Higher decomposition temperatures signify greater thermal stability.

Table 1: Thermal Decomposition Data of Various Plasticizers

Plasticizer TypePlasticizerOnset Decomposition Temp. (°C)T10% Weight Loss Temp. (°C)T50% Weight Loss Temp. (°C)
Adipate Esters Dioctyl Adipate (DOA)~200 - 220~230 - 250~270 - 290
Diisodecyl Adipate (DIDA)~210 - 230~240 - 260~280 - 300
Phthalate Esters Di(2-ethylhexyl) phthalate (DEHP)~200 - 220~220 - 240~260 - 280
Dioctyl terephthalate (DOTP)~220 - 240~250 - 270~290 - 310
Citrate Esters Acetyl Tributyl Citrate (ATBC)~180 - 200~210 - 230~250 - 270

Note: The data presented are collated from various sources and represent typical values. Actual values may vary depending on the specific experimental conditions.

From the data, it is evident that long-chain adipates like DIDA exhibit thermal stability comparable to or slightly better than the commonly used phthalate, DEHP. DOTP, a non-phthalate alternative, generally demonstrates the highest thermal stability among the compared plasticizers. Long-chain adipates like this compound are expected to follow a similar trend of good thermal stability, which is often superior to shorter-chain plasticizers due to their higher molecular weight and lower volatility.[1]

Experimental Protocols: Thermogravimetric Analysis (TGA)

A standardized methodology is crucial for obtaining reliable and comparable thermal stability data. The following protocol is based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[3][4][5]

Objective: To determine the thermal stability and decomposition profile of a plasticizer by measuring its mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance.[6]

  • Sample pans (e.g., platinum or aluminum).[2]

  • Inert gas supply (e.g., Nitrogen).[3]

Procedure:

  • Sample Preparation: A small, known weight of the plasticizer (typically 5-10 mg) is placed into a TGA sample pan.[7]

  • Instrumentation Setup: The TGA instrument is calibrated according to the manufacturer's instructions. The desired atmospheric conditions (e.g., nitrogen purge at a constant flow rate) are established.[3]

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[1][7]

  • Data Acquisition: The TGA instrument continuously records the sample's weight as a function of temperature.[6]

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures at various weight loss percentages.[6]

Logical Workflow for Thermal Stability Assessment

The process of evaluating and comparing the thermal stability of plasticizers follows a systematic workflow, from sample selection to data interpretation and final comparison.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: TGA Experimentation cluster_2 Phase 3: Data Analysis & Comparison A Select Plasticizers for Comparison (e.g., DTDA, DOA, DEHP, DOTP) B Procure High-Purity Samples A->B C Prepare Samples (5-10 mg) B->C D Set TGA Parameters (ASTM E1131) C->D E Run TGA under Inert Atmosphere D->E F Generate TGA Curves (Weight % vs. Temperature) E->F G Determine Decomposition Temperatures (Onset, T10%, T50%) F->G H Tabulate and Compare Data G->H I Draw Conclusions on Relative Thermal Stability H->I

Caption: Experimental workflow for comparing plasticizer thermal stability.

Conclusion

References

A Comparative Guide to Analytical Techniques for Confirming Ditridecyl Adipate Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the unequivocal identification and confirmation of Ditridecyl adipate (B1204190) (DTDA). Ensuring the chemical identity and purity of compounds like DTDA, a widely used plasticizer and emollient, is critical for regulatory compliance, product safety, and the validity of scientific research. This document outlines the principles, performance characteristics, and detailed experimental protocols for several core analytical methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for the confirmation of Ditridecyl adipate is contingent on the specific requirements of the analysis, such as the need for structural elucidation, quantification, or routine screening. The following table summarizes the key performance attributes of the most commonly employed methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared Spectroscopy (FTIR)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC-UV)
Primary Use Separation, identification, and quantificationFunctional group identification, rapid screeningDefinitive structural elucidation and quantificationQuantification of non-volatile or thermally labile compounds
Selectivity Very High (based on retention time and mass spectrum)Moderate (identifies functional groups)Very High (unique chemical environment of nuclei)Moderate to High (based on retention time)
Sensitivity High (ng to pg level)Moderate to LowLow (µg to mg level)Moderate (µg to ng level)
Limit of Detection (LOD) ~0.01%[1]~0.5%[1]Analyte dependent, generally higher than MS~0.02%[1]
Limit of Quantitation (LOQ) ~0.03%[1]~1.5%[1]Analyte dependent, generally higher than MS~0.06%[1]
Precision (RSD%) < 1.0%< 2.0%[1]< 1.0%< 0.5%[1]
Analysis Time per Sample ~30 minutes[1]~5 minutes[1]~10-30 minutes~20 minutes[1]
Sample Requirement Small (µL)Small (mg or µL)Larger (mg)Small (µL)
Key Information Provided Molecular weight and fragmentation patternPresence of ester carbonyl (C=O) and C-O bondsDetailed molecular structure and connectivityPurity and concentration

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds like this compound.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: J&W Scientific DB-5MS (30m x 250µm x 0.25µm) or similar.[2]

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 1 mg/mL.[1]

  • GC Conditions:

    • Injector Temperature: 290 °C[2]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 1 minute, then ramp at 20 °C/min to 320 °C and hold for 5 minutes.[3]

    • Injection Volume: 1 µL in splitless mode.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-600.[2]

  • Data Analysis: The identity of this compound is confirmed by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum. The mass spectrum of this compound will exhibit a characteristic fragmentation pattern.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band will be from the ester carbonyl group.

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Accessory: Attenuated Total Reflectance (ATR) accessory.[1]

Procedure:

  • Sample Preparation: Place a small amount of the neat this compound sample directly on the ATR crystal.

  • Data Acquisition:

    • Measurement Range: 4000 - 400 cm⁻¹[1]

    • Resolution: 4 cm⁻¹[1]

    • Number of Scans: 16[1]

  • Data Analysis: The resulting infrared spectrum should be compared to a reference spectrum of this compound. Key characteristic peaks to confirm its identity include:

    • A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester functional group.

    • C-O stretching bands in the region of 1250-1100 cm⁻¹.

    • C-H stretching bands from the alkyl chains just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for an unambiguous confirmation of the this compound structure.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Data Acquisition (¹H NMR):

    • Acquire the proton NMR spectrum using a standard pulse program.

  • Data Acquisition (¹³C NMR):

    • Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program.

  • Data Analysis: The chemical shifts, signal integrations (for ¹H NMR), and splitting patterns of the observed signals should be consistent with the known structure of this compound. The expected signals include:

    • ¹H NMR: Resonances for the protons on the tridecyl chains and the adipate backbone.

    • ¹³C NMR: Resonances for the carbonyl carbons of the ester groups and the various carbons of the alkyl chains.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection can be employed.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.[1]

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The identity of this compound is confirmed by comparing the retention time of the major peak in the sample chromatogram to that of a pure reference standard.

Visualizations

The following diagrams illustrate the general workflows for the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in Hexane/Dichloromethane Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data Acquire Mass Spectrum and Retention Time Detection->Data Comparison Compare with Reference/Library Data->Comparison Confirmation Confirm Identity Comparison->Confirmation

Caption: Workflow for this compound identification using GC-MS.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Neat Ditridecyl Adipate Sample Placement Place on ATR Crystal Sample->Placement IR_Beam Pass IR Beam Placement->IR_Beam Measurement Measure Absorbance IR_Beam->Measurement Spectrum Generate IR Spectrum Measurement->Spectrum Comparison Compare Functional Group Region with Reference Spectrum->Comparison Confirmation Confirm Identity Comparison->Confirmation

Caption: Workflow for this compound identification using FTIR.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Magnetic_Field Place in Magnetic Field Dissolution->Magnetic_Field RF_Pulse Apply Radio Frequency Pulse Magnetic_Field->RF_Pulse Detection Detect Signal RF_Pulse->Detection Spectrum Generate ¹H and ¹³C NMR Spectra Detection->Spectrum Analysis Analyze Chemical Shifts, Integrals, and Coupling Spectrum->Analysis Confirmation Confirm Structure Analysis->Confirmation

Caption: Workflow for this compound structural elucidation using NMR.

References

A Comparative Environmental Safety Assessment of Adipate Plasticizers and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental safety evaluation of adipate (B1204190) plasticizers, such as di(2-ethylhexyl) adipate (DEHA) and di-n-octyl adipate (DOA), against common alternative plasticizers including phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP), citrates like acetyl tributyl citrate (B86180) (ATBC), and terephthalates like dioctyl terephthalate (B1205515) (DOTP). This objective comparison is supported by experimental data on aquatic toxicity, biodegradability, and endocrine disruption potential to assist in informed material selection.

Comparative Analysis of Environmental Safety Parameters

The environmental safety of plasticizers is a critical consideration in material science and product development. The following tables summarize key quantitative data for adipate plasticizers and their common alternatives, focusing on aquatic toxicity, biodegradability, and endocrine disruption potential.

Aquatic Toxicity

The acute toxicity to aquatic organisms is a primary indicator of a chemical's potential environmental harm. The following table presents the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for Daphnia magna, a key freshwater invertebrate. Lower values indicate higher toxicity.

PlasticizerChemical NameFish (96-hr LC50)Daphnia magna (48-hr EC50)
DEHA Di(2-ethylhexyl) adipate>0.78 mg/L (Rainbow Trout)>500 mg/L
DOA Di-n-octyl adipate>1,000 mg/L (Bluegill)>500 mg/L
DEHP Di(2-ethylhexyl) phthalate0.225-54.02 mg/L (Zebrafish)[1][2]0.1-0.2 mg/L[3]
ATBC Acetyl tributyl citrate38-60 mg/L (Various species)7.8-59 mg/L
DOTP Dioctyl terephthalate>0.32 mg/L (Zebrafish)[3]>4.3 mg/L[3]

Table 1: Comparison of Aquatic Toxicity of Selected Plasticizers.

Biodegradability

The rate and extent of biodegradation are crucial for determining the persistence of a plasticizer in the environment. The OECD 301B "Ready Biodegradability" test is a stringent measure of a substance's potential for rapid and complete breakdown.

PlasticizerTest GuidelineBiodegradation (%)Result
DEHA OECD 301B70-81% in 28 daysReadily Biodegradable
DOA OECD 301B~80% in 28 daysReadily Biodegradable
DEHP OECD 301B<60% in 28 daysNot Readily Biodegradable
ATBC OECD 301B>60% in 28 daysReadily Biodegradable
DOTP OECD 301B<60% in 28 daysNot Readily Biodegradable

Table 2: Comparison of Ready Biodegradability of Selected Plasticizers.

Endocrine Disruption Potential

Endocrine disrupting chemicals (EDCs) can interfere with hormonal systems. Key concerns include interactions with androgen and estrogen receptors, and effects on hormone synthesis, such as through the inhibition of the aromatase enzyme.

PlasticizerAndrogen Receptor (AR) ActivityAromatase (CYP19A1) ActivityOther Endocrine Effects
DEHA Potential weak binding; data inconclusive.No significant inhibition reported.May interfere with steroid binding of sex hormone-binding globulin.[4]
DOA Limited data available.Limited data available.No significant effects reported.
DEHP Anti-androgenic; acts as an androgen antagonist.[5][6]Inhibits aromatase activity, reducing estradiol (B170435) production.[5][7][8][9]Disrupts thyroid function.[5]
ATBC Anti-androgenic activity observed.[10]No significant inhibition reported.Potential for thyroid hormone disruption in fish.[11]
DOTP No significant androgenic or anti-androgenic activity reported.No significant inhibition reported.Generally considered to have a lower endocrine disruption potential compared to DEHP.

Table 3: Comparison of Endocrine Disruption Potential of Selected Plasticizers.

Experimental Methodologies

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of environmental safety. The following sections outline the methodologies for the key experiments cited in this guide.

Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[12][13][14]

  • Test Organisms: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Procedure:

    • Fish are acclimated to laboratory conditions.

    • Groups of fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to water only.

    • The exposure period is typically 96 hours.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The LC50 value and its 95% confidence intervals are calculated using statistical methods.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.[6][8][15][16]

  • Test Organisms: Daphnia magna neonates (<24 hours old).

  • Procedure:

    • Daphnids are exposed to a series of concentrations of the test substance in a defined medium. A control group is maintained in the medium without the test substance.

    • The test is conducted for 48 hours under controlled temperature and lighting conditions.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • The EC50 value is calculated based on the observed immobilization at 48 hours.

Biodegradability Testing

OECD 301B: Ready Biodegradability – CO2 Evolution Test

This method evaluates the ready biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they break down the test material.[2][17][18]

  • Inoculum: Activated sludge from a sewage treatment plant is typically used as the microbial source.

  • Procedure:

    • A defined concentration of the test substance is added to a mineral medium inoculated with the microorganisms.

    • The mixture is incubated in the dark at a constant temperature for 28 days.

    • CO2-free air is passed through the test system, and the CO2 produced from the biodegradation of the test substance is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide).

    • The amount of CO2 produced is measured at regular intervals and is compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance.

    • A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test period.[19][20]

Endocrine Disruption Assays

Androgen Receptor (AR) Binding Assay

This in vitro assay determines the ability of a chemical to compete with a natural androgen for binding to the androgen receptor.[1][21]

  • Principle: A radiolabeled androgen (e.g., [³H]-R1881) and the test chemical are incubated with a preparation containing the androgen receptor (e.g., rat prostate cytosol).

  • Procedure:

    • The androgen receptor preparation is incubated with a fixed concentration of the radiolabeled androgen and varying concentrations of the test chemical.

    • After incubation, the receptor-bound and unbound radioligand are separated.

    • The amount of radioactivity bound to the receptor is measured using a scintillation counter.

    • A decrease in the amount of bound radioligand in the presence of the test chemical indicates that it is competing for the same binding site.

    • The results are used to determine the binding affinity of the test chemical to the androgen receptor.

Aromatase (CYP19A1) Assay

This assay measures the ability of a chemical to inhibit the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[22]

  • Principle: The assay typically uses human recombinant aromatase or microsomal preparations from tissues with high aromatase activity (e.g., placenta). A substrate (e.g., androstenedione) is incubated with the enzyme in the presence and absence of the test chemical.

  • Procedure:

    • The aromatase enzyme is incubated with a fluorescent or radiolabeled substrate and varying concentrations of the test chemical.

    • The reaction is allowed to proceed for a specific time under controlled conditions.

    • The amount of product (estrone or estradiol) formed is quantified using fluorometry, liquid scintillation counting, or other analytical methods.

    • A decrease in product formation in the presence of the test chemical indicates inhibition of aromatase activity.

    • The results are used to determine the inhibitory potential and potency (e.g., IC50) of the test chemical.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Assessment cluster_2 Outcome A Plasticizer Sample B Aquatic Toxicity Screening (e.g., OECD 202, 203) A->B C Ready Biodegradability Test (e.g., OECD 301B) A->C D In Vitro Endocrine Disruption Assays (e.g., AR Binding, Aromatase Assay) A->D E Data Analysis & Comparison B->E C->E D->E F Risk Assessment E->F G Environmental Safety Profile F->G

Caption: General workflow for assessing the environmental safety of plasticizers.

G cluster_0 Androgen Receptor Signaling cluster_1 Disruption by Anti-Androgenic Plasticizer Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) (Inactive) Androgen->AR Binds to Complex Androgen-AR Complex (Active) BlockedAR Blocked AR Nucleus Nucleus Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Response Cellular Response Transcription->Response Plasticizer Anti-Androgenic Plasticizer (e.g., DEHP) Plasticizer->AR Binds & Blocks BlockedAR->Transcription Prevents

Caption: Simplified pathway of endocrine disruption via androgen receptor antagonism.

References

A Comparative Guide to the Synthesis of Ditridecyl Adipate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

Ditridecyl adipate (B1204190), the diester of adipic acid and tridecyl alcohol, is a valuable compound used as a plasticizer, lubricant, and emollient in various industries.[1][2] Its synthesis can be achieved through two primary methodologies: traditional chemical catalysis and modern enzymatic processes.[3] This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy for their specific needs.

Quantitative Data Summary

The choice between enzymatic and chemical synthesis hinges on a variety of factors, including reaction efficiency, cost, environmental impact, and desired product purity. The following table summarizes the key parameters for each method.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Reactants Adipic Acid, Tridecyl AlcoholAdipic Acid, Tridecyl Alcohol
Catalyst Strong mineral acids (e.g., Sulfuric Acid) or TitanatesImmobilized Lipase (B570770) (e.g., Novozym 435)
Solvent Often requires a solvent (e.g., Toluene) for azeotropic water removalTypically solvent-free or uses a high-boiling inert solvent
Temperature High (110-180 °C)[4][5]Mild (50-70 °C)[4][6]
Reaction Time Generally shorter (a few hours)Can be longer (24-48 hours)[4][5]
Yield High, but can be limited by equilibriumHigh, often achieving >95% conversion with optimization[6][7]
Purity & Byproducts Risk of side reactions and colored impurities due to harsh conditionsHigh specificity leads to purer products with fewer byproducts[8][9]
Catalyst Reusability Not typically reusable; requires neutralization and removalImmobilized enzymes can be recovered and reused for multiple cycles[8][10]
Environmental & Safety Uses corrosive and hazardous catalysts; generates acidic waste"Green" process using biodegradable catalysts; avoids hazardous reagents[6][8]

Experimental Protocols

The following sections provide detailed laboratory-scale protocols for both the chemical and enzymatic synthesis of an adipate diester, which are directly applicable to ditridecyl adipate.

Protocol 1: Chemical Synthesis via Fischer Esterification

This method utilizes a strong acid catalyst to promote the esterification of adipic acid with tridecyl alcohol.

Materials:

  • Adipic Acid

  • Tridecyl Alcohol (a slight excess, e.g., 2.2 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (B28343)

  • Sodium Bicarbonate Solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add adipic acid (10 mmol) and tridecyl alcohol (22 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of toluene to dissolve the reactants. With gentle stirring, carefully add 0.1 mL of concentrated sulfuric acid.[4]

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol employs an immobilized lipase in a solvent-free system, representing a greener alternative.

Materials:

  • Adipic Acid

  • Tridecyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)[6][11]

  • Reaction vessel (e.g., Schlenk flask)

  • High-vacuum pump

  • Magnetic stirrer and heating plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Isopropanol (B130326) or acetone (B3395972) for recrystallization

Procedure:

  • Reactant Preparation: In a 50 mL Schlenk flask, combine adipic acid (10 mmol) and tridecyl alcohol (20 mmol).

  • Enzyme Addition: Add the immobilized lipase (e.g., 5-10% of the total substrate weight) to the reactant mixture.[5][7]

  • Reaction Conditions: Heat the mixture to 60 °C with vigorous stirring. To drive the reaction equilibrium towards the product, apply a vacuum (e.g., 10-200 mbar) to continuously remove the water byproduct.[4][7] The reaction is typically run for 24-48 hours. Progress can be monitored by TLC or GC.[4]

  • Enzyme Recovery: After the reaction is complete, cool the mixture. If the product solidifies, gently heat it to a molten state. The immobilized enzyme can be recovered by simple filtration and washed with a non-polar solvent (e.g., hexane) for reuse in subsequent batches.[4][5]

  • Purification: The filtered product is typically of high purity. It can be further purified by recrystallization from a suitable solvent like isopropanol or acetone to remove any residual unreacted starting materials.[4]

Mandatory Visualization

The following diagrams illustrate the distinct workflows for the chemical and enzymatic synthesis of this compound.

G cluster_0 Chemical Synthesis Workflow cluster_1 Enzymatic Synthesis Workflow A1 Reactants: Adipic Acid + Tridecyl Alcohol A2 Add Toluene & H₂SO₄ Catalyst A1->A2 A3 High-Temp Reflux (110-120°C) with Water Removal A2->A3 A4 Neutralization Wash (NaHCO₃) A3->A4 A5 Solvent Evaporation A4->A5 A_Waste Acidic & Organic Waste A4->A_Waste A6 Purification (Distillation/Recrystallization) A5->A6 A7 This compound (Final Product) A6->A7 B1 Reactants: Adipic Acid + Tridecyl Alcohol B2 Add Immobilized Lipase B1->B2 B3 Mild Temp (60°C) & Vacuum (Solvent-Free) B2->B3 B4 Filtration to Recover Enzyme B3->B4 B5 Purification (Recrystallization, if needed) B4->B5 B_Recycle Recycle Enzyme B4->B_Recycle B6 This compound (High Purity Product) B5->B6

Caption: Comparative workflows of chemical vs. enzymatic synthesis.

Discussion and Conclusion

The selection between chemical and enzymatic synthesis of this compound is a trade-off between speed and sustainability.

Chemical synthesis , particularly Fischer esterification, is a well-established, rapid method that uses inexpensive catalysts.[8] However, it suffers from significant drawbacks, including the use of harsh, corrosive acids, high energy consumption, and the generation of hazardous waste streams that require neutralization.[6] The high temperatures can also lead to the formation of undesirable byproducts, necessitating more rigorous purification steps.

Conversely, enzymatic synthesis emerges as a superior "green" alternative.[8] It operates under mild conditions, which preserves the integrity of the final product and significantly reduces energy costs.[9] The high specificity of lipases results in a purer product with minimal byproduct formation, often simplifying downstream purification.[8] The ability to recover and reuse the immobilized enzyme catalyst is a key advantage that can offset its higher initial cost, making it economically viable for multiple reaction cycles.[10] While reaction times can be longer, the overall process is safer, more environmentally benign, and yields a high-quality product, making it an increasingly attractive option for applications in the pharmaceutical, cosmetic, and food industries.[8][9]

References

Endocrine Disruption Potential: A Comparative Analysis of Ditridecyl Adipate and Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives used to enhance the flexibility and durability of polymeric materials. Among the vast array of plasticizers, phthalate (B1215562) esters have been dominant for decades. However, growing evidence has linked several common phthalates to endocrine-disrupting activities, raising public health concerns and driving the search for safer alternatives.[1][2] Adipate (B1204190) esters, such as Ditridecyl adipate (DTDA), are often considered as alternative plasticizers. This guide provides an objective, data-driven comparison of the endocrine disruption potential of DTDA against well-characterized phthalates, focusing on their interaction with hormonal pathways. The comparison highlights the significant disparity in the available toxicological data between these compound classes.

Phthalates are a class of chemicals known to interfere with the body's hormonal system, acting as endocrine-disrupting chemicals (EDCs).[3] Their mechanisms of action can involve mimicking or blocking natural hormones, altering hormone production, or interfering with hormone signaling pathways.[1][4] The primary concern with many phthalates is their anti-androgenic activity, which can disrupt male reproductive development and function.[5][6] In contrast, the endocrine disruption potential of DTDA is not well-characterized, with a notable lack of publicly available experimental data.

Comparative Analysis of Endocrine Activity

A significant challenge in directly comparing DTDA and phthalates is the profound data gap for DTDA. While phthalates have been extensively studied in numerous in vitro and in vivo assays, DTDA's potential endocrine effects are primarily inferred from computational models and screening-level hazard assessments, which have not indicated a strong concern.[7]

This compound (DTDA)

Current publicly available data on the specific endocrine-disrupting properties of DTDA is limited. Screening-level hazard characterizations from regulatory bodies often rely on structure-activity relationship (SAR) models. An EPA screening-level hazard characterization for a category of diesters, which includes compounds structurally related to DTDA, noted no effects on gonads and no evidence of mutagenicity in the available studies.[7] However, this does not substitute for direct experimental testing of endocrine-relevant endpoints. The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated DTDA as a chemical unlikely to require further regulation to manage risks to human health, but this is based on its expected low hazard profile rather than extensive endocrine testing data.[7]

Phthalates

Numerous phthalates have been identified as endocrine disruptors, with the most well-documented effect being antagonism of the androgen receptor (AR).[6][8] This interference with the testosterone (B1683101) signaling pathway is a key mechanism behind their adverse effects on male reproductive health.[9] Some phthalates have also been shown to exhibit weak estrogenic activity by binding to and activating estrogen receptors (ERα and ERβ).[6][8] The following table summarizes quantitative data from in vitro studies for representative phthalates.

Table 1: Comparative In Vitro Endocrine Activity of Select Phthalates

Compound Assay Type Endpoint Result (IC50 / EC50 in µM) Reference
Butyl Benzyl Phthalate (BBP) Androgen Receptor (AR) Antagonism Inhibition of DHT-induced activity IC50: ~10 [8]
Dibutyl Phthalate (DBP) Androgen Receptor (AR) Antagonism Inhibition of DHT-induced activity IC50: >100 (Weak activity) [8]
Di-n-hexyl Phthalate (DnHP) Androgen Receptor (AR) Antagonism Inhibition of DHT-induced activity IC50: ~30 [8]
Di-isobutyl Phthalate (DiBP) Androgen Receptor (AR) Antagonism Inhibition of DHT-induced activity IC50: >100 (Weak activity) [8]
Butyl Benzyl Phthalate (BBP) Estrogen Receptor α (ERα) Agonism Activation of ERα EC50: ~3 [8]
Dibutyl Phthalate (DBP) Estrogen Receptor α (ERα) Agonism Activation of ERα EC50: ~30 [8]

| Di-n-hexyl Phthalate (DnHP) | Estrogen Receptor α (ERα) Agonism | Activation of ERα | No significant activity |[8] |

Note: IC50 (half maximal inhibitory concentration) values for antagonism indicate the concentration required to block 50% of the receptor's response to an agonist. EC50 (half maximal effective concentration) values for agonism indicate the concentration required to elicit 50% of the maximum response.

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of endocrine disruption requires knowledge of the underlying signaling pathways and the experimental methods used to probe them.

Phthalate-Induced Androgen Receptor Antagonism

Certain phthalates can act as antagonists to the androgen receptor (AR). In a normal physiological state, testosterone or its more potent metabolite, dihydrotestosterone (B1667394) (DHT), binds to the AR in the cytoplasm. This binding event causes the release of heat shock proteins (HSPs), allowing the ligand-receptor complex to dimerize and translocate into the nucleus. Inside the nucleus, the complex binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of androgen-dependent genes responsible for male sexual development and function. Antagonistic phthalates compete with natural androgens for binding to the AR, but their binding does not trigger the correct conformational change required for successful gene transcription, thereby inhibiting the pathway.[9][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR Binds Phthalate Phthalate (Antagonist) Phthalate->AR Binds & Inhibits NoGene Transcription Inhibited AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_DHT_dimer AR-DHT Dimer AR->AR_DHT_dimer Dimerization & Translocation AR->NoGene Inhibitory Complex HSP HSP HSP->AR_HSP AR_HSP->AR HSP Release ARE Androgen Response Element (ARE) AR_DHT_dimer->ARE Binds Gene Gene Transcription ARE->Gene

Caption: Mechanism of Androgen Receptor (AR) antagonism by phthalates.

Workflow for In Vitro Androgen Receptor Transactivation Assay

In vitro transactivation assays are crucial tools for screening chemicals for their potential to act as agonists or antagonists of nuclear receptors.[11][12] The OECD Test Guideline 458 describes validated methods for assessing androgen receptor activity using stably transfected cell lines that contain the human AR and a reporter gene (e.g., luciferase) linked to an ARE.[11][13][14] The workflow involves exposing these cells to a test chemical and measuring the expression of the reporter gene.

G start Start plate Plate Stably Transfected Cells (e.g., AR-EcoScreen™) start->plate incubate1 Incubate Cells (24 hours) plate->incubate1 prepare Prepare Test Chemical Dilution Series incubate1->prepare expose Expose Cells to Chemical (with/without DHT for antagonist test) prepare->expose incubate2 Incubate Cells (24 hours) expose->incubate2 lyse Lyse Cells & Add Reporter Substrate incubate2->lyse measure Measure Reporter Signal (e.g., Luminescence) lyse->measure analyze Analyze Data & Determine IC50/EC50 measure->analyze end End analyze->end

Caption: General workflow for an AR transactivation reporter gene assay.

Experimental Protocols

Standardized protocols are essential for the reliable assessment of endocrine activity. The Organisation for Economic Co-operation and Development (OECD) has established Test Guidelines (TGs) for this purpose.

OECD Test Guideline 458: Androgen Receptor Transactivation Assay

This in vitro assay is designed to identify chemicals that can act as agonists or antagonists of the human androgen receptor.[11][14]

  • Principle: Stably transfected cell lines (e.g., AR-EcoScreen™, AR-CALUX®) are used.[11][15] These cells contain the human androgen receptor and a reporter gene (like luciferase) under the control of androgen response elements. When an androgen agonist binds to the AR, it activates the transcription of the reporter gene, producing a measurable signal (e.g., light). Antagonists are identified by their ability to inhibit the signal produced by a reference agonist (like DHT).

  • Methodology:

    • Cell Culture: The selected cell line is cultured and seeded into microplates.

    • Dosing (Agonist Mode): Cells are exposed to a range of concentrations of the test chemical. A known AR agonist (e.g., DHT) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

    • Dosing (Antagonist Mode): Cells are co-exposed to a fixed concentration of a reference agonist (DHT) along with a range of concentrations of the test chemical.

    • Incubation: Plates are incubated for a specified period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.

    • Measurement: After incubation, cells are lysed, and a substrate for the reporter enzyme is added. The resulting signal (e.g., luminescence or fluorescence) is measured.

    • Data Analysis: Concentration-response curves are generated to calculate EC50 values for agonists and IC50 values for antagonists.

OECD Test Guideline 440: Uterotrophic Bioassay in Rodents

This in vivo short-term screening assay is used to detect substances with estrogenic activity.[16][17]

  • Principle: The assay is based on the weight increase of the uterus (the uterotrophic response) in female rodents following exposure to a chemical with estrogen-like activity.[16] It uses either immature female rats or ovariectomized adult female rats, as their uteruses are sensitive to estrogenic stimulation.[17][18]

  • Methodology:

    • Animal Model: Immature or ovariectomized female rats are assigned to control and treatment groups (at least 6 animals per group).

    • Dosing: The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection across at least two dose levels. A positive control group (treated with a known estrogen like 17α-ethinylestradiol) and a vehicle control group are included.

    • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

    • Measurement: The body weight is recorded, and the uterus is carefully dissected and weighed (both wet and blotted weight).

    • Data Analysis: The mean uterine weight of the treated groups is compared to the vehicle control group. A statistically significant increase in uterine weight indicates a positive (estrogenic) response.[17]

Conclusion

The available scientific literature demonstrates a stark contrast in the understanding of the endocrine disruption potential of this compound versus common phthalates. Phthalates such as BBP and DBP have well-documented anti-androgenic and, in some cases, weak estrogenic activities, supported by extensive quantitative in vitro and in vivo data.[6][8] Their mechanisms of action, primarily involving antagonism of the androgen receptor, are clearly defined.

In contrast, DTDA lacks specific, publicly available experimental data on its potential to interact with endocrine pathways. While regulatory screening assessments have not flagged it as a high concern, these are often based on predictive models rather than direct testing. For researchers, scientists, and drug development professionals, this data gap is a critical consideration. When selecting plasticizers for sensitive applications, the extensive body of evidence on phthalate toxicity provides a clear basis for risk assessment, whereas the profile for DTDA remains largely unwritten. This guide underscores the urgent need for robust experimental testing of DTDA and other phthalate alternatives using standardized assays to ensure a comprehensive understanding of their potential endocrine effects.

References

Adipates vs. Phthalates in Medical Devices: A Regulatory and Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of plasticizers for medical devices is a critical consideration, balancing the need for material performance with stringent safety and regulatory requirements. For decades, phthalates, particularly di(2-ethylhexyl) phthalate (B1215562) (DEHP), have been the industry standard for rendering polyvinyl chloride (PVC) flexible for applications such as intravenous (IV) bags, tubing, and catheters. However, growing concerns over the potential health risks associated with phthalates, including their classification as endocrine-disrupting chemicals (EDCs), have led to increased regulatory scrutiny and a shift towards alternative plasticizers, such as adipates.

This guide provides an objective comparison of the regulatory status, performance characteristics, and toxicological profiles of adipates and phthalates in medical devices, supported by experimental data and detailed methodologies.

Regulatory Landscape: A Shift Towards Phthalate Alternatives

Regulators in major markets, including the United States and the European Union, have taken significant steps to mitigate the risks associated with phthalates in medical devices.

In the United States , the Food and Drug Administration (FDA) has issued guidance recommending that manufacturers of medical devices containing DEHP label them as such and consider alternatives, especially for vulnerable populations like neonates.[1][2][3][4] While not an outright ban, this has encouraged a move towards phthalate-free alternatives. More recently, states like California have enacted legislation to ban DEHP in specific medical devices, such as IV tubing and solution containers, further driving the transition.[5][6][7]

The European Union has implemented more stringent regulations under the Medical Devices Regulation (MDR 2017/745). The MDR requires manufacturers to provide a robust justification for the use of certain phthalates classified as carcinogenic, mutagenic, or toxic to reproduction (CMR) in concentrations above 0.1% by weight.[8][9][10][11][12] This has created a strong incentive for the adoption of alternative plasticizers, including adipates. The European Commission has also extended the sunset date for the use of DEHP in medical devices to July 2030, allowing for a transition period.[10][13]

Adipates, such as di(2-ethylhexyl) adipate (B1204190) (DEHA), are often cited as a leading alternative to DEHP.[8][11][14] Currently, adipates do not face the same level of regulatory scrutiny as phthalates and are generally considered to have a more favorable safety profile, particularly concerning reproductive and endocrine-disrupting effects.[15]

Performance and Safety: A Data-Driven Comparison

The functional properties and safety of plasticizers are paramount in medical device applications. The following tables summarize key quantitative data comparing adipates (represented by DEHA) and phthalates (represented by DEHP).

Table 1: Leachability of Plasticizers from PVC Medical Devices

PlasticizerStudy TypeMatrixLeached AmountReference
DEHP In-vitroBovine Calf Serum (from platelet bags)~3.3 mg/g of bag material after 5 days[1]
DEHP In-vivo (Hemodialysis)Patient Blood27.30 +/- 9.22 mg retained by patient per session[16]
DEHP In-vitro (Blood Bags)Whole Blood30-55 mg per unit after 28 days[17]
DEHA Review of available data-Threefold greater potential to leach relative to DEHP[15][18]
TOTM (a trimellitate alternative)In-vivo (Hemodialysis)Patient Blood4.87 +/- 2.60 mg retained by patient per session[16]
DINCH (a non-phthalate alternative)In-vitro (Blood Bags)Red Blood Cell ConcentratesConsiderably lower leaching than DEHP[3]

Table 2: Toxicological Data for DEHA and DEHP

PlasticizerEndpointSpeciesNOAEL (No-Observed-Adverse-Effect Level)Reference
DEHA Developmental Toxicity / FetotoxicityRat200 mg/kg of body weight/day[19]
DEHP Reproductive Malformations (F1 & F2)Rat4.8 mg/kg/day[20][21][22]

Table 3: In-Vitro Cytotoxicity Data

PlasticizerCell LineAssayResultReference
DEHA L929 (murine fibroblasts)CytotoxicityNo cytotoxicity observed[14]
MEHA (Monoester of DEHA)L929 (murine fibroblasts)CytotoxicityCytotoxic effect at 0.05 mg/ml[10][14]
DEHP L929 (murine fibroblasts)CytotoxicityCytotoxic at 0.1 mg/ml after 7 days[10][14]

Experimental Protocols

Plasticizer Migration/Leachability Testing (Based on ISO 10993-12)

Objective: To quantify the amount of plasticizer that migrates from a medical device into a simulant fluid.

Methodology:

  • Sample Preparation: A representative portion of the medical device (e.g., a section of PVC tubing) is prepared with a defined surface area or mass.[23]

  • Extraction Vehicle Selection: A simulant fluid is chosen to represent the physiological environment of the device's intended use. Common simulants include purified water, saline, ethanol/water mixtures (to simulate lipid-containing fluids), and cell culture media.[23][24]

  • Extraction Conditions: The sample is immersed in the extraction vehicle at a specified ratio of surface area or mass to fluid volume. The extraction is carried out for a defined period and at a specific temperature (e.g., 37°C for 24-72 hours) to simulate clinical use.[23][25]

  • Analysis: The extract is analyzed using a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), to identify and quantify the leached plasticizer.[26]

  • Data Reporting: Results are typically reported as the mass of the leached plasticizer per unit of surface area or mass of the device material (e.g., µg/cm² or mg/g).[1]

In-Vitro Cytotoxicity Testing (Based on ISO 10993-5)

Objective: To assess the potential of leachable substances from a medical device to cause cell damage.

Methodology:

  • Extract Preparation: An extract of the medical device is prepared using a cell culture medium as the extraction vehicle, following the conditions outlined in ISO 10993-12.[1][2][4][9][15]

  • Cell Culture: A monolayer of a suitable cell line, such as L929 mouse fibroblasts, is cultured in a multi-well plate.[6]

  • Exposure: The prepared extract is applied to the cell cultures at various concentrations. Positive and negative controls are included in the assay.

  • Incubation: The cells are incubated with the extract for a specified period (e.g., 24-72 hours).[9]

  • Assessment of Cytotoxicity: Cell viability is assessed using quantitative methods such as:

    • MTT Assay: Measures the metabolic activity of the cells. A reduction in activity indicates cytotoxicity.[2][15]

    • Neutral Red Uptake (NRU) Assay: Measures the ability of viable cells to take up the neutral red dye into their lysosomes.[2][15]

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. A reduction in viability of more than 30% is generally considered a cytotoxic effect.[9] IC50 values (the concentration that causes 50% inhibition of cell viability) can also be determined.[2]

Reproductive and Developmental Toxicity Testing (Based on OECD Guidelines)

Objective: To evaluate the potential of a substance to cause adverse effects on reproductive function and offspring development.

Methodology (e.g., OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test):

  • Animal Model: Typically, rats are used as the test species.[3][5][27][28]

  • Dose Administration: The test substance is administered to male and female animals at several dose levels, including a control group. Dosing occurs before mating, during mating, and for females, throughout gestation and lactation.[3][28]

  • Mating and Observation: Animals are mated, and females are monitored for pregnancy and parturition. The offspring are examined for viability, growth, and any developmental abnormalities.[3]

  • Endpoints: Key endpoints include fertility indices, gestation length, litter size, pup viability, pup weight, and anogenital distance. Adult animals and offspring may be subjected to gross necropsy and histopathological examination of reproductive organs.

  • Data Analysis: The data are statistically analyzed to determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically significant treatment-related adverse effects are observed.[20][21][22]

Visualizing the Mechanisms and Processes

To further clarify the concepts discussed, the following diagrams illustrate key logical and biological pathways.

Regulatory_Status_Comparison cluster_Phthalates Phthalates (e.g., DEHP) cluster_Adipates Adipates (e.g., DEHA) Phthalates Phthalates FDA_Phthalates FDA: Guidance for labeling and consideration of alternatives Phthalates->FDA_Phthalates US Regulation EU_Phthalates EU MDR: Strict justification required >0.1%, sunset date for DEHP Phthalates->EU_Phthalates EU Regulation State_Bans State-level bans (e.g., California) Phthalates->State_Bans US State Regulation Adipates Adipates FDA_Adipates FDA: Generally recognized as a safer alternative Adipates->FDA_Adipates US Regulation EU_Adipates EU MDR: Not specifically restricted, viewed as a viable alternative Adipates->EU_Adipates EU Regulation

Caption: Regulatory status of adipates vs. phthalates in medical devices.

Experimental_Workflow_Leachability start Start: Medical Device Sample prep Sample Preparation (Defined Surface Area/Mass) start->prep extraction Extraction with Simulant Fluid (e.g., 37°C for 72h) prep->extraction analysis Analytical Quantification (GC-MS or HPLC) extraction->analysis data Data Reporting (µg/cm² or mg/g) analysis->data end End: Leachability Profile data->end

Caption: Experimental workflow for plasticizer leachability testing.

Endocrine_Disruption_Pathway_Phthalates Phthalates Phthalates (e.g., DEHP) Metabolites Active Metabolites (e.g., MEHP) Phthalates->Metabolites Metabolism AR Androgen Receptor (AR) Metabolites->AR Interacts with ER Estrogen Receptor (ER) Metabolites->ER Interacts with AR_Action Blocks Androgen Binding AR->AR_Action ER_Action Mimics Estrogen Activity ER->ER_Action Downstream_Effects Disruption of Normal Hormonal Signaling (e.g., altered gene expression) AR_Action->Downstream_Effects ER_Action->Downstream_Effects Reproductive_Toxicity Adverse Reproductive and Developmental Outcomes Downstream_Effects->Reproductive_Toxicity

Caption: Simplified signaling pathway of phthalate endocrine disruption.

Conclusion

The regulatory and scientific landscapes are clearly moving away from the use of certain phthalates, like DEHP, in medical devices due to well-documented health concerns. Adipates have emerged as a leading class of alternatives, generally demonstrating a more favorable safety profile, particularly with regard to reproductive and endocrine-disrupting effects. However, considerations such as leachability must be carefully evaluated for each specific application. The data and methodologies presented in this guide are intended to provide researchers, scientists, and drug development professionals with a foundational understanding to make informed decisions in the selection of plasticizers, ensuring both the performance of medical devices and the safety of patients. Continuous evaluation of new data and alternative materials is essential to advance the field of medical device development.

References

Safety Operating Guide

Navigating the Disposal of Ditridecyl Adipate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of ditridecyl adipate (B1204190), ensuring the protection of both laboratory personnel and the environment. While ditridecyl adipate is not classified as a hazardous substance, its toxicological properties have not been exhaustively studied, warranting a cautious and informed approach to its disposal.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[1][2]
Body Protection Laboratory coatMinimizes the risk of contamination of personal clothing.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with local, state, and federal regulations.[2] The following protocol provides a general framework for its proper disposal.

Step 1: Waste Characterization

The initial and most critical step is to determine if the this compound waste is considered hazardous. Based on available safety data sheets, pure, unused this compound is not classified as a hazardous substance.[1][3] However, it is the responsibility of the generator to make a final determination.[4]

Consider the following:

  • Contamination: Has the this compound been mixed with or contaminated by other chemicals, particularly hazardous substances? If so, the entire mixture must be treated as hazardous waste.

  • State and Local Regulations: Some jurisdictions may have specific regulations that classify this chemical differently. Always consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities.

Step 2: Waste Segregation and Collection

  • Non-Hazardous Waste: If the this compound is uncontaminated and deemed non-hazardous, it should be collected in a dedicated, properly labeled container. The container should be in good condition and compatible with the chemical.

  • Hazardous Waste: If the this compound is contaminated with hazardous materials, it must be managed as hazardous waste. This involves using a designated hazardous waste container provided by your institution's EHS department. The container must be labeled with the words "Hazardous Waste," the chemical name, and a description of its hazards.[5]

Step 3: Container Management

  • Keep waste containers securely closed except when adding waste.[6]

  • Store containers in a designated, well-ventilated waste accumulation area.

  • Ensure containers are not overfilled; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.[6]

Step 4: Disposal

  • Non-Hazardous Waste: Even if classified as non-hazardous, do not dispose of this compound down the drain.[1] Arrangements should be made for its disposal through a licensed chemical waste contractor.

  • Hazardous Waste: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. A hazardous waste manifest will be required for off-site transportation and disposal.[4]

Disposal of Empty Containers:

Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5] The rinsate should be collected and disposed of as chemical waste. Once properly cleaned and air-dried, the container can often be disposed of as regular laboratory glass or plastic waste.[5] Be sure to completely deface or remove the original label before disposal.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_char Step 1: Waste Characterization Is the waste contaminated with hazardous substances? start->waste_char non_haz No: Treat as Non-Hazardous Waste waste_char->non_haz No haz Yes: Treat as Hazardous Waste waste_char->haz Yes collect_non_haz Step 2: Collect in a dedicated, labeled container. non_haz->collect_non_haz collect_haz Step 2: Collect in a designated hazardous waste container. haz->collect_haz store_waste Step 3: Store container in a designated waste accumulation area. collect_non_haz->store_waste label_haz Label container with 'Hazardous Waste' and contents. collect_haz->label_haz label_haz->store_waste contact_ehs Step 4: Contact EHS for disposal. store_waste->contact_ehs disposal End: Waste disposed of by a licensed contractor. contact_ehs->disposal

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Ditridecyl adipate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ditridecyl Adipate (B1204190)

For laboratory professionals, including researchers, scientists, and those in drug development, rigorous adherence to safety protocols is fundamental. This guide provides immediate, essential safety and logistical information for handling Ditridecyl adipate, covering everything from personal protective equipment to disposal procedures.

This compound is not classified as a hazardous substance; however, its toxicological properties have not been fully investigated.[1][2][3] Therefore, a cautious and proactive approach to safety is crucial.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure.

PPE CategoryItemStandard
Eye and Face Protection Safety glasses with side-shields or gogglesNIOSH (US) or EN 166 (EU) approved[1][3]
Skin Protection Chemical-resistant gloves (inspect before use)Follow good laboratory practices[1][3]
Laboratory coatStandard lab attire[3][4]
Respiratory Protection Generally not required under normal use. Use a respirator if aerosols are generated.NIOSH (US) or CEN (EU) approved[1][3]
Operational Plan: Step-by-Step Handling Procedure

A systematic workflow minimizes the risk of contamination and exposure.

  • Preparation:

    • Ensure the work area is clean and well-ventilated.[2]

    • Verify that a safety shower and eyewash station are easily accessible.[5]

    • Gather all necessary PPE and handling equipment before you begin.[3]

  • Handling:

    • Avoid breathing in any vapors, mists, or gases.[1][3]

    • Prevent contact with eyes, skin, and clothing.[2][3]

    • Keep the container tightly closed when not in use.[1][2]

  • Storage:

    • Store in a cool, dry, and well-ventilated location.[2]

    • Keep containers sealed and upright to prevent leakage.[1]

    • Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures: First Aid

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek medical attention.[1][2]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1][2][6]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2] If irritation persists, seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2]
Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination.

Accidental Release Measures: In case of a spill, avoid breathing vapors.[1] Keep the spilled material in suitable, closed containers for disposal.[1] Do not allow the product to enter drains.[1]

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable national and local regulations.[3] Do not reuse empty containers; they should be disposed of in the same manner as the unused product.[1][7]

Visual Workflow for Spill Management

The following diagram outlines the logical steps for safely managing a this compound spill.

Spill_Management_Workflow spill Spill Occurs assess Assess the Spill (Size and Location) spill->assess evacuate Evacuate Immediate Area (If Necessary) assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain collect Collect Absorbed Material contain->collect place_container Place in a Labeled, Sealed Container collect->place_container decontaminate Decontaminate the Area place_container->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose report Report the Incident dispose->report

This compound Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ditridecyl adipate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ditridecyl adipate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.